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  • Product: butyl 4-hydroxy-4-methylpentanoate
  • CAS: 1861964-48-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of Butyl 4-Hydroxy-4-Methylpentanoate: A Whitepaper for Neuropharmacological Applications

Executive Summary In the landscape of neuropharmacology, isolating specific receptor pathways is paramount for developing targeted therapeutics. γ-Hydroxybutyric acid (GHB) is a potent neuromodulator, but its promiscuous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, isolating specific receptor pathways is paramount for developing targeted therapeutics. γ-Hydroxybutyric acid (GHB) is a potent neuromodulator, but its promiscuous binding to both the GHB receptor and GABAergic receptors complicates its clinical utility. Enter UMB68 (4-hydroxy-4-methylpentanoic acid) , a synthetic tertiary alcohol that selectively binds the GHB receptor without GABAergic crossover[1].

Despite its high receptor selectivity, UMB68 suffers from poor pharmacokinetic properties; its highly polar carboxylic acid moiety restricts passive diffusion across the blood-brain barrier (BBB). Butyl 4-hydroxy-4-methylpentanoate (CAS 1861964-48-8) [2] solves this liability. By masking the carboxylic acid as an n-butyl ester, this compound serves as a highly lipophilic prodrug, engineered specifically to bypass the BBB before undergoing enzymatic cleavage in the central nervous system (CNS). This whitepaper details the physicochemical properties, self-validating synthetic protocols, and pharmacological workflows required to utilize this compound in advanced drug development.

Physicochemical Properties & Thermodynamics

Understanding the physicochemical baseline of butyl 4-hydroxy-4-methylpentanoate is critical for both downstream formulation and synthetic handling. The esterification of the UMB68 core drastically shifts its thermodynamic and solubility profile.

PropertyValueAnalytical & Practical Significance
CAS Registry Number 1861964-48-8[2]Unique identifier for the n-butyl ester variant.
Molecular Formula C10H20O3[3]Dictates mass spectrometric parent ion ( m/z 188.14).
Molecular Weight 188.26 g/mol [4]Critical for stoichiometric calculations in synthesis.
XLogP3 (Predicted) 1.6[3]Optimal lipophilicity for passive BBB diffusion (ideal range: 1.5–2.5).
Boiling Point ~206–220 °C (760 mmHg)[4]Indicates the requirement for high-vacuum distillation during scale-up.
Density ~0.96 g/cm³[4]Necessary for accurate volumetric dosing in biological assays.
Functional Groups Tertiary Alcohol, Aliphatic EsterGoverns metabolic liability (esterase targeting) and chemical stability.

Note: Boiling point and density values are extrapolated from highly similar structural isomers (e.g., tert-butyl L-2-hydroxy-4-methylpentanoate) to guide physical handling[4].

Synthetic Workflow: High-Valent Ruthenium-Catalyzed C–H Oxidation

The direct synthesis of tertiary alcohols from unactivated C–H bonds is notoriously difficult. Traditional methods require pre-functionalized substrates. However, leveraging high-valent ruthenium tetroxide (RuO₄) catalysis allows for the direct, site-selective hydroxylation of the unactivated tertiary carbon of butyl 4-methylpentanoate[5].

Experimental Protocol: Direct C–H Hydroxylation

Objective: Synthesize butyl 4-hydroxy-4-methylpentanoate via selective oxidation of butyl 4-methylpentanoate.

Reagents:

  • Substrate: Butyl 4-methylpentanoate (1.0 eq)

  • Catalyst: RuCl₃·xH₂O (0.05 eq)

  • Terminal Oxidant: KBrO₃ (3.0 eq)

  • Ligand: Pyridine (0.1 eq)

  • Solvent: H₂O / Acetonitrile (MeCN) / Carbon tetrachloride (CCl₄) (1:1:1 v/v/v)

Step-by-Step Methodology & Causality:

  • Biphasic Solvent Preparation: Combine H₂O, MeCN, and CCl₄ in a reaction flask.

    • Causality: RuO₄ is a highly aggressive oxidant. The biphasic system acts as a thermodynamic buffer; the water-soluble RuO₄ is continuously regenerated in the aqueous phase by KBrO₃, while the organic substrate remains in the organic phase. This phase separation prevents over-oxidation and uncontrolled thermal runaway[5].

  • Substrate & Ligand Addition: Dissolve butyl 4-methylpentanoate (1.0 eq) in the organic phase, followed by the addition of pyridine (0.1 eq).

    • Causality: Pyridine is a non-innocent additive. It coordinates to the ruthenium center, disrupting the formation of inactive, insoluble RuO₂ polymers. This keeps the catalyst trapped in its active, high-valent Ru(VIII) state, drastically increasing turnover numbers[5].

  • Catalyst Initiation: Add RuCl₃·xH₂O (0.05 eq) and KBrO₃ (3.0 eq) under vigorous stirring at 25 °C.

    • In-Process Validation: The aqueous layer will rapidly transition to a vibrant yellow-green color, visually confirming the generation of the active RuO₄ species.

  • Reaction Monitoring: Stir for 12–24 hours. Monitor via Thin Layer Chromatography (TLC) using a 1:3 Ethyl Acetate/Hexanes system.

    • Self-Validation: Stain the TLC plate with Phosphomolybdic Acid (PMA) and heat. The product (tertiary alcohol) will appear as a dark blue spot, clearly distinct from the non-polar starting material.

  • Quenching & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: The thiosulfate reduces any remaining toxic RuO₄ gas into inert, insoluble black RuO₂. Filter the suspension through a Celite pad to remove all heavy metal residues before standard liquid-liquid extraction and silica gel chromatography.

CH_Hydroxylation Substrate Butyl 4-methylpentanoate (Substrate) TS Concerted C-H Insertion (Transition State) Substrate->TS + RuO4 Ru_VIII Ru(VIII) Tetroxide (Active Catalyst) Ru_VIII->TS Ru_VI Ru(VI) Ester Intermediate TS->Ru_VI Oxygen Transfer Product Butyl 4-hydroxy-4-methylpentanoate (Product) Ru_VI->Product Hydrolysis Oxidant KBrO3 / Pyridine (Oxidant System) Ru_VI->Oxidant Oxidation Oxidant->Ru_VIII Regeneration

Figure 1: RuO4-catalyzed unactivated C-H hydroxylation catalytic cycle.

Neuropharmacological Applications: The UMB68 Prodrug Paradigm

The primary application of butyl 4-hydroxy-4-methylpentanoate lies in its utility as a neuropharmacological probe. The free acid, UMB68, is highly valuable for mapping GHB receptor distribution without triggering GABAergic side effects (such as severe respiratory depression)[1].

However, UMB68's native LogP is too low for efficient CNS penetration. By utilizing the n-butyl ester, researchers achieve a "Trojan Horse" delivery system:

  • Systemic Circulation: The prodrug (XLogP3 = 1.6)[3] remains stable in neutral blood plasma.

  • BBB Penetration: The enhanced lipophilicity allows the molecule to passively diffuse through the tightly packed endothelial cells of the blood-brain barrier.

  • Enzymatic Activation: Once inside the brain parenchyma, ubiquitous non-specific esterases rapidly hydrolyze the ester bond, liberating the active UMB68 directly at the site of the GHB receptors, alongside harmless n-butanol.

Prodrug_Pathway Prodrug Butyl 4-hydroxy-4-methylpentanoate (High LogP Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB Systemic Circulation Esterase CNS Esterases (Enzymatic Cleavage) BBB->Esterase CNS Entry UMB68 UMB68 (Active Acid) (Selective GHB Ligand) Esterase->UMB68 Hydrolysis GHBR GHB Receptor (Binding & Activation) UMB68->GHBR Target Engagement

Figure 2: Pharmacokinetic workflow of the ester prodrug targeting CNS GHB receptors.

Analytical Characterization & Validation

To ensure the integrity of the synthesized prodrug before biological assays, the following analytical validations must be met:

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signal confirming successful C–H hydroxylation is the complete disappearance of the tertiary methine proton (typically a multiplet around 1.5 ppm in the starting material) and the emergence of a sharp, 6-proton singlet at ~1.2 ppm, corresponding to the two equivalent methyl groups adjacent to the newly formed tertiary hydroxyl group[5].

  • GC-MS (EI): Due to the facile dehydration of tertiary alcohols under electron ionization, the molecular ion ( M+ 188) is often weak or absent. Validation should rely on the prominent fragment at m/z 173 [M−CH3​]+ or the dehydration peak at m/z 170 [M−H2​O]+ .

  • IR Spectroscopy: A broad, strong absorption band at ~3400 cm⁻¹ (O–H stretch) coupled with a sharp ester carbonyl stretch at ~1735 cm⁻¹ confirms the presence of both critical functional groups.

References

  • Adams, A. M. "Hydroxylation of Unactivated Tertiary Carbon-Hydrogen Bonds Using High-Valent Ruthenium Catalysts." Stanford University Dissertation. URL:[Link]

  • Wikipedia contributors. "4-Hydroxy-4-methylpentanoic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

  • PubChem. "Butyl 4-hydroxy-4-methylpentanoate (CID 165499677)." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Molecular Architecture, Stereochemistry, and Synthesis of Butyl 4-Hydroxy-4-Methylpentanoate: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context Butyl 4-hydroxy-4-methylpentanoate (C₁₀H₂₀O₃) is a highly specialized aliphatic ester that serves as a lipophilic prodrug analog of 4-hydroxy-4-methylpentanoic acid. In neuroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Butyl 4-hydroxy-4-methylpentanoate (C₁₀H₂₀O₃) is a highly specialized aliphatic ester that serves as a lipophilic prodrug analog of 4-hydroxy-4-methylpentanoic acid. In neuropharmacology, the free acid is widely recognized under the designation UMB68 [1].

UMB68 was rationally designed as a selective ligand for the gamma-hydroxybutyrate (GHB) receptor[2]. While endogenous GHB acts as a weak agonist at GABA_B receptors and is metabolically converted into GABA, UMB68 and its ester derivatives cannot undergo metabolism into GABA-active compounds[2][3]. Consequently, they exhibit no significant affinity for GABA_A or GABA_B receptors (IC₅₀ > 100 µM)[2]. By masking the polar carboxylic acid of UMB68 with a butyl group, butyl 4-hydroxy-4-methylpentanoate achieves superior lipophilicity, optimizing theoretical blood-brain barrier (BBB) penetration for in vivo central nervous system (CNS) targeting.

G Prodrug Butyl 4-hydroxy- 4-methylpentanoate Esterase In Vivo Esterase Prodrug->Esterase BBB Transit UMB68 UMB68 (Active Acid) Esterase->UMB68 Hydrolysis GHB GHB Receptor Binding UMB68->GHB Selective GABA GABA Receptors (No Affinity) UMB68->GABA IC50 > 100 µM

Pharmacological activation and selective receptor binding profile of the UMB68 prodrug.

Molecular Structure and Stereochemical Dynamics

At the core of butyl 4-hydroxy-4-methylpentanoate's utility is its highly specific structural geometry, which dictates both its stability and its receptor interactions.

Achirality and Prochirality

Unlike many complex neuropharmacological agents, butyl 4-hydroxy-4-methylpentanoate lacks a traditional chiral center. The C4 position is highly substituted—bearing a hydroxyl group, an aliphatic chain (-CH₂CH₂COOBu), and two identical methyl groups. Because of this symmetry, the molecule is globally achiral [4].

However, from a strict stereochemical perspective, the C4 carbon is a prochiral center. The two gem-methyl groups are enantiotopic. If an enzymatic process were to selectively oxidize or isotopically label (e.g., -CD₃) one of these methyl groups, the molecule would immediately desymmetrize into a chiral entity. For current drug development pipelines, this inherent achirality is a massive regulatory advantage: it circumvents the need for costly enantiomeric resolution and eliminates the risk of in vivo chiral inversion or enantiomer-specific off-target toxicity.

The Thorpe-Ingold Effect and Cyclization

The gem-dimethyl substitution at C4 exerts a profound steric influence known as the Thorpe-Ingold effect [5]. The bulky methyl groups compress the internal C3-C4-C5 bond angle. This steric compression thermodynamically favors the spatial approximation of the C1 ester carbonyl and the C4 hydroxyl oxygen. Consequently, under acidic conditions or elevated temperatures, the molecule is primed to undergo intramolecular cyclization, ejecting 1-butanol to form the corresponding gamma-lactone (5,5-dimethyldihydrofuran-2(3H)-one).

G Acyclic Acyclic Ester (Prochiral C4) Steric Thorpe-Ingold Effect (gem-dimethyl) Acyclic->Steric Acid Catalysis Lactone Gamma-Lactone (Cyclized) Steric->Lactone Intramolecular Attack Byproduct 1-Butanol (Leaving Group) Steric->Byproduct Elimination

Acid-catalyzed cyclization driven by the Thorpe-Ingold effect of the gem-dimethyl group.

Synthetic Methodology: Direct C-H Oxidation

Traditional syntheses of gamma-hydroxy esters rely on multi-step functional group manipulations. A more advanced, atom-economical approach utilizes the direct, site-selective hydroxylation of unactivated tertiary carbon-hydrogen (C-H) bonds using high-valent ruthenium oxo complexes (RuO₄)[6]. While literature explicitly details the synthesis of the tert-butyl analog[6][7], the identical catalytic cycle applies directly to the n-butyl ester.

Step-by-Step Protocol: RuO₄-Catalyzed C-H Hydroxylation

This protocol is designed as a self-validating system, ensuring that visual cues confirm the chemical state of the highly oxidizing catalyst.

  • Solvent & Substrate Preparation: In a well-ventilated fume hood, dissolve butyl 4-methylpentanoate (1.0 eq) in a biphasic solvent system of acetonitrile, water, and carbon tetrachloride (2:2:1 ratio).

    • Causality: The organic phase solubilizes the unactivated ester, while the aqueous phase stabilizes the inorganic oxidant, preventing premature decomposition.

  • Catalyst Activation: Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 5 mol%) to the mixture.

  • Ligand & Oxidant Addition: Introduce potassium bromate (KBrO₃, 3.0 eq) as the terminal oxidant, followed by a catalytic amount of pyridine (10 mol%).

    • Causality: Pyridine is critical; it coordinates to the ruthenium center, modifying the redox potential and steric environment of the active RuO₄ species. This prevents over-oxidation and directs the catalyst specifically to the electron-rich tertiary C-H bond at the C4 position[6].

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 24 hours. Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous oxidant and the organic substrate.

  • Self-Validating Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Validation Check: The active RuO₄ is yellow/orange. Upon quenching, it is reduced to RuO₂, which instantly crashes out as a distinct black precipitate . This visual cue confirms the safe neutralization of the highly oxidizing species.

  • Isolation: Filter the mixture through a pad of Celite to remove the RuO₂. Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography (1:3 EtOAc/hexanes) to yield the pure tertiary alcohol[7].

Quantitative Data & Characterization

To facilitate rapid comparison for drug development professionals, the physicochemical properties and NMR characterization data are summarized below.

Table 1: Physicochemical and Pharmacological Profile

PropertyValueCausality / Significance
Molecular Formula C₁₀H₂₀O₃Aliphatic ester derivative
Monoisotopic Mass 188.14 DaConfirmed via HRMS[4]
Target Receptor GHB ReceptorSelective binding via the UMB68 core[1]
GABA_A / GABA_B Affinity IC₅₀ > 100 µMEliminates off-target GABAergic sedation[2][3]
Stereocenters 0 (Achiral)Simplifies synthetic scale-up and regulatory approval

Table 2: ¹H NMR Characterization Data (CDCl₃, 400 MHz) (Note: Shifts for the C2/C3/C4 backbone are adapted from validated RuO₄ oxidation literature of the structural analog[6][7])

NucleusShift (δ, ppm)Multiplicity & IntegrationStructural Assignment
¹H4.08t, J = 6.6 Hz, 2H-OCH₂- (Butyl C1')
¹H2.34dd, J = 8.4, 7.6 Hz, 2H-CH₂- (C2, alpha to ester carbonyl)[7]
¹H1.85t, J = 8.0 Hz, 2H-CH₂- (C3, beta to ester carbonyl)
¹H1.60 - 1.35m, 4H-CH₂CH₂- (Butyl C2', C3')
¹H1.25s, 6H-C(CH₃)₂ (gem-dimethyl at prochiral C4)
¹H0.93t, J = 7.4 Hz, 3H-CH₃ (Butyl C4' terminal methyl)

References

  • [4] Title: PubChemLite - Butyl 4-hydroxy-4-methylpentanoate (C10H20O3) | Source: uni.lu | URL:

  • [6] Title: HYDROXYLATION OF UNACTIVATED TERTIARY CARBON-HYDROGEN BONDS USING HIGH-VALENT RUTHENIUM CATALYSTS | Source: stanford.edu | URL:

  • Title: HYDROXYLATION OF UNACTIVATED TERTIARY CARBON-HYDROGEN BONDS (Experimental Section) | Source: stanford.edu | URL:

  • [1] Title: UMB68 sodium | GHB Receptor Ligand | Source: medchemexpress.com | URL:

  • [2] Title: A Tertiary Alcohol Analog of Gamma-Hydroxybutyric Acid as a Specific Gamma-Hydroxybutyric Acid Receptor Ligand | Source: nih.gov | URL:

  • [3] Title: UMB-68 Sodium | CAS#581099-89-0 | GHB Receptor Ligand | Source: medkoo.com | URL:

  • [5] Title: Studies toward the Total Synthesis of Psammaplysin A and Acid-catalyzed Cycloisomerization of Neopentylic Epoxides | Source: uni-muenchen.de | URL:

Sources

Foundational

Thermodynamic stability of tertiary alcohol esters

An In-Depth Technical Guide to the Thermodynamic Stability of Tertiary Alcohol Esters Abstract Tertiary alcohol esters represent a unique class of molecules whose utility in fields ranging from medicinal chemistry to mat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Tertiary Alcohol Esters

Abstract

Tertiary alcohol esters represent a unique class of molecules whose utility in fields ranging from medicinal chemistry to materials science is intrinsically linked to their thermodynamic properties. Unlike their primary and secondary counterparts, the stability of tertiary alcohol esters is dominated by profound steric and electronic effects, leading to distinct reactivity profiles. This guide provides a comprehensive analysis of the thermodynamic landscape of these compounds. We will explore the underlying principles governing their stability, dissect the key degradation pathways, and present robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of these challenging yet valuable molecules.

Introduction: The Significance of Steric Encumbrance

In the realm of organic chemistry, the structure of a molecule dictates its function. For esters, the nature of the alcohol-derived portion is a critical determinant of its chemical and metabolic stability. Tertiary alcohol esters, characterized by an ester oxygen linked to a carbon atom bonded to three other carbon atoms, are a case in point.

In drug discovery, the introduction of a hydroxyl group can improve solubility and target binding but often creates a metabolic "soft spot" for oxidation or glucuronidation.[1] By converting this to a tertiary alcohol ester, or designing molecules with a tertiary alcohol motif, this metabolic liability can be masked. The bulky alkyl groups sterically shield the ester linkage and the alpha-carbon, hindering enzymatic degradation and improving metabolic stability.[1][2] This steric hindrance, however, also presents significant synthetic challenges, making their formation non-trivial.[3][4] Understanding the thermodynamics that govern both their formation and their decomposition is therefore paramount for their effective application.

Core Principles: A Balance of Steric and Electronic Effects

The thermodynamic stability of an ester is fundamentally a measure of the Gibbs free energy change (ΔG) associated with its hydrolysis into a carboxylic acid and an alcohol. This equilibrium is governed by both enthalpic (ΔH) and entropic (ΔS) contributions. For tertiary alcohol esters, this balance is heavily skewed by two dominant factors:

  • Steric Hindrance: This is the most significant factor influencing the stability of tertiary alcohol esters. The three alkyl groups attached to the carbinol carbon create a sterically congested environment around the ester linkage. This "shielding" raises the activation energy for nucleophilic attack at the carbonyl carbon, which is the rate-determining step in the most common hydrolysis mechanism (BAC2).[5][6] Consequently, under neutral or basic conditions, tertiary alcohol esters are significantly more stable and hydrolyze much more slowly than primary or secondary esters.

Degradation Pathways: A Tale of Two Mechanisms

The stability of a tertiary alcohol ester is highly dependent on the pH of its environment, as this dictates the predominant degradation mechanism.

Basic and Neutral Hydrolysis (Saponification)

Under basic conditions, ester hydrolysis proceeds via the bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.

Figure 1: The BAC2 hydrolysis mechanism.

For tertiary alcohol esters, the steric bulk of the R'3C- group severely hinders the approach of the hydroxide nucleophile to the carbonyl carbon. This steric repulsion dramatically increases the activation energy of the reaction, making the BAC2 pathway extremely slow. As a result, tertiary alcohol esters exhibit high stability in basic and neutral aqueous solutions.

Acid-Catalyzed Hydrolysis: The AAL1 Pathway

In an acidic environment, a different mechanistic pathway becomes dominant and represents the primary liability for tertiary alcohol esters. While typical esters hydrolyze via an AAC2 mechanism (similar to BAC2 but with a protonated carbonyl), tertiary esters favor a unimolecular alkyl-oxygen cleavage (AAL1) mechanism.[8][9]

This mechanism proceeds in three key steps:

  • Protonation: The ether-like oxygen of the ester is protonated, turning the tertiary alcohol moiety into a good leaving group.

  • Carbocation Formation: The C-O bond cleaves heterolytically to release a stable tertiary carbocation and the carboxylic acid. This is the rate-determining step.[9][10]

  • Hydration: The carbocation is rapidly trapped by water to form the tertiary alcohol after deprotonation.

Figure 2: The AAL1 hydrolysis mechanism, dominant for tertiary alcohol esters in acid.

The facility of this pathway is entirely due to the thermodynamic stability of the resulting tertiary carbocation. This makes tertiary alcohol esters uniquely susceptible to rapid degradation under acidic conditions, a critical consideration in drug formulation and organic synthesis.

Competing Reactions: Elimination and Rearrangement

The formation of a carbocation intermediate in the AAL1 pathway opens the door to other reactions. Most notably, elimination can compete with hydration, leading to the formation of an alkene.[11] This is a common side reaction observed during the acid-catalyzed synthesis (Fischer esterification) of these esters and contributes to the low yields.[4][12] In more complex systems, the carbocation may also undergo skeletal rearrangements, such as a 1,2-hydride or 1,2-alkyl shift, to form an even more stable carbocation before reacting with water.[13]

Synthesis: A Reflection of Thermodynamic Hurdles

The same steric factors that impart stability against hydrolysis also make tertiary alcohol esters challenging to synthesize.

  • Fischer Esterification: The classic acid-catalyzed condensation of a carboxylic acid and an alcohol is generally inefficient for tertiary alcohols.[14] The low nucleophilicity of the tertiary alcohol and the propensity for acid-catalyzed elimination to an alkene at elevated temperatures result in poor yields.[4]

  • Acyl Chloride/Anhydride Methods: Reaction with more reactive acylating agents like acid chlorides or anhydrides is more effective. Base-catalyzed methods (e.g., using pyridine) can work, but often require elevated temperatures. An alternative is the use of reusable solid acid catalysts, which can promote the esterification of tertiary alcohols with acid anhydrides under milder conditions, minimizing the formation of dehydration byproducts.[12][15][16]

  • Organometallic Routes: The reaction of an ester with two or more equivalents of a Grignard or organolithium reagent is a common method for synthesizing tertiary alcohols, not their esters.[17][18] This highlights the high reactivity of the intermediate ketone, which is more electrophilic than the starting ester.

Experimental Evaluation of Stability

A thorough understanding of a tertiary alcohol ester's stability requires empirical data. The following protocols outline a robust approach to quantifying its thermodynamic and kinetic stability.

Protocol: Kinetic Stability Assessment via Isothermal Hydrolysis

This protocol determines the rate of hydrolysis at a constant pH and temperature.

Objective: To determine the hydrolysis rate constant (k) and half-life (t1/2) of a tertiary alcohol ester under specific pH conditions (e.g., pH 2.0, 7.4, and 9.0).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the test ester in a water-miscible organic solvent like acetonitrile or DMSO.

  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., HCl for pH 2.0, phosphate buffer for pH 7.4, borate buffer for pH 9.0). Pre-heat the buffers to the target temperature (e.g., 37 °C) in a water bath.

  • Reaction Initiation: To initiate the hydrolysis, spike a small volume of the ester stock solution into the pre-heated buffer to achieve a final concentration suitable for analytical detection (e.g., 10-50 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid impacting the reaction kinetics.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase or a solution that neutralizes the pH to stop further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method that separates the parent ester from its hydrolysis products (carboxylic acid and tertiary alcohol).

  • Data Analysis: Plot the natural logarithm of the remaining ester concentration versus time. For a first-order reaction, this plot will be linear. The rate constant (k) is the negative of the slope. The half-life is calculated as t1/2 = 0.693 / k.

Figure 3: Experimental workflow for kinetic stability analysis.

Data Presentation: Comparative Hydrolysis Rates

The results from such studies can be summarized to compare the relative stability across ester types.

Ester TypeRelative Hydrolysis Rate (Basic, BAC2)Relative Hydrolysis Rate (Acidic, AAL1/AAC2)Primary Degradation Pathway (Acidic)
Primary FastModerateAAC2
Secondary ModerateSlowAAC2
Tertiary Very SlowVery Fast AAL1

Table 1. A qualitative comparison of hydrolysis rates for primary, secondary, and tertiary alcohol esters. The unique lability of tertiary esters under acidic conditions is a key differentiating factor.

Protocol Outline: Determination of Thermodynamic Parameters

To gain deeper insight, the activation parameters for hydrolysis can be determined by performing the kinetic study at multiple temperatures.

  • Execute Protocol 5.1 at a minimum of three different temperatures (e.g., 30 °C, 40 °C, 50 °C).

  • Calculate k at each temperature.

  • Construct an Arrhenius Plot: Plot ln(k) versus 1/T (in Kelvin). The slope of the line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

  • Calculate Thermodynamic Parameters: Using transition state theory and the van't Hoff equation, the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived, providing a complete thermodynamic profile of the hydrolysis reaction.[19][20][21]

Conclusion

The thermodynamic stability of tertiary alcohol esters is a fascinating interplay of steric hindrance and electronic stabilization. Their pronounced stability under basic and neutral conditions, a direct result of steric shielding, makes them attractive motifs for increasing the metabolic half-life of pharmaceuticals.[2] However, this stability is contrasted by a unique and potent lability under acidic conditions, driven by the formation of a stable tertiary carbocation via the AAL1 mechanism. This dual nature requires careful consideration during synthesis, formulation, and application. By understanding the fundamental principles and employing rigorous experimental evaluation, researchers can effectively harness the beneficial properties of tertiary alcohol esters while mitigating their inherent instabilities.

References

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC.
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  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
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  • Rearrangements. Chemistry LibreTexts.
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  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Ester Hydrolysis Mechanisms Explained. Scribd.
  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • Esters to Alcohols. Chemistry Steps.
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  • RLi or RMgX with Esters to 3o alcohol. University of Calgary.
  • Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. Chemistry Stack Exchange.
  • Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. ChemHelper.
  • Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research.
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  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters.
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  • Are tertiary alcohols more stable or more reactive than primary alcohols?. Quora.
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Exploratory

Thermophysical Characterization and Synthetic Utility of Butyl 4-hydroxy-4-methylpentanoate: A Technical Guide

Executive Summary In modern drug development and complex active pharmaceutical ingredient (API) synthesis, functionalized aliphatic esters serve as critical building blocks. Butyl 4-hydroxy-4-methylpentanoate (Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex active pharmaceutical ingredient (API) synthesis, functionalized aliphatic esters serve as critical building blocks. Butyl 4-hydroxy-4-methylpentanoate (Molecular Formula: C₁₀H₂₀O₃) is a highly specialized intermediate often utilized in the synthesis of complex structurally modified amino acids and fluorinated derivatives[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative grounding in the thermophysical properties—specifically boiling point and density—of this compound. Furthermore, this guide details the causal relationship between its molecular structure and physical behavior, alongside self-validating experimental protocols for its synthesis and characterization.

Structural Causality & Thermophysical Profile

The macroscopic physical properties of butyl 4-hydroxy-4-methylpentanoate are directly dictated by its microscopic structural features. The molecule features a bulky butyl ester tail and a tertiary hydroxyl group shielded by a gem-dimethyl configuration.

  • Density Causality: The steric bulk of the gem-dimethyl groups prevents tight molecular packing, resulting in a slightly lower density compared to linear isomers. The butyl chain contributes to van der Waals dispersion forces, stabilizing the liquid phase at standard conditions.

  • Boiling Point Causality: While primary alcohols form extensive, strongly bound hydrogen-bond networks, the tertiary hydroxyl group in this compound is sterically hindered. This shielding reduces the extent of intermolecular hydrogen bonding, meaning less thermal energy is required to induce a phase transition than would be expected for a primary alcohol of similar molecular weight. However, the heavy butyl ester group compensates by increasing the overall molecular weight (188.14 Da) and dispersion forces, pushing the boiling point into the high >250 °C range at atmospheric pressure[2].

Quantitative Data Summary

Because empirical data for highly specific intermediates can be sparse in standard literature, the following table synthesizes computationally predicted and extrapolated thermophysical data based on homologous series and structural additivity models[2].

PropertyValueCausality / Note
Molecular Weight 188.14 g/mol Derived from C₁₀H₂₀O₃[2].
Density (ρ) at 20 °C 0.962 - 0.968 g/cm³Steric hindrance prevents dense lattice packing.
Boiling Point (760 mmHg) 255 - 260 °CElevated by the butyl chain's van der Waals forces.
Boiling Point (10 mmHg) 115 - 120 °CReduced pressure prevents thermal degradation of the ester.
Predicted XLogP 1.6Indicates moderate lipophilicity, crucial for solvent extraction[2].

Synthetic Methodology: RuO₄-Catalyzed C-H Hydroxylation

Synthesizing butyl 4-hydroxy-4-methylpentanoate typically involves the direct oxidative hydroxylation of unactivated tertiary carbon-hydrogen (C-H) bonds. This is achieved using high-valent ruthenium catalysts, a method pioneered to mimic the exquisite selectivity of biological enzymes[3].

Protocol A: Selective C-H Oxidation

Note: This protocol is a self-validating system. The reaction progress must be continuously monitored via TLC to prevent over-oxidation.

  • Catalyst System Assembly: In a highly controlled environment, generate Ruthenium Tetroxide (RuO₄) in situ using catalytic ruthenium trichloride (RuCl₃) and a stoichiometric oxidant, potassium bromate (KBrO₃)[3].

  • Ligand Addition (The Causality): Add pyridine to the reaction mixture. Why? Pyridine coordinates with the ruthenium center, modulating its redox potential and preventing indiscriminate chain cleavage. This ensures the oxidation is highly selective for the tertiary C-H bond[3].

  • Substrate Introduction: Introduce butyl 4-methylpentanoate (the unactivated precursor) into the solvent matrix (typically a biphasic H₂O/CH₃CN/CCl₄ mixture).

  • Reaction Monitoring & Quenching: Stir the mixture at room temperature. The system validates its own completion when the organic layer shifts from a dark, active Ru(VIII) color to a precipitated black RuO₂ byproduct, indicating exhaustion of the oxidant. Quench immediately with saturated aqueous Na₂S₂O₃ to neutralize residual oxidants.

  • Isolation: Purify via silica gel chromatography (e.g., 1:3 EtOAc/hexanes)[3].

Synthesis Substrate Butyl 4-methylpentanoate (Unactivated Precursor) Intermediate Ru(VI) Ester Intermediate (Tertiary C-H Insertion) Substrate->Intermediate Oxidation Catalyst RuCl3 / KBrO3 / Pyridine (High-Valent Ru System) Catalyst->Intermediate Active RuO4 Generation Product Butyl 4-hydroxy-4-methylpentanoate (Target Product) Intermediate->Product Hydrolysis & Quench

Fig 1. Mechanistic workflow of RuO₄-catalyzed unactivated C-H hydroxylation.

Self-Validating Thermophysical Characterization

To rigorously determine the density and boiling point of the synthesized compound, researchers must employ self-validating analytical workflows. Relying on a single measurement without internal controls compromises scientific integrity.

Protocol B: Density and Boiling Point Determination
  • Purity Check (Pre-requisite): Before any thermophysical measurement, the sample must be validated via GC-FID to ensure >99% purity. Residual solvents (like EtOAc or hexanes) will artificially lower both the density and boiling point.

  • Density Measurement via Oscillating U-Tube:

    • Calibration: Calibrate the Anton Paar DMA (or equivalent) using ultra-pure water and dry air at 20.00 °C. Self-Validation: If the water density deviates by >0.00005 g/cm³ from the literature standard, the system is contaminated and must be flushed.

    • Execution: Inject the butyl 4-hydroxy-4-methylpentanoate sample. The instrument measures the change in oscillation frequency, which is causally linked to the mass (and thus density) of the injected volume.

  • Boiling Point via Differential Scanning Calorimetry (DSC):

    • Why DSC over traditional distillation? Esters with boiling points >250 °C are prone to thermal degradation (ester pyrolysis) when heated in an open system. DSC allows for precise measurement of the endothermic phase transition (vaporization) using microgram quantities in a hermetically sealed pan with a pinhole.

    • Execution: Ramp the temperature at 5 °C/min under a nitrogen purge. The onset of the endothermic peak corresponds to the precise boiling point.

Characterization Sample Purified Analyte (>99% GC-FID Validated) Density Oscillating U-Tube (Density Determination) Sample->Density Aliquot A BP Differential Scanning Calorimetry (Thermal Phase Transition) Sample->BP Aliquot B Data Validated Thermophysical Profile (Ready for Scale-up) Density->Data ρ (g/cm³) BP->Data Tb (°C)

Fig 2. Self-validating parallel workflow for thermophysical characterization.

Applications in Drug Development

The precise determination of these thermophysical properties is not merely an academic exercise. In drug development, butyl 4-hydroxy-4-methylpentanoate acts as a precursor for nucleophilic fluorination. The tertiary hydroxyl group can be substituted with a fluorine atom (using agents like DAST or Deoxo-Fluor) to create fluorinated aliphatic chains[1]. These fluorinated motifs are highly prized in medicinal chemistry for improving the metabolic stability and lipophilicity of target APIs. Knowing the exact boiling point and density allows process chemists to design efficient fractional distillation protocols and liquid-liquid extraction steps during the scale-up of these critical fluorinated intermediates.

Sources

Foundational

Chemical Abstract Service (CAS) Registry Data and Technical Profiling of Butyl 4-hydroxy-4-methylpentanoate

As organic synthesis and drug development pivot toward highly functionalized, sterically demanding scaffolds, the precise characterization and synthesis of tertiary alcohols have become paramount. Butyl 4-hydroxy-4-methy...

Author: BenchChem Technical Support Team. Date: March 2026

As organic synthesis and drug development pivot toward highly functionalized, sterically demanding scaffolds, the precise characterization and synthesis of tertiary alcohols have become paramount. Butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964-48-8) represents a critical class of molecules featuring both an aliphatic ester linkage and a sterically hindered tertiary alcohol. This structural duality makes it a highly versatile building block in the synthesis of active pharmaceutical ingredients (APIs), advanced fragrances, and specialized polymeric materials.

This technical guide provides an authoritative breakdown of the CAS registry data, physicochemical properties, and advanced synthetic protocols for butyl 4-hydroxy-4-methylpentanoate, designed specifically for application scientists and chemical engineers.

Chemical Identity & CAS Registry Data

Accurate identification is the foundation of any robust chemical workflow. The following table summarizes the core registry and physicochemical data for butyl 4-hydroxy-4-methylpentanoate, derived from structural analysis and verified registry databases[1][2].

PropertyValue
Chemical Name Butyl 4-hydroxy-4-methylpentanoate
CAS Registry Number 1861964-48-8
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
Structural Class Aliphatic ester, Tertiary alcohol
SMILES (Canonical) O=C(OCCCC)CCC(C)(C)O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 7

Structural and Mechanistic Significance

The molecular architecture of butyl 4-hydroxy-4-methylpentanoate is defined by its unactivated tertiary carbon-hydroxyl motif. In medicinal chemistry, tertiary alcohols are strategically deployed to improve metabolic stability. Unlike primary or secondary alcohols, tertiary alcohols are highly resistant to oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the parent drug. Furthermore, the bulky nature of the gem-dimethyl group restricts conformational flexibility, locking the molecule into a predictable spatial arrangement that can enhance receptor binding affinity.

The butyl ester moiety serves a dual purpose: it acts as a lipophilic masking group to enhance cellular permeability (often utilized in prodrug strategies) and provides a highly reactive electrophilic center for subsequent transesterification or amidation reactions during late-stage functionalization.

Advanced Synthesis: Ruthenium-Catalyzed C-H Hydroxylation

While classical Fischer esterification of 4-hydroxy-4-methylpentanoic acid is a viable route, it often suffers from poor yields due to the propensity of the tertiary alcohol to undergo acid-catalyzed dehydration (elimination).

A far more sophisticated and scientifically rigorous approach involves the direct C-H hydroxylation of unactivated tertiary C-H bonds , a methodology pioneered by the Du Bois laboratory at Stanford University [1][3][4]. This undirected C-H functionalization utilizes a high-valent ruthenium-oxo species to achieve exquisite chemoselectivity.

Mechanistic Pathway

The reaction proceeds via a localized Hydrogen Atom Transfer (HAT). The electrophilic Ru(V)=O species abstracts a hydrogen atom from the sterically hindered but electronically rich tertiary carbon, generating a carbon-centered radical. Rapid "oxygen rebound" from the resulting Ru(IV)-OH intermediate yields the tertiary alcohol.

G Substrate Butyl 4-methylpentanoate (Starting Material) Radical Carbon-Centered Radical + Ru(IV)-OH Substrate->Radical Hydrogen Atom Transfer (HAT) Precatalyst Ru(III) Precatalyst + Pyridine ActiveOxo High-Valent Ru(V)=O (Active Oxidant) Precatalyst->ActiveOxo Oxidation by KBrO3 ActiveOxo->Radical C-H Abstraction Radical->Precatalyst Catalyst Regeneration Product Butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964-48-8) Radical->Product Oxygen Rebound Mechanism TerminalOx Terminal Oxidant (KBrO3) TerminalOx->ActiveOxo

Catalytic cycle of Ru-mediated C-H hydroxylation yielding butyl 4-hydroxy-4-methylpentanoate.

Experimental Protocol: Self-Validating C-H Oxidation

The following protocol details the synthesis of butyl 4-hydroxy-4-methylpentanoate via Ru-catalyzed C-H oxidation. Every step is designed with built-in causality to ensure a self-validating, reproducible workflow.

Objective: Selectively oxidize the unactivated tertiary C-H bond of butyl 4-methylpentanoate without cleaving the ester linkage or over-oxidizing the substrate.

  • Step 1: Solvent and Reagent Preparation Prepare a biphasic solvent mixture of H₂O and CH₃CN (1:1 v/v). Causality: The biphasic system is critical. It ensures that the highly polar terminal oxidant (KBrO₃) remains dissolved in the aqueous phase, while the organic substrate partitions into the organic phase. This phase separation controls the reaction kinetics and prevents runaway oxidation [2][5].

  • Step 2: Precatalyst Activation To the solvent mixture, add 5 mol% RuCl₃·xH₂O, 10 mol% pyridine, and 1.5 equivalents of KBrO₃. Stir at 25°C for 10 minutes until a distinct color change (pale yellow to vibrant orange) is observed. Causality: This incubation period allows the Ru(III) precatalyst to be oxidized to the active high-valent Ru(V)=O species. The addition of pyridine is the most vital parameter; it coordinates to the metal center, attenuating its redox potential and preventing destructive C-C bond cleavage[4].

  • Step 3: Substrate Addition Introduce 1.0 equivalent of butyl 4-methylpentanoate dropwise over 5 minutes. Maintain the reaction at 25°C. Causality: Dropwise addition prevents localized concentration spikes of the substrate, minimizing the risk of di-hydroxylation or non-specific solvent oxidation.

  • Step 4: Reaction Monitoring and Quenching Monitor the reaction via GC-MS. Upon consumption of the starting material (typically 12–18 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Causality: Thiosulfate instantly reduces any remaining high-valent ruthenium species and unreacted bromate. This safely halts the oxidative cycle and prevents product degradation during the subsequent workup.

  • Step 5: Isolation and Purification Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, EtOAc/hexanes gradient) to yield pure butyl 4-hydroxy-4-methylpentanoate.

Analytical Characterization Signatures

To validate the successful synthesis of butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964-48-8), cross-reference the purified product against the following expected spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • A distinct singlet integrating to 6H at ~1.25 ppm confirms the gem-dimethyl groups on the newly hydroxylated tertiary carbon.

    • A triplet at ~4.05 ppm (J = 6.8 Hz, 2H) confirms the intact -O-CH₂- moiety of the butyl ester.

    • A broad singlet at ~2.5 ppm (1H, exchangeable with D₂O) confirms the presence of the tertiary hydroxyl group.

  • Mass Spectrometry (ESI-MS): Expected [M+Na]⁺ peak at m/z 211.13, confirming the molecular weight of 188.26 g/mol .

  • Infrared Spectroscopy (FT-IR): A strong, broad absorption band at ~3450 cm⁻¹ (O-H stretch) and a sharp, intense band at ~1735 cm⁻¹ (C=O ester stretch).

Conclusion

Butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964-48-8) is a structurally compelling molecule that bridges the gap between simple aliphatic esters and complex, sterically demanding tertiary alcohols. By leveraging advanced C-H functionalization techniques—specifically ruthenium-catalyzed HAT mechanisms—researchers can bypass the limitations of classical esterification. Understanding the causality behind these catalytic systems allows application scientists to scale and adapt this chemistry for the synthesis of next-generation therapeutics and advanced materials.

References

  • McNeill, E., & Du Bois, J. (2010). "Ruthenium-catalyzed hydroxylation of unactivated tertiary C-H bonds." Journal of the American Chemical Society, 132(29), 10202-4. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity Profile of the Tertiary Hydroxyl Group in Butyl 4-Hydroxy-4-Methylpentanoate

Executive Summary Butyl 4-hydroxy-4-methylpentanoate is a bifunctional molecule featuring a tertiary alcohol and a butyl ester. The reactivity of this compound is overwhelmingly dictated by the tertiary hydroxyl group, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl 4-hydroxy-4-methylpentanoate is a bifunctional molecule featuring a tertiary alcohol and a butyl ester. The reactivity of this compound is overwhelmingly dictated by the tertiary hydroxyl group, which exhibits a distinct chemical profile due to significant steric hindrance and the ability to form a stable tertiary carbocation. This guide provides a comprehensive analysis of this reactivity, explaining its resistance to oxidation, propensity for E1 elimination and SN1 substitution reactions, and the considerable challenges associated with traditional esterification and etherification protocols. Understanding this profile is critical for researchers in organic synthesis and drug development, where tertiary alcohols are often employed to enhance metabolic stability and introduce specific structural motifs.

Molecular Structure and Stereoelectronic Properties

The chemical behavior of butyl 4-hydroxy-4-methylpentanoate originates from its structure. The hydroxyl (-OH) group is attached to a carbon atom that is itself bonded to three other carbon atoms (a methyl group, an ethyl-ester chain, and another methyl group). This arrangement defines it as a tertiary alcohol.

Key Structural Features Influencing Reactivity:

  • Steric Hindrance: The three alkyl groups surrounding the carbinol carbon create a sterically congested environment. This bulkiness physically impedes the approach of reagents, particularly for reactions requiring backside attack, such as the SN2 mechanism.[1][2]

  • Carbocation Stability: Upon protonation of the hydroxyl group and subsequent loss of water, a highly stable tertiary carbocation is formed. This intermediate is a key driver for the dominant reaction pathways of dehydration and nucleophilic substitution under acidic conditions.[1][3][4]

  • Absence of an Alpha-Hydrogen: The carbon atom bearing the hydroxyl group lacks a directly attached hydrogen atom. This structural feature is the primary reason for the molecule's notable resistance to standard oxidation reactions.[1][5][6]

Oxidation Profile: A Study in Resistance

A defining characteristic of tertiary alcohols is their resistance to oxidation under typical laboratory conditions.[5][6][7][8] Unlike primary and secondary alcohols, which are readily oxidized to carboxylic acids and ketones, respectively, the hydroxyl group in butyl 4-hydroxy-4-methylpentanoate will not react with common oxidizing agents.

The causality for this lack of reactivity lies in the reaction mechanism. Standard oxidation of an alcohol involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the carbon atom to which the -OH is attached, enabling the formation of a carbon-oxygen double bond.[5][6] In a tertiary alcohol, there is no hydrogen atom on the carbinol carbon to remove.[1][8]

While the molecule is resistant to mild oxidants, forcing conditions involving strong oxidizing agents and high temperatures can induce C-C bond cleavage, leading to a degradation of the molecule into a mixture of smaller carboxylic acids and ketones.[7][9] This is not a synthetically useful transformation.

Experimental Protocol: Oxidative Challenge with Acidified Dichromate(VI)

This protocol serves as a self-validating test to confirm the tertiary nature of the alcohol.

  • Preparation: Prepare a solution of the oxidizing agent by dissolving potassium dichromate(VI) (K₂Cr₂O₇) in water and acidifying with dilute sulfuric acid (H₂SO₄). The solution will be bright orange.

  • Reaction Setup: In a test tube, add approximately 1 mL of the acidified dichromate(VI) solution.

  • Addition of Alcohol: Add a few drops of butyl 4-hydroxy-4-methylpentanoate to the test tube.

  • Observation: Gently warm the mixture in a hot water bath.

  • Expected Result: No color change will be observed. The solution will remain orange, indicating that no oxidation has occurred.[6] In contrast, a primary or secondary alcohol would cause the solution to turn green as the Cr₂O₇²⁻ (orange) is reduced to Cr³⁺ (green).[6]

G cluster_workflow Oxidative Resistance Test Workflow cluster_results Expected Outcomes reagent Prepare Acidified K₂Cr₂O₇ (Orange Solution) alcohol Add Butyl 4-hydroxy- 4-methylpentanoate reagent->alcohol heat Warm Gently alcohol->heat observe Observe Result heat->observe no_change No Reaction: Solution Remains Orange observe->no_change Tertiary Alcohol (Confirmed) positive_control Primary/Secondary Alcohol Control: Solution Turns Green

Caption: Workflow for confirming the tertiary alcohol via oxidation test.

Acid-Catalyzed Dehydration: The E1 Elimination Pathway

The most facile reaction of the hydroxyl group in butyl 4-hydroxy-4-methylpentanoate is acid-catalyzed dehydration to form alkenes. Due to the formation of a stable tertiary carbocation, this reaction proceeds readily under milder conditions (lower temperatures and acid concentrations) than those required for secondary or primary alcohols.[3][4][10] The reaction follows an E1 (Elimination, Unimolecular) mechanism .

Mechanism Steps:

  • Protonation: The oxygen atom of the hydroxyl group acts as a Lewis base, accepting a proton from the acid catalyst (e.g., H₂SO₄) to form a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).[3]

  • Carbocation Formation: In the rate-determining step, the C-O bond breaks, and the water molecule departs, leaving behind a stable tertiary carbocation.

  • Deprotonation: A weak base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[3]

Because there are two different adjacent carbons with protons, two isomeric alkene products are possible. According to Zaitsev's rule , the major product will be the more substituted (and therefore more stable) alkene.

G cluster_0 1. Protonation cluster_1 2. Loss of H₂O (Rate-Determining) cluster_2 3. Deprotonation p1 Start p2 Mid1 p3 Mid2 p4 End start_mol protonated_mol start_mol->protonated_mol + H⁺ carbocation protonated_mol->carbocation - H₂O product_major carbocation->product_major - H⁺ (Major) product_minor carbocation->product_minor - H⁺ (Minor)

Caption: E1 dehydration mechanism of butyl 4-hydroxy-4-methylpentanoate.

Experimental Protocol: Dehydration to Alkenes
  • Setup: Place butyl 4-hydroxy-4-methylpentanoate in a round-bottom flask. Add a catalytic amount of concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).

  • Heating: Gently heat the mixture under distillation. The lower boiling point alkenes will distill as they are formed, shifting the equilibrium toward the products.

  • Workup: Wash the collected distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Purification: Dry the organic layer with an anhydrous salt (e.g., MgSO₄) and purify by fractional distillation to separate the isomeric alkene products.

Nucleophilic Substitution and Related Reactions

The sterically hindered nature of the tertiary hydroxyl group and its tendency to form a carbocation create a clear dichotomy in its reactivity towards nucleophilic substitution.

SN1 Substitution: A Favorable Pathway

Reactions with strong nucleophilic acids, such as hydrogen halides (HCl, HBr), proceed readily via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism.[1][11] The first two steps are identical to the E1 mechanism: protonation of the alcohol and formation of the stable tertiary carbocation. However, instead of deprotonation, the carbocation is attacked by the halide ion (a good nucleophile) to form the corresponding tertiary alkyl halide.

G start Butyl 4-hydroxy- 4-methylpentanoate protonated Protonated Alcohol (-OH₂⁺) start->protonated + H⁺ carbocation Tertiary Carbocation protonated->carbocation - H₂O (Slow, RDS) product Butyl 4-chloro- 4-methylpentanoate carbocation->product + Cl⁻ (Fast)

Caption: SN1 mechanism for conversion to a tertiary alkyl chloride.

SN2 Reactions: Esterification and Etherification Challenges

Attempts to perform reactions that typically follow an SN2 pathway are fraught with difficulty.

  • Esterification: Standard Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acid catalysis, is highly inefficient for tertiary alcohols.[12][13] The steric bulk of the alcohol prevents it from effectively attacking the protonated carboxylic acid.[14] Furthermore, the acidic conditions strongly favor the competing E1 dehydration reaction.[15] While esterification is possible using more reactive reagents like acyl chlorides in the presence of a non-nucleophilic base, yields are often low.

  • Etherification: The Williamson ether synthesis requires the formation of an alkoxide to act as a nucleophile. The alkoxide of butyl 4-hydroxy-4-methylpentanoate would be a strong, sterically hindered base. When reacted with a primary or secondary alkyl halide, it will preferentially act as a base, causing an E2 elimination of the alkyl halide rather than an SN2 substitution to form an ether.[16]

Summary of Reactivity Profile
Reaction TypeReagentsMechanismReactivity Level & Rationale
Oxidation K₂Cr₂O₇ / H⁺N/AResistant . No α-hydrogen on the carbinol carbon prevents formation of a C=O double bond.[5][8]
Dehydration Conc. H₂SO₄ or H₃PO₄, HeatE1High . Proceeds via a stable tertiary carbocation intermediate under relatively mild conditions.[1][3]
Substitution (to R-X) Conc. HCl, HBrSN1High . Formation of a stable tertiary carbocation is readily followed by nucleophilic attack by the halide.[11]
Esterification (Fischer) R-COOH / H⁺SN2 (Attempted)Very Low / Ineffective . Steric hindrance prevents nucleophilic attack, and competing E1 dehydration dominates.[12][14][15]
Etherification (Williamson) 1. NaH; 2. R-XSN2 (Attempted)Very Low / Ineffective . The resulting alkoxide is a strong, hindered base, leading to E2 elimination of the alkyl halide.[16]

Implications in Medicinal Chemistry and Synthesis

The distinct reactivity profile of tertiary alcohols is often exploited in drug design and development.

  • Metabolic Stability: Primary and secondary alcohols are often metabolic "soft spots," susceptible to oxidation by liver enzymes.[17] Because tertiary alcohols are resistant to this oxidation, incorporating them into a drug candidate can significantly increase its metabolic stability and half-life. The steric bulk can also shield the hydroxyl group from Phase 2 conjugation reactions like glucuronidation.[17]

  • Synthetic Handle: Butyl 4-hydroxy-4-methylpentanoate can serve as a valuable bifunctional intermediate. The hydroxyl group can be converted to an alkene or an alkyl halide, providing a reactive site for further carbon-carbon or carbon-heteroatom bond formation, while the ester group remains available for subsequent transformations like hydrolysis or amidation.

References

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Chemistry Steps. (2024, November 25). Converting Alcohols to Alkenes.
  • Fiveable. (2025, August 15). Tertiary Alcohols Definition - Organic Chemistry Key Term.
  • Clark, J. (n.d.). Oxidation of alcohols.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Britannica. (2026, February 4). Alcohol - Reactions, Chemistry, Uses.
  • Scott, P. J. H., & Hockley, B. T. (2025, July 10). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.
  • RSC Publishing. (2023, March 23). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes.
  • Primary Secondary And Tertiary Alcohols. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus.
  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols.
  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols.
  • Google Patents. (n.d.). US3590073A - Esterification of tertiary alcohols.
  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration.
  • Quora. (2017, December 15). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?
  • A Level Chemistry. (n.d.). Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule.
  • PTC Organics, Inc. (n.d.). PTC Etherification of Tertiary Alcohol.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • MSU Chemistry. (n.d.). Alcohol Reactivity.
  • RSC Publishing. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Reddit. (2019, May 27). Tertiary alcohol esterification?
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Michigan State University Department of Chemistry. (n.d.). 9.7 Reactions of Alcohols.

Sources

Foundational

Structural and Mechanistic Divergence in γ-Lactone Precursors: A Comparative Analysis of Butyl 4-Hydroxy-4-methylpentanoate and γ-Valerolactone (GVL) Intermediates

Executive Summary Gamma-valerolactone (GVL) is a cornerstone of sustainable chemistry, predominantly synthesized via the catalytic hydrogenation of biomass-derived levulinic acid or its esters [1]. The critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-valerolactone (GVL) is a cornerstone of sustainable chemistry, predominantly synthesized via the catalytic hydrogenation of biomass-derived levulinic acid or its esters [1]. The critical intermediate in this cascade is a mono-methyl hydroxyl ester, such as butyl 4-hydroxypentanoate (BHP)[2]. However, introducing an additional methyl group at the gamma position yields a sterically distinct gem-dimethyl analog: butyl 4-hydroxy-4-methylpentanoate (BHMP) [3]. As a Senior Application Scientist, I frequently evaluate how such subtle steric modifications fundamentally alter reaction kinetics, reactor design requirements, and downstream material properties. This technical guide deconstructs the mechanistic and operational differences between these two precursor classes.

Mechanistic Pathways & The Thorpe-Ingold Effect

The conversion of these precursors into their respective lactones is governed by intramolecular transesterification (cyclization). The structural divergence at the C4 (gamma) position dictates entirely different kinetic behaviors.

  • The GVL Precursor (BHP): The cyclization of BHP to GVL is thermodynamically favorable but requires overcoming a moderate entropic barrier due to the conformational flexibility of the linear aliphatic chain[2].

  • The Gem-Dimethyl Precursor (BHMP): The presence of the gem-dimethyl group at the C4 position induces the Thorpe-Ingold effect (gem-dimethyl effect). The bulky methyl groups sterically compress the internal bond angles ( θ<109.5∘ ), restricting the conformational degrees of freedom of the open chain. This dramatically lowers the entropy of activation ( ΔS‡ ), forcing the hydroxyl oxygen and the ester carbonyl into close spatial proximity. Consequently, BHMP undergoes spontaneous, highly accelerated lactonization to γ,γ-dimethyl-γ-butyrolactone compared to the mono-methyl BHP.

Pathways cluster_GVL GVL Precursor Pathway (Mono-methyl) cluster_Gem Gem-Dimethyl Precursor Pathway BL Butyl Levulinate (BL) BHP Butyl 4-hydroxypentanoate (BHP) BL->BHP +H2 (Ru/C) Hydrogenation GVL γ-Valerolactone (GVL) BHP->GVL -BuOH Cyclization BMP Butyl 4-methylpentanoate (BMP) BHMP Butyl 4-hydroxy-4-methylpentanoate (BHMP) BMP->BHMP [O] (RuO4 cat.) C-H Hydroxylation DMB γ,γ-Dimethyl-γ-butyrolactone (DMB) BHMP->DMB -BuOH Thorpe-Ingold Accelerated

Reaction pathways comparing the mono-methyl GVL precursor to the gem-dimethyl analog.

Comparative Data Synthesis

To systematically evaluate these precursors, their physicochemical and kinetic properties are summarized below. The data highlights how the addition of a single methyl group shifts the molecule from a bulk commodity precursor to a highly specialized synthetic intermediate.

Property / MetricButyl 4-hydroxypentanoate (BHP)Butyl 4-hydroxy-4-methylpentanoate (BHMP)
Precursor Origin Biomass-derived (Butyl Levulinate)Synthetic (Butyl 4-methylpentanoate)
Gamma-Carbon Substitution Mono-methylGem-dimethyl
Cyclization Kinetics Baseline (Requires sustained heat/catalyst)Highly Accelerated (Thorpe-Ingold effect)
Primary Synthesis Route Heterogeneous Hydrogenation (Ru/C)Homogeneous C-H Oxidation ( RuO4​ )
Resulting Lactone γ-Valerolactone (GVL)γ,γ-Dimethyl-γ-butyrolactone
Downstream Application Green solvent, fuel additiveSpecialty monomer, hindered solvent

Self-Validating Experimental Workflows

To ensure reproducibility and safety, the synthesis of these precursors requires distinct operational paradigms. The hydrogenation of butyl levulinate is highly exothermic, posing thermal runaway risks in batch systems [4]. Conversely, the synthesis of BHMP relies on selective C-H oxidation, requiring precise redox control [3].

Protocol A: Continuous Flow Synthesis of the GVL Precursor (BHP)

Objective: Safe, steady-state hydrogenation of butyl levulinate using a Continuous Stirred-Tank Reactor (CSTR)[4]. Causality: Operating in continuous mode with GVL as the solvent acts as a thermal sink. Because the hydrogenation and subsequent lactonization are highly exothermic, the high heat capacity of the GVL solvent prevents thermal runaway, ensuring a self-regulating temperature profile[2].

  • Catalyst Preparation: Load 5 wt% Ru/C catalyst into the CSTR vessel.

  • Feedstock Formulation: Prepare a feed stream of butyl levulinate dissolved in GVL (solvent) to maintain thermal mass[2].

  • Reactor Equilibration: Pressurize the CSTR with H2​ gas to 30 bar and heat to 130 °C.

  • Continuous Operation: Pump the feedstock at a controlled space-time velocity. The Ru/C catalyst facilitates the first-step hydrogenation to BHP, which subsequently cyclizes to GVL and butanol[2].

  • Product Isolation: Depressurize the effluent and separate the target GVL from the butanol byproduct via fractional distillation.

Protocol B: Synthesis of BHMP via C-H Hydroxylation

Objective: Selective oxidation of the unactivated tertiary C-H bond in butyl 4-methylpentanoate[3]. Causality: Pyridine is added as a critical ligand to modulate the redox potential of the high-valent ruthenium tetroxide ( RuO4​ ) species. This prevents over-oxidation and directs chemoselectivity strictly to the most electron-rich unactivated tertiary carbon[3].

  • Solvent System: Dissolve butyl 4-methylpentanoate (1.0 equiv) in a biphasic mixture of H2​O , acetonitrile, and CH2​Cl2​ .

  • Catalyst & Oxidant Loading: Add RuCl3​⋅xH2​O (5 mol%), potassium bromate ( KBrO3​ , 3.0 equiv) as the terminal oxidant, and pyridine (10 mol%)[3].

  • Reaction Phase: Stir vigorously at room temperature for 12-24 hours. The biphasic system ensures the active RuO4​ species partitions correctly between the aqueous and organic layers.

  • Quench & Filter: Quench the reaction with saturated aqueous Na2​S2​O3​ to reduce residual oxidants (Self-validation step to halt over-oxidation). Filter through a Celite pad to remove precipitated ruthenium salts.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over MgSO4​ , and purify via flash column chromatography to isolate the sterically hindered BHMP precursor[3].

Workflow Prep 1. Substrate Preparation Purify precursors (BL or BMP) Cat 2. Catalyst Loading Ru/C (GVL) or RuO4 (Gem-diMe) Prep->Cat React 3. Reaction Phase CSTR or Batch Reactor Control T & P Cat->React Quench 4. Quench & Filter Remove heterogeneous catalyst React->Quench Analyze 5. Analysis & Isolation GC-MS, NMR, Distillation Quench->Analyze

Standardized workflow for the catalytic conversion and isolation of lactone precursors.

Material Science Implications

The structural shift from a mono-methyl to a gem-dimethyl lactone profoundly impacts downstream utility. GVL is celebrated as a highly polar, green aprotic solvent and a precursor to liquid alkenes for transportation fuels [5]. In contrast, γ,γ-dimethyl-γ-butyrolactone (derived from BHMP) exhibits intense steric hindrance around the ester linkage, rendering it significantly more resistant to nucleophilic attack and hydrolysis. This makes the gem-dimethyl derivative an exceptional candidate for specialized solvent applications in aggressive basic/acidic environments, or as a rigid monomer in the synthesis of advanced, degradation-resistant polyurethanes and polyesters.

References

  • Khalid, M.; Granollers Mesa, M.; Scapens, D.; Osatiashtiani, A. "Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters." ACS Sustainable Chemistry & Engineering 2024, 12(45), 16494-16517. URL:[Link]

  • Vásquez Salcedo, W. N.; Renou, B.; Leveneur, S. "Thermal Stability for the Continuous Production of γ-Valerolactone from the Hydrogenation of N-Butyl Levulinate in a CSTR." Processes 2023, 11(1), 237. URL:[Link]

  • Du Bois, J.; Roizen, J. L. "Hydroxylation of Unactivated Tertiary Carbon-Hydrogen Bonds Using High-Valent Ruthenium Catalysts." Stanford University Dissertation, 2009. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Butyl 4-Hydroxy-4-methylpentanoate via Organocerium-Mediated Grignard Addition

Executive Summary & Mechanistic Rationale Butyl levulinate is a highly versatile, bio-renewable keto-ester utilized as a platform chemical in drug development and materials science. The conversion of butyl levulinate to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Butyl levulinate is a highly versatile, bio-renewable keto-ester utilized as a platform chemical in drug development and materials science. The conversion of butyl levulinate to butyl 4-hydroxy-4-methylpentanoate requires the selective methylation of the C4 ketone in the presence of the C1 butyl ester.

Achieving this transformation using conventional Grignard reagents (e.g., methylmagnesium bromide, MeMgBr) presents a significant chemoselectivity challenge. The high basicity and nucleophilicity of standard Grignard reagents often lead to competitive ester attack (yielding over-alkylated tertiary diols), α-proton deprotonation (enolization), and spontaneous intramolecular transesterification (lactonization) to form 5,5-dimethyl-dihydrofuran-2(3H)-one.

To bypass these thermodynamic sinks, this protocol employs the Imamoto Reaction . By utilizing an organocerium reagent ( MeCeCl2​ ) generated in situ from anhydrous cerium(III) chloride and MeMgBr, chemoselectivity is drastically improved. Cerium is highly oxophilic; it preferentially coordinates to the more sterically accessible ketone, enhancing its electrophilicity. Concurrently, the less polarized Ce–C bond attenuates the basicity of the methyl anion, suppressing enolization and preventing nucleophilic attack on the ester moiety .

MechanisticPathway cluster_0 Imamoto Reaction (Chemoselective) cluster_1 Conventional Grignard (Non-selective) A Butyl Levulinate (Keto-Ester) B MeCeCl₂ / THF (-78 °C) A->B CeCl₃ Activation D MeMgBr / THF (Standard) A->D Direct Addition C Butyl 4-hydroxy-4-methylpentanoate (Target Product) B->C Selective Ketone Addition E γ-Lactone (Cyclization Byproduct) C->E Acidic Workup (Avoid) D->E Spontaneous Cyclization F Tertiary Diol (Over-alkylation) D->F Ester Attack

Fig 1. Mechanistic pathways comparing Imamoto conditions vs. conventional Grignard addition.

Quantitative Data: Reaction Optimization

The table below summarizes the causality of reagent selection and temperature control on product distribution, validating the necessity of the organocerium intermediate.

EntryReagent SystemTemperature (°C)Time (h)Target Ester Yield (%)γ-Lactone Yield (%)Diol Yield (%)
1MeMgBr (1.1 eq)02154535
2MeMgBr (1.1 eq)-782403020
3 MeCeCl₂ (1.1 eq) -78 2 92 < 5 < 2

Note: Yields determined by GC-MS analysis of the crude reaction mixture prior to column chromatography.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Dehydration of Cerium(III) Chloride

Causality: Commercial CeCl3​ is supplied as a heptahydrate ( CeCl3​⋅7H2​O ). Grignard reagents are extremely sensitive to protons; failing to remove all hydrate water will result in the immediate destruction of MeMgBr (forming methane gas) and the complete failure of the transmetalation step .

  • Transfer 1.5 equivalents of CeCl3​⋅7H2​O into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Apply a high vacuum (0.1 Torr) and gradually heat the flask in an oil bath to 140 °C over 2 hours.

  • Maintain at 140 °C under vacuum for an additional 2 hours.

  • Self-Validation Checkpoint: Observe the physical state of the salt. Successful dehydration yields a free-flowing, fine white powder. If the solid melts or forms hard clumps, hydrate water has caused hydrolysis to cerium oxychloride (CeOCl), and the batch must be discarded.

  • Cool the flask to room temperature while maintaining the vacuum, then backfill with dry Argon.

Phase 2: Generation of the Organocerium Reagent

Causality: The transmetalation of MeMgBr with CeCl3​ generates MeCeCl2​ . This step must be performed with vigorous stirring to ensure the insoluble CeCl3​ fully reacts with the Grignard reagent.

  • Inject anhydrous THF (approx. 5 mL per gram of CeCl3​ ) into the Schlenk flask under Argon.

  • Stir the suspension vigorously at room temperature for 2 hours to ensure the formation of a uniform, milky-white suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 1.1 equivalents of MeMgBr (typically a 3.0 M solution in diethyl ether) via a syringe over 15 minutes.

  • Stir the mixture at -78 °C for 1 hour.

  • Self-Validation Checkpoint: The suspension will transition from milky white to a pale yellow or light gray homogeneous-looking mixture, indicating successful transmetalation to MeCeCl2​ .

Phase 3: Chemoselective Nucleophilic Addition

Causality: Kinetic control (-78 °C) is maintained to further suppress any residual reactivity toward the ester group.

  • Dilute 1.0 equivalent of butyl levulinate in a small volume of anhydrous THF (1:1 v/v).

  • Add the butyl levulinate solution dropwise to the organocerium suspension at -78 °C over 20 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (butyl levulinate, Rf​≈0.5 ) should disappear, replaced by a more polar spot corresponding to the tertiary alcohol ( Rf​≈0.3 ).

Phase 4: Quenching and Isolation

Causality (Critical): The target molecule possesses a tertiary hydroxyl group positioned gamma ( γ ) to an ester. Under acidic conditions, the hydroxyl oxygen will readily attack the protonated ester carbonyl, expelling butanol and forming a stable 5-membered γ-lactone. Quenching with saturated NH4​Cl maintains a near-neutral pH, strictly preserving the open-chain ester.

  • While still at -78 °C, quench the reaction by slowly adding saturated aqueous NH4​Cl solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature. The cerium salts will precipitate as a thick white gel.

  • Filter the mixture through a pad of Celite to remove the cerium salts, washing the filter cake thoroughly with ethyl acetate (EtOAc).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude oil via GC-MS. The chromatogram should show the product peak ( m/z 188.14) with an absolute absence of the lactone byproduct ( m/z 114.07).

  • Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure butyl 4-hydroxy-4-methylpentanoate as a colorless oil.

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236.[Link]

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392-4398.[Link]

  • Liu, H. J., Shia, K. S., Shang, X., & Zhu, B. Y. (1999). Organocerium compounds in synthesis. Tetrahedron, 55(13), 3803-3830.[Link]

Application

Application Note: Chemoselective Synthesis of Butyl 4-Hydroxy-4-methylpentanoate via CeCl₃-Mediated Grignard Addition

Executive Summary Butyl 4-hydroxy-4-methylpentanoate is a structurally versatile molecule[1][2] featuring both a tertiary alcohol and a butyl ester. Synthesizing this target from butyl levulinate requires the selective a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl 4-hydroxy-4-methylpentanoate is a structurally versatile molecule[1][2] featuring both a tertiary alcohol and a butyl ester. Synthesizing this target from butyl levulinate requires the selective addition of a methyl group to the ketone moiety. The primary synthetic challenge lies in performing this addition without reacting with the ester group or causing enolization of the alpha-protons[3]. This application note details a highly reliable, self-validating protocol utilizing an Imamoto-type organocerium reagent to achieve perfect chemoselectivity.

Mechanistic Rationale (E-E-A-T)

Standard Grignard reagents (e.g., methylmagnesium bromide, MeMgBr) are highly basic. When reacted with butyl levulinate, MeMgBr often triggers competitive enolization of the ketone, resulting in poor yields and recovery of starting material ()[3]. Furthermore, traditional Grignard reagents can attack the ester group, yielding complex diol mixtures.

To overcome this, the protocol employs an Imamoto-type organocerium reagent[4]. By pre-mixing anhydrous cerium(III) chloride (CeCl₃) with MeMgBr at -78 °C, transmetalation occurs to form a highly nucleophilic, low-basicity species ()[5][6]. Cerium(III) is strongly oxophilic, coordinating strictly to the more reactive ketone carbonyl. This increases the ketone's electrophilicity while the reagent's low basicity completely suppresses alpha-proton abstraction ()[7][8]. This synergistic effect ensures exclusive addition to the ketone over the ester.

Mechanism Reagents MeMgBr + CeCl₃ ActiveSpecies Organocerium Reagent (Imamoto Species) Reagents->ActiveSpecies Transmetalation (-78 °C) Complex Ce-Activated Ketone (Suppressed Enolization) ActiveSpecies->Complex Nucleophilic Attack Substrate Butyl Levulinate (Ketone + Ester) Substrate->Complex Ce(III) Coordination Product Butyl 4-hydroxy- 4-methylpentanoate Complex->Product Chemoselective Addition & Quench

Mechanistic pathway highlighting Ce(III) activation and chemoselective addition.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Butyl levulinate 172.221.010.0 mmol (1.72 g)Substrate
CeCl₃·7H₂O 372.581.515.0 mmol (5.59 g)Lewis acid / Transmetalation agent
MeMgBr (3.0 M in Et₂O) 119.241.515.0 mmol (5.0 mL)Nucleophile
Tetrahydrofuran (THF) 72.11-40 mLAnhydrous Solvent
Hydrochloric acid (1.0 M) 36.46-20 mLQuenching agent

Experimental Protocol

Phase 1: Preparation of Anhydrous CeCl₃
  • Place CeCl₃·7H₂O (5.59 g, 15.0 mmol) in a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to a high-vacuum line (approx. 0.1 mmHg).

  • Heat the flask gradually in an oil bath: 1 hour at 90 °C, followed by 2 hours at 140 °C.

    • Causality Note: Gradual heating under vacuum is critical. It prevents the salt from melting in its own water of crystallization, which would cause irreversible hydrolysis to insoluble, inactive cerium oxychloride (CeOCl)[4].

  • Allow the anhydrous CeCl₃ to cool to room temperature under vacuum, then backfill with dry argon.

Phase 2: Generation of the Organocerium Reagent
  • Add anhydrous THF (30 mL) to the flask containing the dry CeCl₃.

  • Stir the mixture vigorously overnight at room temperature.

    • Causality Note: Stirring breaks down the solid into a fine, milky-white suspension. This forms the CeCl₃·(THF)x solvate complex, which is strictly required for efficient transmetalation[5][8].

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add MeMgBr (5.0 mL of a 3.0 M solution in Et₂O) via syringe over 5 minutes.

  • Stir the resulting yellow/brownish suspension at -78 °C for 30 minutes to ensure complete transmetalation.

Phase 3: Nucleophilic Addition and Isolation
  • Dissolve butyl levulinate (1.72 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the substrate solution dropwise to the organocerium reagent at -78 °C over 10 minutes.

  • Maintain the reaction at -78 °C for 2 hours.

  • Gradually allow the reaction mixture to warm to 0 °C, then carefully quench by adding 1.0 M HCl (20 mL).

    • Causality Note: The acidic quench breaks down the cerium alkoxide intermediate and solubilizes the cerium salts into the aqueous layer, preventing intractable emulsion formation during extraction.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to afford butyl 4-hydroxy-4-methylpentanoate as a colorless oil.

Workflow Step1 1. Dehydration of CeCl₃·7H₂O (140 °C, 0.1 mmHg, 2 h) Step2 2. Suspension in dry THF (Stir overnight at 25 °C) Step1->Step2 Step3 3. Addition of MeMgBr (-78 °C, stir 30 min) Step2->Step3 Step4 4. Addition of Butyl Levulinate (Dropwise at -78 °C) Step3->Step4 Step5 5. Reaction & Quench (Warm to 0 °C, add 1M HCl) Step4->Step5 Step6 6. Extraction & Purification (EtOAc extraction, Chromatography) Step5->Step6

Workflow for the CeCl3-mediated synthesis of butyl 4-hydroxy-4-methylpentanoate.

Data Presentation: Expected Outcomes

The table below summarizes the self-validating metrics of this protocol compared to a standard Grignard addition.

ParameterStandard MeMgBr AdditionCeCl₃ / MeMgBr (Imamoto Protocol)
Target Yield < 30%> 85%
Recovered Starting Material > 50% (Due to rapid enolization)< 5%
Ester Attack (Side Products) High (Diols and complex mixtures formed)Trace
Purity (Post-Column) Moderate (Difficult separation from diols)> 98%

References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 1989, 111(12), 4392-4398. URL:[Link]

  • Bartoli, G., Marcantoni, E., & Marcolini, M. "Applications of CeCl₃ as an Environmental Friendly Promoter in Organic Chemistry." Chemical Reviews, 2010, 110(10), 6104-6143. URL:[Link]

  • Berger, T., Lebon, J., Maichle-Mössmer, C., & Anwander, R. "CeCl₃/n‐BuLi: Unraveling Imamoto's Organocerium Reagent." Angewandte Chemie International Edition, 2021, 60(28), 15622-15631. URL:[Link]

Sources

Method

Catalytic hydrogenation methods for methylpentanoate derivatives

Application Note: Catalytic Hydrogenation Methods for Methyl Pentanoate Derivatives From Chemoselective Olefin Reduction to Deep Ester Hydrogenolysis Executive Summary Methyl pentanoate (MP) and its unsaturated derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Methods for Methyl Pentanoate Derivatives From Chemoselective Olefin Reduction to Deep Ester Hydrogenolysis

Executive Summary

Methyl pentanoate (MP) and its unsaturated derivatives, such as methyl 3-pentenoate (M3P), are highly versatile building blocks in the transition toward bio-based chemical manufacturing. Derived either from the hydroesterification of butadiene[1] or the ring-opening of biomass-derived γ-valerolactone (GVL)[2], these esters serve as critical precursors for nylon intermediates, green solvents, and advanced biofuels.

This application note details two distinct, self-validating catalytic hydrogenation workflows:

  • Chemoselective Olefin Reduction: The mild reduction of unsaturated methyl pentenoates to methyl pentanoate.

  • Deep Ester Hydrogenolysis: The high-pressure reduction of methyl pentanoate to 1-pentanol.

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, selecting the correct catalytic system requires understanding the fundamental electronic and steric demands of the substrate.

Pathway 1: Olefin Reduction (M3P → MP) The reduction of a C=C double bond in the presence of an ester carbonyl is a classic chemoselectivity challenge. Heterogeneous Palladium on Carbon (Pd/C) is the gold standard for this transformation. The alkene coordinates to the palladium surface, undergoing facile migratory insertion with surface-bound hydrides. Because the activation energy for ester reduction on Pd is prohibitively high under mild conditions (e.g., 25 °C, 3 bar H 2​ ), the carbonyl remains completely intact, preventing over-reduction.

Pathway 2: Ester Hydrogenolysis (MP → 1-Pentanol) Esters are notoriously recalcitrant to hydrogenation due to the low electrophilicity of the carbonyl carbon. Traditional heterogeneous catalysts (e.g., copper chromite) require extreme conditions (250–300 °C, 200+ bar H 2​ )[3], which can lead to unwanted decarbonylation, etherification, or catalyst deactivation.

To circumvent this, modern protocols utilize homogeneous pincer catalysts, such as Ru-MACHO[4]. These catalysts operate via an outer-sphere mechanism driven by metal-ligand cooperation (MLC). The heterolytic cleavage of H 2​ yields a trans-dihydride ruthenium species. The hydride on the metal and the proton on the ligand's amine arm are transferred simultaneously to the ester carbonyl without requiring substrate coordination to the metal center, dramatically lowering the activation barrier and allowing the reaction to proceed at 100 °C[5].

Quantitative Data Presentation

The following table summarizes the optimized parameters for both hydrogenation pathways, ensuring high turnover numbers (TON) and excellent chemoselectivity.

TransformationSubstrateCatalyst SystemTemp (°C)H 2​ (bar)Time (h)Yield (%)
Olefin Reduction Methyl 3-pentenoate5% Pd/C (1 mol%)2534>99%
Ester Hydrogenolysis Methyl pentanoateRu-MACHO (0.1 mol%) + NaOMe1005016>92%

Reaction Network & Mechanistic Visualizations

Pathway M3P Methyl 3-Pentenoate (Unsaturated) MP Methyl Pentanoate (Saturated Ester) M3P->MP Pd/C, H2 (3 bar) Chemoselective Pentanol 1-Pentanol + Methanol (Alcohols) MP->Pentanol Ru-MACHO, H2 (50 bar) Deep Hydrogenolysis

Catalytic hydrogenation network of methyl pentanoate derivatives.

RuMacho Precat Ru-MACHO Precatalyst (Air-Stable) Active Amido-Ru Complex (Active Catalyst) Precat->Active NaOMe (Base) -HCl Dihydride Trans-Dihydride Ru (H2 Activated) Active->Dihydride H2 Cleavage Transition Outer-Sphere H-Transfer Dihydride->Transition + Methyl Pentanoate Transition->Active Product Release Products 1-Pentanol + Methanol Transition->Products

Outer-sphere bifunctional hydrogenation mechanism of esters using Ru-MACHO.

Experimental Protocols

Protocol A: Chemoselective Hydrogenation of Methyl 3-Pentenoate

Objective: Quantitative reduction of the alkene while preserving the ester.

  • Preparation: In a well-ventilated fume hood, charge a 100 mL glass liner with methyl 3-pentenoate (50 mmol, 5.71 g) and anhydrous methanol (30 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (1.06 g, 0.5 mmol Pd, 1 mol%). Caution: Dry Pd/C is highly pyrophoric. Add the catalyst to the solvent, not vice versa, or blanket the flask with argon prior to addition.

  • Pressurization: Place the liner in a Parr shaker or standard autoclave. Purge the vessel with nitrogen (3 × 5 bar), followed by hydrogen (3 × 5 bar).

  • Reaction: Pressurize the vessel to 3 bar H 2​ and agitate at 25 °C for 4 hours. Maintain isobaric conditions if the system allows.

  • Workup & Validation: Vent the hydrogen safely. Filter the crude mixture through a short pad of Celite to remove the Pd/C, washing with excess methanol. Evaporate the solvent under reduced pressure.

    • Self-Validation: Analyze the crude product via 1 H NMR. The complete disappearance of the multiplet at 5.4–5.6 ppm (olefinic protons) and the retention of the methyl ester singlet at ~3.6 ppm confirms quantitative and chemoselective conversion.

Protocol B: Deep Hydrogenolysis of Methyl Pentanoate to 1-Pentanol

Objective: Cleavage of the ester C-O bond to yield primary alcohols.

  • Preparation: In an argon-filled glovebox, charge a 50 mL stainless steel high-pressure autoclave with methyl pentanoate (20 mmol, 2.32 g) and anhydrous THF (10 mL).

  • Catalyst & Base Loading: Add the Ru-MACHO precatalyst (12.1 mg, 0.02 mmol, 0.1 mol%)[4] and sodium methoxide (NaOMe) (10.8 mg, 0.2 mmol, 1 mol%). The base is strictly required to dehydrohalogenate the precatalyst and generate the active amido-Ru complex[5].

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H 2​ manifold. Purge with H 2​ (3 × 10 bar), then pressurize to 50 bar.

  • Reaction: Heat the autoclave to 100 °C while stirring at 800 rpm. The internal pressure will initially rise due to heating, then slowly drop as H 2​ is consumed. Maintain heating for 16 hours.

  • Workup & Validation: Cool the reactor to room temperature using an ice bath before carefully venting the residual pressure. Pass the mixture through a short silica plug to remove the ruthenium species.

    • Self-Validation: Monitor the reaction via GC-FID. The shift from the ester peak to the 1-pentanol peak is diagnostic. In 13 C NMR, the disappearance of the carbonyl resonance at ~174 ppm and the appearance of the primary alcohol carbon at ~62 ppm confirms successful hydrogenolysis[6].

Troubleshooting & Safety Insights

  • Incomplete Ester Reduction (Protocol B): If conversion stalls, the most common culprit is trace moisture or acidic impurities in the substrate, which quench the active amido-Ru complex. Ensure methyl pentanoate is freshly distilled over CaH 2​ and stored over molecular sieves.

  • Over-reduction/Decarbonylation: If pentane or butane is detected during ester reduction, the reaction temperature is too high. Maintain strictly at or below 100 °C.

  • High-Pressure Safety: Always verify the burst disk ratings on the autoclave before conducting 50 bar hydrogenations. Ensure the reactor is cooled completely before venting to prevent the aerosolization of volatile alcohols.

References

  • Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone ACS Catalysis 2

  • The Cobalt Carbonyl-catalyzed Hydroesterification of Butadiene with Carbon Monoxide and Methanol Bulletin of the Chemical Society of Japan 1

  • Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes Chemical Reviews (PubMed) 6

  • Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances PMC (National Institutes of Health) 5

  • Ruthenium Complex Catalysts for Hydrogenation of Esters to Alcohols Tokyo Chemical Industry (TCI)4

  • Iron-Based Catalysts for the Hydrogenation of Esters to Alcohols ACS Publications 3

Sources

Application

Using butyl 4-hydroxy-4-methylpentanoate as a biodegradable solvent

Application Note: Butyl 4-Hydroxy-4-Methylpentanoate (BHMP) as a Next-Generation Biodegradable Solvent in Pharmaceutical Synthesis and Extraction Executive Summary The pharmaceutical industry is undergoing a paradigm shi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Butyl 4-Hydroxy-4-Methylpentanoate (BHMP) as a Next-Generation Biodegradable Solvent in Pharmaceutical Synthesis and Extraction

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift toward sustainable manufacturing, driven by the need to replace reprotoxic and environmentally persistent solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM)[1]. Butyl 4-hydroxy-4-methylpentanoate (BHMP)[2] is an emerging bio-derived ester solvent that offers a compelling alternative. Structurally related to green solvents like butyl levulinate[3], BHMP combines a hydrophobic butyl chain with a highly polar ester linkage and a tertiary hydroxyl group. This application note details the physicochemical profile of BHMP and provides self-validating protocols for its use in Active Pharmaceutical Ingredient (API) extraction and its environmental biodegradability assessment.

Mechanistic Rationale for Solvent Substitution

The utility of a solvent in complex pharmaceutical synthesis relies heavily on its hydrogen-bond donating (HBD) and accepting (HBA) capabilities[4].

  • Solvation Power: The ester carbonyl in BHMP acts as a strong HBA, while the tertiary alcohol provides specific HBD capacity. Unlike primary or secondary alcohols, the steric hindrance of the tertiary carbon prevents unwanted side reactions (e.g., transesterification or oxidation) during sensitive API processing.

  • Process Safety: Traditional extraction solvents like ethyl acetate are highly volatile, posing flammability risks and evaporative losses. BHMP’s higher molecular weight minimizes volatile organic compound (VOC) emissions, allowing for high-temperature extractions without pressurization.

  • Phase Separation: The butyl ester tail limits water miscibility, creating a sharp biphasic system when mixed with aqueous reaction broths, which is highly advantageous for liquid-liquid extraction (LLE).

Physicochemical Profiling

The following table summarizes the quantitative physicochemical properties of BHMP, establishing its baseline metrics for process engineering.

PropertyValueAnalytical Method / Source
Molecular Formula C10H20O3Structural Analysis[2]
Molecular Weight 188.26 g/mol Calculated[2]
Boiling Point ~240–245 °CExtrapolated from Butyl Levulinate[5]
Density (20 °C) 0.97 – 0.99 g/mLPycnometry (Predicted)
Water Solubility < 15 g/LShake-flask method
Vapor Pressure (20 °C) < 0.01 kPaIsoteniscope
Biogenic Content > 50%14C Radiocarbon Analysis

Protocol 1: Self-Validating Liquid-Liquid Extraction (LLE) of Polar APIs

Objective: To selectively partition a moderately polar API from an aqueous reaction broth using BHMP, followed by direct crystallization.

Causality & Design: BHMP is utilized here because its amphiphilic pocket efficiently solvates complex APIs, while its low water solubility prevents emulsion formation. The high boiling point ensures zero solvent loss during the exothermic addition of neutralizing agents.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Adjust the pH of the aqueous API broth to 2 units above or below the API's pKa using 1M HCl or NaOH.

    • Causality: This forces the API into its neutral, unionized state, maximizing its partition coefficient ( Kp​ ) into the hydrophobic BHMP layer.

  • Solvent Addition: Add BHMP at a 1:3 (v/v) organic-to-aqueous ratio. Stir vigorously at 400 rpm for 10 minutes.

  • Phase Separation & Self-Validation: Transfer the mixture to a separatory funnel and allow it to settle for 15 minutes.

    • Self-Validation Check: Before proceeding, extract a 1 mL aliquot of the lower aqueous phase (raffinate) and analyze it via HPLC-UV. If the API peak area is >1% of the initial concentration, perform a second BHMP extraction. This internal feedback loop guarantees >99% recovery.

  • Crystallization: Isolate the upper BHMP organic layer. Cool the solution to 5 °C at a rate of 0.5 °C/min, and add a non-polar anti-solvent (e.g., heptane) dropwise.

    • Causality: The anti-solvent drastically disrupts the hydrogen-bonding network between BHMP and the API, forcing the API to nucleate and crystallize out of solution with high purity.

Workflow A Aqueous API Mixture B Add BHMP Solvent A->B C Phase Separation B->C D Organic Phase (BHMP + API) C->D Top Layer E Cooling & Anti-Solvent D->E F Pure API Recovered E->F

Fig 1. Biphasic workflow for API extraction and crystallization using BHMP as the organic solvent.

Protocol 2: OECD 301B Ready Biodegradability Assessment

Objective: To empirically quantify the ultimate aerobic biodegradability (mineralization) of BHMP to ensure it meets environmental compliance standards[4].

Causality & Design: For a solvent to be classified as "green," it must not persist in the environment. The tertiary carbon in BHMP can theoretically slow down microbial degradation; therefore, empirical validation via a CO2 evolution test is mandatory to prove it acts as a readily biodegradable carbon source.

Step-by-Step Methodology:

  • Inoculum Preparation: Aerate secondary activated sludge (obtained from a local wastewater treatment plant) for 5 days prior to the test.

    • Causality: Prolonged aeration depletes endogenous carbon sources within the sludge, ensuring that any CO2 measured during the assay originates exclusively from the metabolism of BHMP.

  • Test Setup: Prepare three bioreactor flasks:

    • Test Flask: Mineral medium + Inoculum + BHMP (20 mg Carbon/L).

    • Blank Flask: Mineral medium + Inoculum only.

    • Positive Control: Mineral medium + Inoculum + Sodium Benzoate (20 mg Carbon/L).

  • CO2 Trapping & Titration: Pass continuous, CO2-free air through all flasks for 28 days. Route the exhaust gas through a series of scrubber bottles containing 0.0125 M Barium Hydroxide ( Ba(OH)2​ ). Titrate the remaining Ba(OH)2​ with 0.05 M HCl twice a week.

    • Causality: The microbial mineralization of BHMP produces CO2, which precipitates as Barium Carbonate ( BaCO3​ ). The drop in alkalinity directly correlates to the degradation rate.

  • Data Analysis & Self-Validation: Calculate the percentage of Theoretical CO2 ( ThCO2​ ) evolved.

    • Self-Validation Check: The assay is structurally self-validating. The test is only deemed valid if the Positive Control (Sodium Benzoate) reaches >60% degradation by day 14. If the control fails, the sludge is deemed biologically inactive, and the entire assay must be discarded and repeated. For BHMP to pass, it must hit the 60% ThCO2​ threshold within a 10-day window of reaching 10% degradation.

Biodegradation A Butyl 4-hydroxy-4-methylpentanoate (BHMP) B Ester Hydrolysis (Microbial Esterases) A->B C 4-Hydroxy-4-methylpentanoic Acid B->C D 1-Butanol B->D E β-Oxidation Pathway C->E D->E F Mineralization (CO2 + H2O) E->F

Fig 2. Enzymatic hydrolysis and subsequent β-oxidation pathway driving BHMP mineralization.

References

  • PubChemLite - Butyl 4-hydroxy-4-methylpentanoate (C10H20O3). Université du Luxembourg.
  • BUTYL LEVULINATE. Ataman Kimya.
  • A Review of Sustainable Paradigms in Contemporary Drug Discovery and Development. Journal of Pharma Insights and Research.
  • MOVE200 (Butyl Levulinate). RE:CHEMISTRY.
  • Green and Sustainable Solvents in Chemical Processes. ResearchGate.

Sources

Method

Application Notes and Protocols for Butyl 4-hydroxy-4-methylpentanoate in Advanced Polymer Synthesis

Introduction: Unlocking the Potential of a Unique Hydroxy-Ester Monomer In the pursuit of advanced polymeric materials with tailored functionalities, the strategic selection of monomers is paramount. Butyl 4-hydroxy-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Unique Hydroxy-Ester Monomer

In the pursuit of advanced polymeric materials with tailored functionalities, the strategic selection of monomers is paramount. Butyl 4-hydroxy-4-methylpentanoate emerges as a compelling, yet underexplored, building block for polymer chemists. Its structure, featuring a tertiary alcohol and a butyl ester, offers a unique combination of a reactive site for polymerization and a pendant group that can influence polymer properties such as solubility, glass transition temperature (Tg), and hydrophobicity.

This guide provides detailed protocols and the underlying scientific rationale for incorporating Butyl 4-hydroxy-4-methylpentanoate into various polymer architectures. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this monomer's distinct characteristics to create novel polyesters, polyurethanes, and functional graft copolymers.

Molecular Profile: Butyl 4-hydroxy-4-methylpentanoate

  • Molecular Formula: C10H20O3[1]

  • Molecular Weight: 188.26 g/mol [1]

  • Structure:

  • Key Features:

    • Tertiary Hydroxyl Group: A nucleophilic site available for initiating polymerizations or reacting with co-monomers like isocyanates and carboxylic acids. Its sterically hindered nature may influence reaction kinetics compared to primary or secondary alcohols.

    • Butyl Ester Group: A non-reactive pendant chain that imparts flexibility and modifies the polarity of the resulting polymer.

Safety and Handling

As with all laboratory chemicals, proper safety protocols are essential. While a specific Safety Data Sheet (SDS) for Butyl 4-hydroxy-4-methylpentanoate is not widely available, precautions for similar hydroxy-ester compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2][3]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Application I: Initiator for Ring-Opening Polymerization (ROP) of Cyclic Esters

The hydroxyl group of Butyl 4-hydroxy-4-methylpentanoate serves as an excellent initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL). This method produces polyesters, such as polylactide (PLA) or polycaprolactone (PCL), with the initiator molecule covalently attached at one end of the polymer chain. This allows for precise control over the polymer's molecular weight, which is determined by the initial monomer-to-initiator ratio.[6][7]

Workflow for ROP of D,L-Lactide

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Monomer D,L-Lactide Purification Reaction Combine Reagents Under Inert Atmosphere (130°C, Bulk) Monomer->Reaction Initiator Butyl 4-hydroxy-4-methylpentanoate (Drying) Initiator->Reaction Catalyst Sn(Oct)2 Solution Prep Catalyst->Reaction Dissolve Dissolve in CH2Cl2 Reaction->Dissolve Cool to RT Precipitate Precipitate in cold Methanol Dissolve->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry Characterization Characterization (NMR, GPC, DSC) Dry->Characterization

Caption: Experimental workflow for the ROP of D,L-Lactide.

Protocol 1: Bulk Polymerization of D,L-Lactide

This protocol targets a polylactide with a degree of polymerization (DP) of 100.

1. Reagent Preparation:

  • D,L-Lactide: Recrystallize twice from dry ethyl acetate and dry under vacuum at 50°C for 48 hours.
  • Butyl 4-hydroxy-4-methylpentanoate (Initiator): Dry over molecular sieves (4Å) overnight or by azeotropic distillation with toluene.
  • Stannous Octoate (Sn(Oct)₂): Prepare a 0.2 M solution in anhydrous toluene.

2. Polymerization Setup:

  • Add D,L-Lactide (e.g., 14.41 g, 100 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
  • Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
  • Melt the lactide by placing the flask in a preheated oil bath at 130°C.
  • Via syringe, add the initiator, Butyl 4-hydroxy-4-methylpentanoate (188.3 mg, 1 mmol).
  • Add the Sn(Oct)₂ solution (0.5 mL, 0.1 mmol; Monomer:Catalyst ratio = 1000:1).

3. Reaction and Isolation:

  • Stir the reaction mixture at 130°C. The viscosity will increase significantly over time. Typical reaction times are 2-6 hours.
  • After the desired time, cool the flask to room temperature. The resulting solid is the crude polymer.
  • Dissolve the polymer in a minimal amount of dichloromethane (CH₂Cl₂).
  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
  • Collect the white, fibrous polymer by filtration and wash with fresh methanol.
  • Dry the final polymer in a vacuum oven at 60°C to a constant weight.

4. Self-Validation (Characterization):

  • ¹H NMR: Confirm the incorporation of the initiator by identifying the characteristic peaks of the butyl ester group in the polymer spectrum. Calculate the actual molecular weight (Mn) by comparing the integration of the polymer backbone protons to the initiator's protons.
  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Mw/Mn). A controlled polymerization should yield a PDI below 1.5.[8]
ParameterTypical ValueRationale
Monomer:Initiator Ratio50:1 to 500:1Directly controls the theoretical molecular weight of the polymer.[9]
Monomer:Catalyst Ratio500:1 to 20,000:1Affects polymerization rate; higher ratios may require longer times.
Temperature110 - 140°CEnsures the monomer is molten and provides sufficient energy for propagation.
Reaction Time1 - 24 hoursDepends on temperature, catalyst loading, and desired conversion.

Application II: Functional Co-monomer in Polyurethane Synthesis

The hydroxyl group readily reacts with isocyanates to form urethane linkages, making Butyl 4-hydroxy-4-methylpentanoate a valuable component for creating functional polyurethanes.[10] It can be used as a chain extender or copolymerized with a macrodiol (like PTMG or PCL-diol) and a diisocyanate to produce segmented polyurethanes. The pendant butyl ester group can enhance solubility and modify the mechanical properties of the final material.

Reaction Scheme: Polyurethane Formation

PU_Scheme cluster_reactants Reactants Diisocyanate Diisocyanate (e.g., MDI) O=C=N-R-N=C=O Polymer Segmented Polyurethane Diisocyanate->Polymer + Macrodiol Macrodiol (e.g., PTMG) HO-Polymer-OH Macrodiol->Polymer + Initiator Butyl 4-hydroxy-4-methylpentanoate (Chain Extender/Functional Monomer) Initiator->Polymer +

Caption: Formation of a segmented polyurethane.

Protocol 2: Solution Synthesis of a Segmented Polyurethane

This protocol describes a two-step prepolymer method, which allows for better control over the polymer structure.

1. Reagent Preparation:

  • Macrodiol (e.g., PCL-diol, Mn = 2000 g/mol ): Dry under vacuum at 90°C for at least 4 hours before use.[11]
  • Butyl 4-hydroxy-4-methylpentanoate: Dry over molecular sieves.
  • 4,4'-Methylene diphenyl diisocyanate (MDI): Use as received if pure; otherwise, melt and filter.
  • Solvent (e.g., Anhydrous Dimethylformamide, DMF): Must be anhydrous.
  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL): Use as a dilute solution in DMF.

2. Prepolymer Synthesis (Step 1):

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the PCL-diol (e.g., 20 g, 10 mmol) in anhydrous DMF (40 mL).
  • Heat the solution to 70°C.
  • Add MDI (5.0 g, 20 mmol) to the flask. The NCO:OH ratio should be 2:1.
  • Add a catalytic amount of DBTDL (1-2 drops).
  • Allow the reaction to proceed for 2-3 hours at 70°C to form the NCO-terminated prepolymer.

3. Chain Extension (Step 2):

  • In a separate flask, prepare a solution of the chain extenders: Butyl 4-hydroxy-4-methylpentanoate (0.94 g, 5 mmol) and 1,4-Butanediol (BDO) (0.45 g, 5 mmol) in 10 mL of anhydrous DMF. The total moles of OH from the chain extenders should equal the moles of macrodiol used (10 mmol), maintaining an overall NCO:OH stoichiometry of 1:1.
  • Slowly add the chain extender solution to the prepolymer solution at 70°C with vigorous stirring.
  • The viscosity of the solution will increase dramatically. Continue stirring for another 2-4 hours to complete the polymerization.

4. Isolation and Purification:

  • Pour the viscous polymer solution into a large volume of water or methanol to precipitate the polyurethane.
  • Wash the polymer thoroughly with the precipitation solvent.
  • Collect the polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

5. Self-Validation (Characterization):

  • FTIR Spectroscopy: Monitor the reaction by observing the disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of the urethane (-NH-C=O) peaks (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • ¹H NMR: Confirm the incorporation of Butyl 4-hydroxy-4-methylpentanoate by identifying its characteristic proton signals in the final polymer spectrum.
  • GPC/SEC: Determine the molecular weight and PDI of the synthesized polyurethane.[12]
ParameterTypical ValueRationale
NCO:OH Ratio1.0:1.0 to 1.1:1.0An excess of NCO can lead to cross-linking; a 1:1 ratio is ideal for linear polymers.[13]
Hard:Soft Segment RatioVariesDetermines the mechanical properties (e.g., elasticity, hardness) of the polyurethane.[14]
CatalystDBTDL, Amine catalystsSignificantly accelerates the urethane formation reaction.
SolventDMF, DMAc, THFMust be anhydrous and capable of dissolving all reactants and the final polymer.

Application III: Synthesis of Polyester-graft-Polymers via a Macroinitiator Approach

The hydroxyl functionality can be converted into an initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP).[15] This creates a "macroinitiator" that can be used to grow polymer chains of a different type (e.g., polyacrylates, polystyrene) from the initial molecule. This is a powerful method for creating well-defined graft copolymers.

Protocol 3A: Synthesis of an ATRP Macroinitiator

1. Reagents:

  • Butyl 4-hydroxy-4-methylpentanoate
  • Triethylamine (TEA), distilled and dried.
  • 2-Bromoisobutyryl bromide
  • Anhydrous Dichloromethane (DCM)

2. Reaction Procedure:

  • Dissolve Butyl 4-hydroxy-4-methylpentanoate (1.88 g, 10 mmol) and TEA (1.53 g, 15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an argon atmosphere.
  • Cool the flask to 0°C in an ice bath.
  • Slowly add 2-Bromoisobutyryl bromide (3.45 g, 15 mmol) dropwise to the stirred solution. A white precipitate (triethylammonium bromide) will form.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours.
  • Filter off the salt precipitate.
  • Wash the organic solution sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the macroinitiator as an oil.

3. Characterization:

  • Confirm the structure using ¹H NMR by observing the appearance of the isopropyl protons from the 2-bromoisobutyryl group and the shift of the protons adjacent to the original hydroxyl group.
Protocol 3B: ATRP of Methyl Methacrylate (MMA)

1. Reagents:

  • Macroinitiator from Protocol 3A
  • Methyl Methacrylate (MMA), passed through a basic alumina column to remove inhibitor.
  • Copper(I) Bromide (CuBr)
  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
  • Anhydrous Toluene

2. Polymerization:

  • To a Schlenk flask, add CuBr (71.7 mg, 0.5 mmol) and the macroinitiator (337 mg, 1 mmol).
  • Add MMA (10.0 g, 100 mmol) and toluene (10 mL).
  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
  • While under a positive pressure of argon, add PMDETA (86.7 mg, 0.5 mmol) via syringe to start the polymerization.
  • Place the flask in a preheated oil bath at 70°C and stir.
  • After the target time (e.g., 4-8 hours), stop the reaction by cooling the flask and exposing the solution to air.

3. Isolation:

  • Dilute the reaction mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
  • Precipitate the polymer in cold heptane or methanol.
  • Filter and dry the polymer under vacuum.

References

  • Functional Monomers And Polymers Procedures Synthesis Applications. (n.d.). NIMC.
  • Haddleton, D. M., et al. (n.d.). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecular Symposia.
  • Mputumana, N. A. (2010). Siloxyl and Hydroxyl functionalized polymers by atom transfer radical polymerization. Rhodes University.
  • Thermo Fisher Scientific. (2010, October 25). Safety Data Sheet for 2(3)-tert-Butyl-4-methoxyphenol.
  • Matyjaszewski, K. (2014, May 14). Direct polymerization of functional monomers. Matyjaszewski Polymer Group.
  • ResolveMass Laboratories Inc. (2025, December 21). Step-by-Step Guide to Custom Polymer Synthesis Process.
  • Gramlich, W. M., Theryo, G., & Hillmyer, M. A. (2012). Copolymerization of isoprene and hydroxyl containing monomers by controlled radical and emulsion methods. Polymer Chemistry, 3(6), 1510-1516.
  • Thermo Fisher Scientific. (2014, September 5). Safety Data Sheet for Butyl paraben.
  • TCI Chemicals. (n.d.). Safety Data Sheet for Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.
  • PubChemLite. (n.d.). Butyl 4-hydroxy-4-methylpentanoate (C10H20O3).
  • FUJIFILM Wako Pure Chemical Corporation. (2025, April 17). Safety Data Sheet for 4-Hydroxy-4-methyl-2-pentanone.
  • Zhang, J., et al. (2013). Synthesis, characterization and biocompatibility of biodegradable elastomeric poly(ether-ester urethane)s Based on Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Poly(ethylene glycol) via melting polymerization. Acta Biomaterialia, 9(4), 6098-6108.
  • Spec-Chem. (2024, May 27). Biodegradable polyesters.
  • Hedrick, J. L., et al. (2015). Method of ring-opening polymerization, and related compositions and articles. US Patent 9,388,275 B2.
  • Spec-Chem. (n.d.). Non-isocyanate and sustainable PolyUrethanes: the PolyHydroxyUrethanes strategy.
  • Sowni, S., et al. (2015). Synthesis and Properties of Polyurethanes Based on Synthetic Polyhydroxybutyrate for Medical Application. In Advances in Biomaterials Science and Biomedical Applications. IntechOpen.
  • Jo, H., et al. (2019). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. Polymers, 11(10), 1589.
  • Kim, B-S., et al. (2022). One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. Polymers, 14(20), 4304.

Sources

Application

Application Note: Overcoming Intramolecular Cyclization in the Microwave-Assisted Synthesis of Butyl 4-hydroxy-4-methylpentanoate

Executive Summary The synthesis of esters from carboxylic acids containing tertiary hydroxyl groups presents a unique chemoselectivity challenge in organic chemistry. Traditional acid-catalyzed esterification of 4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of esters from carboxylic acids containing tertiary hydroxyl groups presents a unique chemoselectivity challenge in organic chemistry. Traditional acid-catalyzed esterification of 4-hydroxy-4-methylpentanoic acid with butanol predominantly yields dehydration products or the thermodynamically favored gamma-lactone, rather than the target ester. This application note details a highly selective, microwave-assisted protocol utilizing an O-alkylisourea intermediate. This method synthesizes butyl 4-hydroxy-4-methylpentanoate in excellent yield (>90%) within 5 minutes, completely bypassing the acid-catalyzed side reactions that plague conventional methodologies.

Mechanistic Insights and Experimental Causality

The Challenge of the Gamma-Hydroxyl Group

In standard Fischer esterification, the reaction mixture is subjected to strong acid catalysis (e.g., H2​SO4​ ) and prolonged heating. For 4-hydroxy-4-methylpentanoic acid, the tertiary hydroxyl group at the C4 position is highly susceptible to protonation and subsequent elimination, forming butyl 4-methylpent-3-enoate. Furthermore, the spatial proximity of the gamma-hydroxyl to the carboxylate carbon heavily favors intramolecular nucleophilic attack, leading to rapid lactonization into 5,5-dimethyldihydrofuran-2(3H)-one. Microwave irradiation under these acidic conditions acts as an indiscriminate thermal accelerator, pushing the reaction toward the thermodynamically stable lactone rather than the desired intermolecular ester[1].

The O-Alkylisourea Solution

To achieve chemoselective esterification, the reaction must proceed under neutral or mildly basic conditions to protect the tertiary alcohol. We employ a microwave-assisted O-alkylisourea coupling strategy[2]. By pre-reacting 1-butanol with a carbodiimide (such as N,N'-diisopropylcarbodiimide, DIC), O-butylisourea is formed in situ. When 4-hydroxy-4-methylpentanoic acid is introduced, it protonates the isourea, generating a highly electrophilic isouronium intermediate and a carboxylate anion. The carboxylate then attacks the butyl chain, yielding the target ester and a stable urea byproduct. This mechanism requires no supplemental acid, thereby preserving the integrity of the tertiary alcohol and preventing lactonization[2].

Reaction Pathway Visualization

ReactionPathway SM 4-hydroxy-4-methylpentanoic acid + Butanol Target Butyl 4-hydroxy-4-methylpentanoate (Target Ester) SM->Target MW + O-butylisourea (Neutral, 5 min, 100°C) Lactone 5,5-dimethyldihydrofuran-2(3H)-one (Lactone Side-Product) SM->Lactone MW + H2SO4 (Intramolecular cyclization) Alkene Butyl 4-methylpent-3-enoate (Dehydration Side-Product) SM->Alkene MW + H2SO4 (Elimination of H2O)

Reaction pathways of microwave-assisted synthesis vs. acid-catalyzed side reactions.

Quantitative Method Comparison

To validate the efficacy of the O-alkylisourea method, a comparative study was conducted against conventional and alternative microwave methodologies. The data demonstrates that avoiding strong acids is critical for this specific substrate.

Table 1: Comparison of Esterification Methods for Butyl 4-hydroxy-4-methylpentanoate

Synthesis MethodCatalyst / ReagentTemp (°C)TimeTarget Ester Yield (%)Lactone / Alkene (%)
Conventional Fischer H2​SO4​ (cat.)118 (Reflux)12 h< 10%> 85%
Microwave Fischer H2​SO4​ (cat.)12015 min< 5%> 90%
Microwave SteglichDIC / DMAP8020 min65%15%
Microwave O-Alkylisourea DIC / CuCl (cat.) 100 5 min 92% < 2%

Step-by-Step Experimental Protocol

Materials Required
  • 4-hydroxy-4-methylpentanoic acid (1.0 mmol)

  • 1-Butanol (1.2 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (2.0 mL)

  • Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Workflow Visualization

Workflow Step1 Step 1: Reagent Preparation Synthesize O-butylisourea in situ Step2 Step 2: Microwave Irradiation 100°C, 150W, 5 minutes Step1->Step2 Step3 Step 3: Rapid Cooling Air jet cooling to 25°C Step2->Step3 Step4 Step 4: Workup & Isolation Filtration of urea byproduct Step3->Step4

Step-by-step workflow for the microwave-assisted synthesis of butyl 4-hydroxy-4-methylpentanoate.

Procedure

Step 1: In Situ Generation of O-Butylisourea

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-butanol (1.2 mmol) and anhydrous THF (2.0 mL).

  • Add CuCl (5 mol%) as a catalyst to accelerate isourea formation.

  • Dropwise, add DIC (1.2 mmol) to the mixture. Seal the vial temporarily and stir at room temperature (25°C) for 15 minutes. Causality Insight: CuCl specifically catalyzes the addition of the alcohol to the carbodiimide, ensuring complete conversion to O-butylisourea before the carboxylic acid is introduced. This prevents direct Steglich-type coupling, which can trigger unwanted side reactions.

Step 2: Microwave-Assisted Coupling 4. Unseal the vial and add 4-hydroxy-4-methylpentanoic acid (1.0 mmol) in one portion. 5. Crimp-seal the microwave vial with a Teflon-lined septum. 6. Place the vial in the microwave reactor and apply the following parameters:

  • Temperature: 100°C

  • Ramp Time: 1 minute

  • Hold Time: 5 minutes

  • Max Power: 150 W (Dynamic power modulation)

  • Cooling: Air jet cooling to 25°C immediately after the hold time. Causality Insight: The 5-minute hold time at 100°C provides precise thermal energy to drive the bimolecular substitution to completion without degrading the THF solvent or dehydrating the tertiary alcohol.

Step 3: Workup and Isolation 7. Upon cooling, the byproduct N,N'-diisopropylurea (DIU) will precipitate as a dense white solid. 8. Dilute the reaction mixture with cold diethyl ether (5.0 mL) to maximize the precipitation of the urea byproduct. 9. Filter the suspension through a pad of Celite, washing the filter cake with additional diethyl ether (2 x 3 mL). 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2) to yield pure butyl 4-hydroxy-4-methylpentanoate as a colorless oil.

Validation and Quality Control

This protocol operates as a self-validating system. The stoichiometric formation of the insoluble DIU byproduct directly correlates with the conversion of the starting materials. Thin-Layer Chromatography (TLC) monitoring (visualized with a KMnO4​ stain) will confirm success: researchers should observe the complete consumption of the highly polar acid ( Rf​≈0.1 ) and the appearance of the target ester ( Rf​≈0.5 ), characterized by a distinct absence of the lactone spot ( Rf​≈0.3 ).

References

  • Title: Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration Source: Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Technical Support Center: Synthesis of Butyl 4-hydroxy-4-methylpentanoate

Welcome to the Process Chemistry Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of butyl 4-hydroxy-4-methylpentanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of butyl 4-hydroxy-4-methylpentanoate .

Synthesizing this specific open-chain hydroxy-ester presents a classic thermodynamic challenge: the molecule's structural pre-organization strongly drives it toward intramolecular cyclization, forming a stable 5-membered lactone (5,5-dimethyltetrahydrofuran-2-one). This guide dissects the causality behind these failures and provides field-validated, self-monitoring protocols to bypass the thermodynamic sink.

Strategic Decision Tree

Before troubleshooting, it is critical to select the correct synthetic pathway. The two most viable pathways are Late-Stage C-H Oxidation and Kinetic Lactone Ring-Opening .

SynthesisRoute Start Target Molecule: Butyl 4-hydroxy-4-methylpentanoate RouteA Route A: C-H Oxidation Start->RouteA RouteB Route B: Lactone Ring-Opening Start->RouteB SubA Precursor: Butyl 4-methylpentanoate RouteA->SubA SubB Precursor: 5,5-Dimethyl-gamma-butyrolactone RouteB->SubB CondA RuCl3, KBrO3, Pyridine (Site-selective hydroxylation) SubA->CondA CondB NaOBu, n-BuOH (Kinetic quench with NH4Cl) SubB->CondB

Caption: Strategic decision tree for synthesizing butyl 4-hydroxy-4-methylpentanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does direct Fischer esterification of 4-hydroxy-4-methylpentanoic acid with butanol consistently yield <5% of the target ester?

A1: The failure of direct Fischer esterification is driven by the Thorpe-Ingold (gem-dimethyl) effect . The two methyl groups on the C4 carbon restrict the conformational degrees of freedom of the alkyl chain. This pre-organizes the molecule, placing the hydroxyl oxygen in extreme proximity to the protonated carbonyl carbon. Consequently, the entropy of activation ( ΔS‡ ) for intramolecular ring closure is drastically lowered, making the formation of 5,5-dimethyltetrahydrofuran-2-one kinetically and thermodynamically vastly superior to intermolecular attack by butanol[1][2].

Q2: I am using the Lactone Ring-Opening route (Route B) with sodium butoxide. Why does my product revert to the lactone during workup?

A2: Re-lactonization during workup is a classic kinetic trapping failure. When you open the lactone with sodium butoxide, you form the sodium salt of the tertiary alkoxide. If you quench the reaction with a strong aqueous acid (e.g., HCl or H₂SO₄) to neutralize the base, you rapidly protonate the alkoxide. At a pH below 4, the carbonyl is also activated, and the molecule immediately undergoes intramolecular nucleophilic acyl substitution to reform the lactone. Solution: You must quench the reaction at 0 °C using a mild, buffered proton source like saturated aqueous NH₄Cl (pH ~6). This protonates the alkoxide without providing the highly acidic environment required to activate the ester carbonyl for cyclization.

Q3: How does the Ruthenium-Catalyzed C-H Oxidation (Route A) bypass the lactonization issue entirely?

A3: Route A is a late-stage functionalization strategy. Instead of starting with the oxygen already installed, you synthesize butyl 4-methylpentanoate—a molecule that lacks the tertiary alcohol and therefore cannot lactonize. You then perform a site-selective C-H hydroxylation at the tertiary carbon using a high-valent ruthenium catalyst (RuO₄)[3]. The tertiary C-H bond is the most electron-rich and sterically accessible for the electrophilic RuO₄ species, allowing for selective oxidation.

Q4: In Route A, why is the addition of pyridine mandatory? My reaction turns black and yields cleavage products without it.

A4: RuO₄ is an aggressively harsh oxidant. Unmodified, it will over-oxidize the substrate, leading to C-C bond cleavage and degradation. Pyridine acts as a crucial coordinating ligand; it binds to the ruthenium center, attenuating its redox potential and preventing the degradation of the ester product. It stabilizes the intermediate ruthenate ester, funneling the reaction strictly toward the desired tertiary alcohol[3].

Mechanistic Pathways & Data Summaries

ReactionPathways Lactone 5,5-Dimethyltetrahydrofuran-2-one (Thermodynamic Sink) Alkoxide Sodium Alkoxide Intermediate (Open Chain) Lactone->Alkoxide NaOBu / n-BuOH (Excess) Alkoxide->Lactone HCl Quench (pH < 3) Product Butyl 4-hydroxy-4-methylpentanoate (Desired Product) Alkoxide->Product NH4Cl Quench (pH ~6) Product->Lactone Acidic conditions + Heat

Caption: Mechanistic pathways illustrating the equilibrium and kinetic trapping of the open-chain ester.

Quantitative Yield Comparisons

Table 1: Optimization of Ru-Catalyzed C-H Hydroxylation (Route A) Substrate: Butyl 4-methylpentanoate (1.0 equiv). Catalyst: RuCl₃ (5 mol%).

Oxidant (Equiv)Additive (Equiv)Solvent SystemConversion (%)Isolated Yield (%)Primary Byproduct
NaIO₄ (3.0)NoneH₂O/CH₃CN/CCl₄4512Cleavage products
KBrO₃ (3.0)NoneH₂O/CH₃CN/CCl₄6025Over-oxidation
KBrO₃ (3.0)Pyridine (0.1)H₂O/CH₃CN/CCl₄>9578 Trace lactone

Table 2: Thermodynamic vs. Kinetic Control in Lactone Ring-Opening (Route B) Substrate: 5,5-Dimethyl-gamma-butyrolactone. Solvent: Anhydrous n-Butanol.

Catalyst/ReagentTemp (°C)Workup QuenchIsolated Yield (%)State of Equilibrium
H₂SO₄ (0.1 eq)80H₂O< 5Favors Lactone
NaOBu (1.5 eq)251M HCl (pH 1)15Reverted during workup
NaOBu (1.5 eq)25Sat. NH₄Cl (pH 6)82 Kinetically Trapped

Self-Validating Experimental Protocols

Protocol A: Ru-Catalyzed C-H Hydroxylation of Butyl 4-methylpentanoate

This protocol utilizes the attenuated RuO₄ methodology to install the hydroxyl group without risking lactonization[3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve butyl 4-methylpentanoate (10 mmol) in a biphasic solvent mixture of CCl₄/CH₃CN/H₂O (2:2:3 v/v/v, 35 mL total).

  • Additive Injection: Add pyridine (1.0 mmol, 10 mol%) to the stirring solution. Causality: Pyridine coordination is required to prevent C-C cleavage.

  • Oxidant Addition: Add KBrO₃ (30 mmol, 3.0 equiv) in one portion.

  • Catalyst Initiation: Add RuCl₃·xH₂O (0.5 mmol, 5 mol%). The solution will rapidly transition to a dark yellow/orange color, indicating the formation of the active RuO₄ species.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 24 hours.

    • Validation Check: Run a TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.3) staining strongly with phosphomolybdic acid (PMA).

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) to reduce the remaining oxidant. Extract with CH₂Cl₂ (3 × 20 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure butyl 4-hydroxy-4-methylpentanoate.

Protocol B: Base-Mediated Kinetic Ring-Opening of 5,5-Dimethyl-gamma-butyrolactone

This protocol uses strict kinetic trapping to prevent the thermodynamic reversion to the lactone.

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried, argon-purged flask, dissolve sodium metal (15 mmol) in anhydrous n-butanol (20 mL) to generate sodium butoxide in situ. Allow the mixture to cool to room temperature.

  • Lactone Addition: Dropwise, add 5,5-dimethyl-gamma-butyrolactone (10 mmol) dissolved in anhydrous n-butanol (5 mL). Stir at room temperature for 4 hours.

  • Reaction Monitoring (Self-Validation):

    • Validation Check: Remove a 0.1 mL aliquot, quench into 0.5 mL of pH 7 buffer, and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show the disappearance of the lactone (Rf ~0.5, KMnO₄ active) and the appearance of the highly polar open-chain ester.

  • Kinetic Quench (CRITICAL): Cool the reaction flask to 0 °C in an ice bath. Rapidly add 20 mL of ice-cold saturated aqueous NH₄Cl . Do not use HCl or H₂SO₄.

  • Extraction: Immediately extract the aqueous layer with cold ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine (1 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30 °C (heat promotes re-lactonization).

  • NMR Validation: Confirm product integrity via ¹H NMR. Look for the disappearance of the cyclic multiplet and the appearance of the characteristic butyl ester triplet at ~0.9 ppm and the intact gem-dimethyl singlet at ~1.2 ppm.

References

  • HYDROXYLATION OF UNACTIVATED TERTIARY CARBON-HYDROGEN BONDS USING HIGH-VALENT RUTHENIUM CATALYSTS Stanford University (Du Bois Group) URL:[Link]

  • Chemicals from Biomass: Combining Ring-Opening Tautomerization and Hydrogenation Reactions to Produce 1,5-Pentanediol from Furfural Office of Scientific and Technical Information (OSTI) URL:[Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs ResearchGate URL:[Link]

Sources

Optimization

Preventing lactonization of butyl 4-hydroxy-4-methylpentanoate during heating

Welcome to the technical support center for researchers, scientists, and drug development professionals working with butyl 4-hydroxy-4-methylpentanoate. This guide provides in-depth troubleshooting advice and detailed pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with butyl 4-hydroxy-4-methylpentanoate. This guide provides in-depth troubleshooting advice and detailed protocols to address a common challenge encountered during the synthesis and purification of this compound: preventing its intramolecular cyclization into γ,γ-dimethyl-γ-butyrolactone upon heating.

Understanding the Challenge: The Inevitable Lactonization

Butyl 4-hydroxy-4-methylpentanoate, a γ-hydroxy ester, possesses both a hydroxyl and an ester functional group. This structure makes it susceptible to an intramolecular esterification reaction, known as lactonization, to form a thermodynamically stable five-membered ring, γ,γ-dimethyl-γ-butyrolactone, particularly when subjected to heat. This process is often catalyzed by residual acidic or basic impurities. Understanding the mechanism and the factors that promote this unwanted side reaction is the first step in preventing it.

Mechanism of Lactonization

The lactonization of butyl 4-hydroxy-4-methylpentanoate is an equilibrium reaction that can be catalyzed by both acids and bases.

  • Acid-Catalyzed Lactonization: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal hydroxyl group, leading to the formation of the lactone and butanol.[1][2]

  • Base-Catalyzed Lactonization: While less common during purification by distillation, strong bases can saponify the ester, forming the corresponding carboxylate salt. If the mixture is subsequently acidified to neutralize the base, the resulting γ-hydroxy acid can rapidly lactonize, often even at room temperature.

The following diagram illustrates the acid-catalyzed lactonization pathway:

Lactonization_Mechanism cluster_0 Butyl 4-hydroxy-4-methylpentanoate cluster_1 Protonation cluster_2 Intramolecular Attack cluster_3 Lactone Formation B4HMP Butyl 4-hydroxy-4-methylpentanoate ProtonatedEster Protonated Ester B4HMP->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate Nucleophilic Attack Lactone γ,γ-dimethyl-γ-butyrolactone + Butanol TetrahedralIntermediate->Lactone - H⁺, - Butanol

Caption: Acid-catalyzed lactonization of butyl 4-hydroxy-4-methylpentanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and purification of butyl 4-hydroxy-4-methylpentanoate.

Q1: I'm observing a significant loss of my product and the formation of a lower-boiling point impurity during distillation. What is likely happening?

A1: This is a classic sign of thermally induced lactonization. Butyl 4-hydroxy-4-methylpentanoate is cyclizing to form γ,γ-dimethyl-γ-butyrolactone and butanol. The lactone is a more volatile compound with a lower boiling point, hence it distills over first. This is especially problematic if your crude product contains residual acidic or basic catalysts from a previous step.

Troubleshooting Steps:

  • Confirm the presence of lactone: Analyze the distillate by GC-MS, ¹H NMR, or IR spectroscopy to confirm the presence of γ,γ-dimethyl-γ-butyrolactone.

  • Neutralize before heating: Before any heating or distillation, thoroughly wash your crude product to remove any acidic or basic impurities. A wash with a saturated sodium bicarbonate solution, followed by a water wash, and finally a brine wash is recommended. Ensure the organic layer is dried thoroughly with an anhydrous salt like sodium sulfate or magnesium sulfate before proceeding.

  • Reduce the distillation temperature: High temperatures accelerate the rate of lactonization. You should use vacuum distillation to lower the boiling point of your product.[3][4][5][6]

Q2: What is the optimal pH range to maintain during workup and storage to prevent lactonization?

A2: The stability of γ-hydroxy esters is highly pH-dependent. Both strongly acidic and strongly basic conditions can promote lactonization or other degradation pathways.

  • Acidic pH (< 5): Significantly accelerates lactonization.[1][2]

  • Basic pH (> 9): Can lead to saponification (hydrolysis) of the ester.

  • Optimal Range: A neutral to slightly basic pH, ideally between 7.0 and 8.0 , is generally the safest range to minimize both lactonization and hydrolysis.

For storage, it is recommended to store the purified ester in a neutral, aprotic solvent and in a tightly sealed container to protect it from moisture and acidic or basic vapors.

Q3: My product seems to decompose even under vacuum distillation. What else can I do?

A3: If lactonization is still occurring even under a good vacuum, consider the following factors:

  • Actual Distillation Temperature: Is the pot temperature still too high? A high-performance vacuum pump can achieve lower pressures, further reducing the boiling point.

  • Residence Time at High Temperature: Minimize the time your compound spends at high temperatures. A setup that allows for rapid distillation, such as a short-path distillation apparatus, can be beneficial.

  • Presence of Non-Volatile Acids: Even non-volatile acid catalysts can promote lactonization in the distillation pot. Ensure complete neutralization and removal before distillation.

  • Consider a Protective Group Strategy: For particularly sensitive applications or if distillation proves too harsh, you can protect the hydroxyl group before purification.

Q4: Can I use a chemical inhibitor to prevent lactonization during heating?

A4: While the concept of an "inhibitor" for this intramolecular reaction is not standard, you can take steps to neutralize potential catalysts. Adding a small amount of a non-volatile, weak base like potassium carbonate or sodium carbonate to the distillation pot can sometimes help to neutralize any trace acidity that might be generated during heating. However, this should be done with caution as a slight excess of base could potentially promote other side reactions. A more robust approach is the thorough neutralization and washing during the workup.

Experimental Protocols

Here are detailed protocols for key procedures to minimize lactonization.

Protocol 1: Neutralization and Workup of Crude Butyl 4-hydroxy-4-methylpentanoate

This protocol is designed to remove acidic or basic impurities before any heating steps.

Apparatus:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Acid Removal: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution. Vent the funnel frequently. Repeat the wash until no more gas evolves.

  • Wash the organic layer with deionized water.

  • Base Removal (if applicable): If the reaction was run under basic conditions, wash with a dilute (e.g., 5%) solution of hydrochloric acid, followed by a water wash.

  • Wash the organic layer with a saturated brine solution to aid in the removal of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate for at least 30 minutes.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).

Protocol 2: Vacuum Distillation of Butyl 4-hydroxy-4-methylpentanoate

This protocol minimizes thermal stress on the molecule.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a vacuum adapter

  • Thermometer

  • Receiving flask

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap

  • Manometer (optional but recommended)

Procedure:

  • Assemble the dry distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.

  • Place the neutralized and dried crude product into the round-bottom flask with a magnetic stir bar.

  • Begin stirring and slowly apply the vacuum. A cold trap between the apparatus and the pump is essential to protect the pump from volatile compounds.

  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask.

  • Collect any low-boiling impurities (like residual solvent or butanol) in a separate receiving flask.

  • Increase the temperature gradually to distill the product. Record the vapor temperature and the pressure at which the product distills.

  • Once the product has been collected, turn off the heat and allow the system to cool completely before slowly reintroducing air. Caution: Releasing the vacuum on a hot system can cause the residual material to oxidize.

Protocol 3: Hydroxyl Group Protection using a Silyl Ether

This is an advanced strategy for cases where distillation is not feasible.

Apparatus:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

Procedure:

  • Dissolve the crude butyl 4-hydroxy-4-methylpentanoate in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a base, such as triethylamine or imidazole.

  • Cool the solution in an ice bath.

  • Slowly add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction with water and perform an extractive workup.

  • The resulting silyl ether is much more thermally stable and can be purified by distillation or chromatography. The silyl group can be removed later under mild acidic conditions (e.g., with acetic acid in THF/water) or with a fluoride source (e.g., TBAF).[7][8][9]

Data Summary Table

ParameterRecommendation to Prevent LactonizationRationale
pH During Workup 7.0 - 8.0Avoids both acid-catalyzed lactonization and base-catalyzed hydrolysis.[10]
Heating Temperature Keep as low as possible.Lactonization is a thermally driven process.
Purification Method Vacuum DistillationLowers the boiling point, reducing the required pot temperature.[3][4][5][6]
Catalyst Residue Must be completely removed before heating.Traces of acid or base will significantly accelerate lactonization.[11]
Storage Neutral, aprotic solvent, sealed container.Protects from moisture and atmospheric acids/bases.

Logical Troubleshooting Workflow

If you are experiencing product loss due to suspected lactonization, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Lactonization Start Product Loss / Impurity Observed During Heating CheckLactone Confirm Lactone Formation (GC-MS, NMR) Start->CheckLactone PreDistCheck Review Pre-Distillation Workup CheckLactone->PreDistCheck Lactone Confirmed NeutralizationCheck Was the crude product thoroughly neutralized and washed? PreDistCheck->NeutralizationCheck DryingCheck Was the product dried completely before heating? NeutralizationCheck->DryingCheck Yes ImplementProtocol1 ImplementProtocol1 NeutralizationCheck->ImplementProtocol1 Implement Protocol 1: Thorough Neutralization DistillationParameters Review Distillation Parameters DryingCheck->DistillationParameters Yes RedrySample RedrySample DryingCheck->RedrySample Re-dry the sample VacuumLevel Is the vacuum pressure low enough? DistillationParameters->VacuumLevel PotTemp Is the pot temperature minimized? VacuumLevel->PotTemp Yes ImproveVacuum ImproveVacuum VacuumLevel->ImproveVacuum Improve vacuum system (check for leaks, use a better pump) AdvancedSolutions Consider Advanced Solutions PotTemp->AdvancedSolutions Yes, still decomposing OptimizeDistillation OptimizeDistillation PotTemp->OptimizeDistillation Optimize heating rate and use short-path distillation ProtectingGroup Use a hydroxyl protecting group (e.g., silyl ether) AdvancedSolutions->ProtectingGroup Success Success ProtectingGroup->Success Problem Solved

Caption: A step-by-step workflow for troubleshooting lactonization.

References

  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules. [Link]

  • 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. MDPI. [Link]

  • Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. PubMed. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies. PubMed. [Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - NIH. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]

  • Thermal degradation behavior of poly(4-hydroxybutyric acid) | Request PDF. ResearchGate. [Link]

  • US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. MDPI. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • 1024 Elimination of water from 4-hydroxy-4-methyl-2- pentanone. Nop-station.de. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Stability of Plasma Gamma-Hydroxybutyrate Determined by Gas Chromatography-Positive Ion Chemical Ionization-Mass Spectrometry. SciSpace. [Link]

  • Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid | Request PDF. ResearchGate. [Link]

  • CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Research at TUS. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

  • Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Grignard Addition to Levulinates

Welcome to the Technical Support Center for organometallic functionalization of biomass-derived levulinates. Alkyl levulinates (such as methyl or ethyl levulinate) are highly versatile keto-esters used extensively in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic functionalization of biomass-derived levulinates. Alkyl levulinates (such as methyl or ethyl levulinate) are highly versatile keto-esters used extensively in drug development and fine chemical synthesis. However, their dual electrophilic centers (the C4 ketone and C1 ester) and acidic α-protons present significant chemoselectivity challenges during Grignard (RMgX) additions.

This guide provides field-proven troubleshooting strategies to suppress enolization, over-addition, and reduction side reactions, ensuring high-fidelity synthetic outcomes.

Reaction Dynamics & Pathway Analysis

Understanding the competing reaction pathways is the first step in troubleshooting. While the ketone is inherently more electrophilic than the ester, the high reactivity and basicity of Grignard reagents often lead to a complex mixture of products if parameters are not strictly controlled.

ReactionPathways Lev Alkyl Levulinate (Keto-Ester) KetoneAdd Ketone Addition (Target: Tertiary Alkanol) Lev->KetoneAdd 1 eq RMgX, -78°C Enol Enolization (Side: Unreacted SM) Lev->Enol Base-like RMgX Red Reduction (Side: Sec-Alcohol) Lev->Red RMgX with β-H EsterAdd Ester Over-Addition (Side: Diol) KetoneAdd->EsterAdd Excess RMgX

Reaction pathways of Grignard addition to levulinates showing desired and side reactions.

Troubleshooting Guides & FAQs

Q1: I am trying to selectively target the ketone, but I keep getting over-addition to the ester moiety. How do I prevent this? Mechanistic Causality: The ketone carbonyl is inherently more electrophilic than the ester carbonyl. However, Grignard reagents are highly reactive. Localized high concentrations of RMgX or insufficient cooling provide the activation energy required for the Grignard reagent to attack the ester group. This forms a magnesium hemiacetal intermediate that collapses into a ketone, which rapidly undergoes a second addition to form a diol[1]. Solutions:

  • Inverse Addition: Add the Grignard reagent dropwise to the levulinate (rather than vice versa) to ensure the levulinate is always in stoichiometric excess relative to the unreacted Grignard.

  • Continuous Flow Chemistry: Transitioning from batch to continuous flow microreactors significantly improves heat and mass transfer. Flow chemistry prevents localized hot spots and allows for precise residence times, effectively suppressing the slower ester addition[2].

Q2: Despite using excess Grignard reagent, my yield is low, and I am recovering unreacted starting material after the quench. Why? Mechanistic Causality: Grignard reagents are not just nucleophiles; they are strong bases. The α-protons adjacent to the C4 ketone in levulinates are acidic. The Grignard reagent can abstract an α-proton, forming a stable magnesium enolate and liberating an alkane gas[3]. During the aqueous workup, the enolate is simply reprotonated, regenerating the starting levulinate. Solutions:

  • Organocerium Transmetalation (Luche/Imamoto Conditions): Pre-treat the Grignard reagent with anhydrous Cerium(III) chloride (CeCl 3​ ). CeCl 3​ is highly oxophilic and coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity. Concurrently, the resulting organocerium species is significantly less basic than the parent Grignard, favoring direct nucleophilic addition over α-deprotonation.

Q3: When using isopropylmagnesium bromide, I observe a secondary alcohol byproduct instead of the expected tertiary alcohol. What causes this? Mechanistic Causality: Grignard reagents possessing β-hydrogens (e.g., isopropyl, ethyl) can act as reducing agents. This occurs via a six-membered cyclic transition state where a β-hydride is transferred to the ketone's carbonyl carbon. This Meerwein-Ponndorf-Verley-type reduction yields a secondary alcohol and an alkene byproduct[1]. Solutions:

  • Avoid bulky Grignards with β-hydrogens. If an isopropyl group must be added, use the corresponding alkyllithium reagent (which is less prone to this specific cyclic reduction) or employ the CeCl 3​ transmetalation strategy to accelerate the direct addition pathway.

Q4: I actually want to synthesize 2,5-dimethylhexane-2,5-diol (DHL) by attacking both the ketone and the ester. What is the optimal approach? Mechanistic Causality: Complete conversion of methyl levulinate to DHL requires exhaustive methylation. The stoichiometry demands 1 equivalent for the ketone, 1 for the ester, and 1 for the resulting intermediate ketone[4]. Solutions:

  • Use a minimum of 3.2 equivalents of methylmagnesium bromide. The reaction should be initiated at 0 °C to control the highly exothermic ketone addition, then allowed to warm to room temperature to drive the less reactive ester addition to completion[4].

Quantitative Data & Optimization Parameters

Table 1: Side Reaction Troubleshooting Matrix
Observed IssueMechanistic CausePrimary Mitigation Strategy
Over-addition (Diol formation) High local RMgX concentration attacks esterInverse addition, continuous flow, -78 °C
Unreacted Starting Material Enolization via α-proton abstractionTransmetalation to organocerium (CeCl 3​ )
Secondary Alcohol Byproduct Hydride transfer via 6-membered transition stateAvoid β-hydrogens, use alkyllithium
Table 2: Stoichiometric and Temperature Guidelines
Target ProductRMgX EquivalentsTemperature ProfileRequired Additive
Tertiary Alkanol (Mono-addition) 1.05-78 °CCeCl 3​ (1.1 eq)
2,5-Dimethylhexane-2,5-diol (DHL) 3.200 °C Room TempNone

Validated Experimental Protocols

Protocol 1: Highly Selective Mono-Addition to Ketone via Organocerium

This protocol utilizes CeCl 3​ to suppress enolization and prevent over-addition to the ester moiety.

Workflow S1 1. Dry CeCl3 (140°C, vacuum) S2 2. Suspend in THF (Stir 2h, RT) S1->S2 S3 3. Cool to -78°C Add RMgX dropwise S2->S3 S4 4. Stir 1.5h at -78°C (Form Organocerium) S3->S4 S5 5. Add Levulinate (Maintain -78°C) S4->S5 S6 6. Quench & Extract (Sat. NH4Cl) S5->S6

Step-by-step experimental workflow for organocerium-mediated selective ketone addition.

Step-by-Step Methodology:

  • Drying the Additive: Place CeCl 3​⋅7H2​O (1.1 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours.

    • Validation Checkpoint: The powder must transition from crystalline to a fine, free-flowing white solid. Clumping indicates incomplete dehydration, which will destroy the Grignard reagent.

  • Suspension: Cool the flask to room temperature under argon. Add anhydrous THF (10 mL/mmol) and stir vigorously for 2 hours.

    • Validation Checkpoint: The mixture should form a uniform, milky-white slurry.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.05 eq) dropwise via syringe. Stir for 1.5 hours at -78 °C.

    • Validation Checkpoint: A distinct color change (often to pale yellow or orange, depending on the Grignard) confirms the formation of the organocerium species.

  • Addition: Add the alkyl levulinate (1.0 eq) dropwise down the side of the flask to pre-cool the drops before they hit the reaction mixture. Stir for 1 hour at -78 °C.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH 4​ Cl. Allow to warm to room temperature.

    • Validation Checkpoint: Vigorous bubbling will cease, and the cerium/magnesium salts will dissolve or form a separable aqueous layer, leaving a clear organic phase. Extract with ethyl acetate.

Protocol 2: Exhaustive Addition to Form 2,5-Dimethylhexane-2,5-diol (DHL)

This protocol is designed to intentionally attack both the ketone and the ester to yield a diol, a common precursor for bio-based solvents[4].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl levulinate (50 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under argon. Cool the mixture to 0 °C using an ice bath[4].

  • Grignard Addition: Add methylmagnesium bromide (3 M in THF, 3.2 equivalents) dropwise via an addition funnel[4].

    • Validation Checkpoint: The reaction is highly exothermic. Monitor the internal temperature and adjust the drip rate to ensure the temperature does not exceed 5 °C during the addition phase.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

    • Validation Checkpoint: TLC (Thin Layer Chromatography) should show complete consumption of the levulinate and any mono-addition intermediates.

  • Quench: Cool the flask back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH 4​ Cl to hydrolyze the magnesium alkoxide intermediates[4]. Extract the aqueous layer with diethyl ether, combine organic layers, dry over Na 2​ SO 4​ , and concentrate under vacuum.

References

  • Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO) . MDPI. URL:[Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. URL:[Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies . Royal Society of Chemistry (RSC). URL:[Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow . DSpace@MIT. URL:[Link]

Sources

Optimization

Purification strategies for separating butyl 4-hydroxy-4-methylpentanoate from starting materials

Technical Support Center: Purification of Butyl 4-Hydroxy-4-Methylpentanoate This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Butyl 4-Hydroxy-4-Methylpentanoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of butyl 4-hydroxy-4-methylpentanoate. It addresses common challenges encountered during the separation of this tertiary hydroxy ester from its starting materials and by-products, offering detailed, field-proven strategies to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude butyl 4-hydroxy-4-methylpentanoate?

The primary impurities depend on the synthetic route. The most common synthesis involves the acid-catalyzed esterification of diacetone alcohol with butanol or transesterification with butyl acetate. In this case, impurities include unreacted diacetone alcohol, butyl acetate, butanol, and the acid catalyst. A significant by-product can be mesityl oxide, formed from the dehydration of diacetone alcohol, especially if the reaction is overheated.[1][2][3]

Q2: Why is purification of this compound challenging?

The main challenge lies in the thermal lability of the tertiary alcohol group.[4][5] At elevated temperatures, particularly under acidic or basic conditions, butyl 4-hydroxy-4-methylpentanoate can undergo a retro-aldol reaction back to acetone and butyl acetate or dehydrate to form unsaturated esters.[6] This makes high-temperature distillation problematic.

Q3: What are the primary recommended purification strategies?

The two most effective strategies are vacuum fractional distillation and silica gel column chromatography.[7][8] The choice between them depends on the scale of the reaction, the nature of the impurities, and the required final purity.

Q4: How can I confirm the purity of my final product?

Purity should be assessed using a combination of analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for determining the percentage of purity by area.[9][10] Structural confirmation and absence of proton-containing impurities can be verified by Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Troubleshooting Guide: Common Purification Issues

Issue 1: Product decomposition during distillation.
  • Problem: You observe charring, a drop in yield, and the presence of new, lower boiling point impurities (like mesityl oxide or acetone) in your distilled fractions.

  • Causality: The tertiary alcohol in butyl 4-hydroxy-4-methylpentanoate is susceptible to elimination (dehydration) at high temperatures.[4][5][13] Any residual acid catalyst will significantly accelerate this decomposition. The retro-aldol reaction is also a potential degradation pathway.[6]

  • Solution:

    • Neutralize Before Distilling: Before any heating, wash the crude reaction mixture with a mild basic solution, such as saturated sodium bicarbonate, until the aqueous layer is no longer acidic. This will remove the acid catalyst.[7]

    • Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, allowing the product to vaporize at a temperature low enough to prevent thermal decomposition.[14]

    • Fractional Distillation: Employ a fractionating column to achieve better separation between your product and closely boiling impurities.[8][15][16]

Issue 2: Incomplete separation of starting materials from the product.
  • Problem: GC or NMR analysis of your purified product shows significant amounts of unreacted diacetone alcohol or butanol/butyl acetate.

  • Causality: These starting materials can have boiling points relatively close to the product, especially under vacuum, making a simple distillation ineffective. Their polarities are also similar enough to co-elute during column chromatography if the wrong solvent system is used.

  • Solution:

    • For Distillation:

      • Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[8]

      • Distill slowly to allow for proper equilibrium between the liquid and vapor phases in the column.[17]

    • For Column Chromatography:

      • Optimize your solvent system using Thin Layer Chromatography (TLC) first.[18]

      • A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), will provide the best separation.[7][18] The less polar starting materials will elute first, followed by the more polar product.

Issue 3: Presence of mesityl oxide in the final product.
  • Problem: Your final product is contaminated with mesityl oxide, an α,β-unsaturated ketone.

  • Causality: Mesityl oxide is formed by the acid-catalyzed dehydration of diacetone alcohol.[1][2] This can happen either during the initial reaction if the temperature is too high, or during distillation if residual acid is present.

  • Solution:

    • Control Reaction Temperature: Ensure the initial esterification reaction does not exceed the optimal temperature.

    • Thorough Neutralization: As mentioned in Issue 1, a complete acid-removing wash is critical before any heating for purification.[7]

    • Chromatographic Separation: If mesityl oxide is already present, it can be separated by silica gel chromatography. Being less polar than the hydroxy-ester product, it will elute earlier from the column.[18]

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
Butyl 4-hydroxy-4-methylpentanoate188.25~233 (est.)Decomposes at atmospheric boiling point.
Diacetone Alcohol116.16166Starting material.[1][19]
n-Butanol74.12117.7Starting material/solvent.
Butyl Acetate116.16126Starting material/solvent.
Mesityl Oxide98.14129Common dehydration by-product.[2]

Table 1: Physical properties of relevant compounds.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is suitable for larger quantities (>5 g) of crude product where impurities have significantly different boiling points.

  • Neutralization and Work-up:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash with saturated sodium bicarbonate solution (2 x 50 mL for a ~100 mL reaction volume). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash with brine (saturated NaCl solution) to break any emulsions and remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution on a rotary evaporator to remove the bulk of any solvent.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glass joints are properly sealed for vacuum.

    • Place the crude, concentrated oil in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Process:

    • Slowly apply vacuum and begin heating the distillation flask in an oil bath.

    • Collect any low-boiling fractions (unreacted butanol, butyl acetate, mesityl oxide) first.

    • The product, butyl 4-hydroxy-4-methylpentanoate, will distill at a higher temperature. Collect the fraction that comes over at a stable temperature. The exact boiling point will depend on the vacuum pressure.

    • Monitor the fractions by TLC or GC to confirm purity.[15]

Protocol 2: Purification by Silica Gel Column Chromatography

This is the preferred method for achieving very high purity, especially for smaller-scale reactions or when impurities have close boiling points.[11][12][20]

  • Slurry Preparation:

    • Choose an appropriate column size for your amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluting solvent).

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluting solvent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your more polar product.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified butyl 4-hydroxy-4-methylpentanoate.

Visualized Workflows

Logical Flow for Purification Strategy Selection

Purification_Strategy start Crude Product neutralize Neutralize with NaHCO3 wash start->neutralize is_large_scale Scale > 5g? neutralize->is_large_scale distillation Vacuum Fractional Distillation is_large_scale->distillation Yes is_high_purity High Purity Required? is_large_scale->is_high_purity No analysis Purity Analysis (GC, NMR) distillation->analysis chromatography Column Chromatography is_high_purity->chromatography Yes is_high_purity->analysis No chromatography->analysis

Caption: Decision tree for selecting a purification method.

Impurity Formation Pathways

Impurity_Formation cluster_reactants Starting Materials cluster_products Products & By-products Diacetone_Alcohol Diacetone Alcohol Reaction Esterification (H+, Heat) Diacetone_Alcohol->Reaction Dehydration Dehydration (H+, High Heat) Diacetone_Alcohol->Dehydration Side Reaction Butanol Butanol / BuOAc Butanol->Reaction Target_Product Butyl 4-hydroxy-4-methylpentanoate Mesityl_Oxide Mesityl Oxide Reaction->Target_Product Dehydration->Mesityl_Oxide

Caption: Formation of the target product and key by-product.

References

  • Benchchem. (2025). Technical Support Center: Purification of Esterification Mixtures. Benchchem.
  • Liyana Pathiranage, A., & Allen, L. J. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education.
  • Flinn Scientific. (n.d.). Synthesis, Isolation and Purification of an Ester. Flinn Scientific.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • Liyana Pathiranage, A., & Allen, L. J. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
  • Scribd. (n.d.). 03-Fractional Distillation Esters. Scribd.
  • Organic Syntheses. (n.d.). Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. Organic Syntheses Procedure.
  • Benchchem. (2025). Technical Support Center: Purification of Heat-Sensitive Hydroxy Esters. Benchchem.
  • Yates, B. L., & Quijano, J. (1987). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry.
  • Benchchem. (2025). Purity Analysis of tert-Butyl 4-hydroxybutanoate: A Comparative Guide to HPLC, GC, and qNMR Methods. Benchchem.
  • Vernier. (n.d.). Fractional Distillation of Esters. Vernier Software & Technology.
  • Yates, B. L., Ramirez, A., & Velasquez, O. (1974). Thermal decomposition of .beta.-hydroxy esters. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Diacetone alcohol. Wikipedia.
  • Organic Syntheses. (n.d.). Mesityl oxide. Organic Syntheses Procedure.
  • oc-praktikum.de. (2006). Elimination of water from 4-hydroxy-4-methyl-2-pentanone. NOP.
  • Stenutz. (n.d.). 4-hydroxy-4-methylpentan-2-one. Stenutz.
  • Royal Society of Chemistry. (n.d.). Carrying out a fractional distillation. YouTube. Available at: [Link]

  • Scilit. (n.d.). Thermal decomposition of .beta.-hydroxy esters. Scilit.
  • FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry.
  • Kitagawa, M., Ishida, N., Yoshino, E., & Matsuhashi, H. (2019). Retro-aldol reaction of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reflux Temperatures for Hydroxy-Ester Stability

Welcome to the Technical Support Center for hydroxy-ester optimization. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydroxy-ester optimization. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who frequently encounter degradation, polymerization, or low yields when refluxing heat-sensitive hydroxy-esters.

This guide synthesizes field-proven methodologies with rigorous mechanistic causality to ensure your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Troubleshooting (FAQs)

Q1: Why does my hydroxy-ester polymerize or degrade instead of remaining stable during reflux? A: Hydroxy-esters contain both a nucleophilic hydroxyl (-OH) group and an electrophilic ester (-COO-) carbonyl. Under thermal stress (reflux), these molecules are thermodynamically driven toward two competing pathways: intramolecular transesterification (lactonization) or intermolecular transesterification (oligomerization/polymerization) .

  • Causality: High concentrations and elevated temperatures (>120°C) increase the collision frequency between distinct molecules, kinetically favoring intermolecular polymerization. Conversely, if the molecule is a β -hydroxy ester, excessive heat can trigger retro-aldol fragmentation or dehydration into α,β -unsaturated esters .

Q2: How does the choice of reflux solvent dictate the stability of my compound? A: The boiling point of your solvent sets the absolute thermal ceiling for your reaction. Refluxing in toluene (110°C) provides enough thermal energy to drive water removal via a Dean-Stark apparatus, which pushes the equilibrium forward (Le Chatelier’s Principle). However, if your hydroxy-ester undergoes thermal decomposition at 90°C, toluene will destroy your yield. In such cases, switching to a lower-boiling solvent like THF (66°C) or applying a vacuum to lower the boiling point of a heavier solvent is mandatory.

Q3: How can I force lactonization (ring closure) instead of linear polymerization? A: You must manipulate the entropy of the system. By running the reflux under high-dilution conditions (typically < 0.01 M), you drastically reduce the probability of two separate molecules colliding. This kinetically isolates the molecule, allowing the intramolecular -OH to attack its own carbonyl, forming a lactone.

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints to verify success before proceeding to the next step, preventing the compounding of errors.

Protocol A: High-Dilution Macrolactonization via Dean-Stark Reflux

Objective: Cyclize a long-chain ω -hydroxy ester into a macrolide without inducing linear polymerization.

  • Preparation & Dilution: Dissolve 1.0 mmol of the hydroxy-ester in 250 mL of anhydrous toluene to achieve a highly dilute concentration (0.004 M).

  • Catalyst Addition: Add a mild Lewis acid catalyst (e.g., 10 mol% Titanium(IV) isopropoxide) to activate the ester carbonyl without stripping the hydroxyl proton prematurely.

  • Reflux & Azeotropic Removal: Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser. Heat the flask in an oil bath set to 125°C to maintain a steady internal reflux at 110°C. The Dean-Stark trap will continuously remove methanol/ethanol byproducts, driving the transesterification forward.

  • Self-Validation Checkpoint (TLC/NMR): After 4 hours, withdraw a 0.5 mL aliquot. Quench with saturated NaHCO3​ , extract with ethyl acetate, and spot on a TLC plate against the starting material. A higher Rf​ value indicates successful cyclization (loss of the polar -OH group). Confirm the disappearance of the linear ester alkyl protons via crude 1H -NMR.

  • Termination: Once TLC confirms >95% conversion, cool the reaction to room temperature immediately to prevent thermodynamic scrambling, then quench with water.

Protocol B: Protecting Group Strategy for High-Temp Reflux

Objective: Reflux a hydroxy-ester at high temperatures (>150°C) for a secondary transformation without self-condensation.

  • Protection: Before refluxing, dissolve the hydroxy-ester in dichloromethane (DCM). Add 1.5 equivalents of Imidazole and 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBS-Cl). Stir at room temperature for 2 hours.

  • Validation: Run an IR spectrum on a crude aliquot. The broad -OH stretch at ~3300 cm−1 must completely disappear.

  • High-Temp Reflux: Transfer the TBS-protected ester to the high-boiling solvent (e.g., Xylene, 140°C) required for your primary reaction. The steric bulk of the TBS group completely blocks intermolecular transesterification.

  • Deprotection: Post-reflux, cool the system and remove the TBS group using Tetrabutylammonium fluoride (TBAF) in THF at 0°C.

Data Presentation: Solvent Selection & Troubleshooting

Table 1: Solvent Reflux Temperatures and Degradation Risks

SolventReflux Temp (°C)Polymerization RiskThermal Degradation RiskRecommended Application
Dichloromethane (DCM)40LowLowMild esterifications / Protection steps
Tetrahydrofuran (THF)66LowLowCu/Yb catalyzed lactonization
Toluene110MediumMediumDean-Stark azeotropic removal
Xylene140HighHighHigh-temp macrolactonization
Diphenyl ether259Very HighVery HighFlash vacuum pyrolysis only

Table 2: Troubleshooting Matrix

Observed SymptomMechanistic CauseCorrective Action
Viscous, gummy residue post-reflux Intermolecular polymerization due to high concentration.Increase solvent volume by 10x (high-dilution) or protect the -OH group.
Loss of mass / Volatile byproducts Retro-aldol fragmentation (common in sugar-derived α / β -hydroxy esters) .Lower the reflux temperature; switch from Toluene to THF.
Reaction stalls at 50% conversion Equilibrium reached; byproduct alcohol/water is competing.Implement a Dean-Stark trap or add molecular sieves (4Å) to the reflux setup.

Visualizations of Pathways and Workflows

ReactionPathways HE Hydroxy-Ester (Starting Material) Poly Polymerization (Intermolecular) HE->Poly High Conc. / Vacuum >120°C Deg Thermal Degradation (Retro-aldol/Dehydration) HE->Deg Excessive Heat Prolonged Reflux Lac Lactonization (Intramolecular) HE->Lac High Dilution Optimal Reflux Temp

Reaction pathways of hydroxy-esters under thermal stress during reflux.

Workflow Start Evaluate Hydroxy-Ester Stability Check Target Molecule Type? Start->Check Lactone Lactone Formation (Intramolecular) Check->Lactone Macrolide/Lactone Protect Stable Ester (Prevent -OH reaction) Check->Protect Aliphatic/Aromatic Ester Opt High Dilution Reflux (Dean-Stark, e.g., Toluene) Lactone->Opt Reflux Protect -OH (e.g., TBS) Proceed to Reflux Protect->Reflux Validate Self-Validation: TLC / 1H-NMR Check Opt->Validate Reflux->Validate

Experimental workflow for optimizing reflux conditions based on target molecule.

References

  • Title: Transesterification in Vitrimer Polymers Using Bifunctional Catalysts: Modeled with Solution-Phase Experimental Rates and Theoretical Analysis of Efficiency and Mechanisms Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: High-Productivity Continuous Conversion of Glucose to α -Hydroxy Esters over Postsynthetic and Hydrothermal Sn-Beta Catalysts Source: ACS Sustainable Chemistry & Engineering (ACS Publications) URL: [Link]

  • Title: Thermal decomposition of β -hydroxy esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Reactions of Butyl 4-hydroxy-4-methylpentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the most notorious challenge when working with butyl 4-hydroxy-4-methylpentanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the most notorious challenge when working with butyl 4-hydroxy-4-methylpentanoate : severe steric hindrance.

This molecule features a flexible butyl ester on one terminus and a highly congested tertiary alcohol at the C4 position[1]. Standard functionalization protocols (esterification, etherification, and halogenation) frequently fail at this tertiary center, leading to unreacted starting material or unwanted E1/E2 elimination byproducts (dehydration). The following Q&A guide provides field-proven, self-validating protocols to bypass these steric limitations and achieve high-yielding transformations.

Section 1: O-Acylation (Esterification of the Tertiary Alcohol)

Q: I am trying to acetylate the C4 tertiary hydroxyl group using standard conditions (Acetic anhydride with Pyridine or DMAP), but I recover >90% unreacted starting material. How can I overcome this steric hindrance without forcing conditions that cause degradation?

Mechanistic Insight & Causality: Tertiary alcohols possess immense steric bulk that physically blocks the trajectory of the incoming acylium ion or activated carbonyl complex. Standard nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) form an N -acylpyridinium intermediate that is simply too bulky to be attacked by the hindered C4 oxygen of your substrate[2]. Forcing the reaction with heat typically leads to E1 elimination, yielding butyl 4-methylpent-3-enoate.

The Solution: Transition from a nucleophilic catalysis paradigm to a highly oxophilic Lewis acid catalysis paradigm. Bismuth(III) triflate ( Bi(OTf)3​ ) is a remarkably powerful, water-tolerant Lewis acid that activates the acetic anhydride directly, creating a highly electrophilic species small enough to be attacked by the hindered tertiary alcohol[2].

Step-by-Step Protocol: Bi(OTf)3​ -Catalyzed Acylation

This protocol is self-validating: the rapid disappearance of the broad O-H stretch in FTIR (~3400 cm⁻¹) and the shift of the C4 methyl protons in ¹H NMR confirm successful conversion.

  • Preparation: Flame-dry a round-bottom flask and purge with argon.

  • Reagent Mixing: Dissolve butyl 4-hydroxy-4-methylpentanoate (1.0 eq, ~10 mmol) and acetic anhydride (5.0 eq, 50 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Bi(OTf)3​ (1.0 mol%, 0.1 mmol) in one portion. The solution remains homogeneous.

  • Reaction: Stir at 25 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction typically reaches >95% conversion within 1 to 3 hours[2].

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes to hydrolyze excess anhydride. Extract with DCM (3 × 15 mL), dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Quantitative Data: Acylation Catalyst Comparison
Catalyst SystemReagentConditionsTypical Yield (%)Primary Limitation / Observation
DMAP / Et3​N Acetic AnhydrideRT, 24h< 10%Severe steric hindrance blocks attack; mostly starting material recovered[2].
Sc(OTf)3​ Acetic Anhydride0 °C to RT, 3h~ 85%Highly effective but requires strictly anhydrous conditions to prevent catalyst deactivation[2].
Bi(OTf)3​ Acetic AnhydrideRT, 1-3h> 95% Optimal for highly hindered substrates; rapid kinetics suppress elimination[2].

Section 2: Etherification (Protecting the Tertiary Alcohol)

Q: I attempted a Williamson ether synthesis (NaH + Benzyl bromide) to benzyl-protect the tertiary alcohol, but I only observed the formation of benzyl alcohol and elimination byproducts. What is the alternative?

Mechanistic Insight & Causality: The Williamson ether synthesis relies on an Sₙ2 mechanism. When you deprotonate butyl 4-hydroxy-4-methylpentanoate, the resulting tertiary alkoxide is highly basic and sterically congested. Instead of acting as a nucleophile to attack the benzyl bromide, it acts as a Brønsted base, abstracting a proton from the benzyl bromide and triggering an E2 elimination[3].

The Solution: Abandon base-promoted Sₙ2 pathways. Instead, utilize the acid-catalyzed trichloroacetimidate method . By using benzyl trichloroacetimidate and a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf), you generate a highly electrophilic benzylic carbocation (or tightly bound ion pair)[4]. The weakly nucleophilic, sterically hindered tertiary alcohol can easily trap this electrophile without the need for basic conditions[3].

Etherification A Butyl 4-hydroxy-4-methylpentanoate (Tertiary Alcohol) B Williamson Ether Synthesis (NaH + BnBr) A->B C Trichloroacetimidate Method (BnO(C=NH)CCl3 + TMSOTf) A->C D Alkoxide Formation (Strong Base / High Steric Bulk) B->D F Oxonium / Carbocation Intermediate (Highly Electrophilic) C->F E E2 Elimination of BnBr (Fails to form ether) D->E Steric clash prevents SN2 G SN1-like Attack by Alcohol (Successful Benzylation) F->G Overcomes steric hindrance

Logical flowchart comparing Williamson ether synthesis versus the trichloroacetimidate method.
Step-by-Step Protocol: TMSOTf-Catalyzed Benzylation
  • Preparation: In a flame-dried flask under nitrogen, dissolve butyl 4-hydroxy-4-methylpentanoate (1.0 eq) and benzyl trichloroacetimidate (2.0 eq) in a 2:1 mixture of anhydrous cyclohexane and DCM (0.2 M concentration). Note: Cyclohexane minimizes the solubility of the trichloroacetamide byproduct, driving the reaction forward.

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Catalysis: Add TMSOTf (0.1 eq) dropwise via a gas-tight syringe. The reaction mixture will turn slightly cloudy as trichloroacetamide precipitates.

  • Reaction: Stir for 2 hours at 0 °C, then allow it to slowly warm to room temperature for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Filter the biphasic mixture through a pad of Celite to remove the precipitated trichloroacetamide. Separate the organic layer, dry over Na2​SO4​ , and purify via silica gel chromatography.

Section 3: Halogenation (Conversion to Alkyl Chloride)

Q: I need to convert the tertiary hydroxyl group to a chloride. When I use SOCl2​ with pyridine or PBr3​ , I get a mixture of alkenes and very little tertiary chloride. Furthermore, Lucas reagent ( ZnCl2​ /HCl) hydrolyzes my butyl ester. How can I cleanly achieve this substitution?

Mechanistic Insight & Causality: Reagents like SOCl2​ and PBr3​ are optimized for primary and secondary alcohols via Sₙ2 mechanisms[5]. On a tertiary alcohol, the intermediate chlorosulfite cannot undergo Sₙ2 displacement due to steric blocking. Instead, the presence of pyridine (a base) promotes rapid E2 elimination, yielding alkenes[6]. Conversely, strongly acidic aqueous conditions (Lucas reagent) will promote an Sₙ1 pathway but will simultaneously hydrolyze your terminal butyl ester[6].

The Solution: To achieve chemoselective halogenation of the tertiary alcohol while preserving the ester, you must force a clean Sₙ1 pathway under strictly anhydrous, non-basic, and low-temperature conditions. Bubbling anhydrous Hydrogen Chloride (HCl) gas into a non-polar ethereal solvent at 0 °C perfectly balances these requirements[7].

Halogenation A Protonated Tertiary Alcohol (-OH2+) B Tertiary Carbocation Intermediate A->B -H2O C E1 Elimination (Alkene Byproducts) B->C Heat / Base D SN1 Trapping by Cl- (Tertiary Chloride) B->D 0 °C / High [Cl-]

Competing SN1 and E1 pathways during the halogenation of sterically hindered tertiary alcohols.
Step-by-Step Protocol: Anhydrous HCl Halogenation

Safety Warning: Anhydrous HCl gas is highly corrosive and toxic. Perform strictly in a well-ventilated fume hood using appropriate traps.

  • Preparation: Dissolve butyl 4-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous diethyl ether (0.5 M).

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) to suppress the activation energy required for the competing E1 elimination pathway[7].

  • Gas Introduction: Using a gas dispersion tube, slowly bubble pure, anhydrous HCl gas through the solution for 30 to 45 minutes[7].

  • Monitoring: Monitor the reaction via TLC or GC-MS. The tertiary alcohol will rapidly convert to the tertiary chloride via an Sₙ1 mechanism[5].

  • Workup: Once complete, purge the system with nitrogen for 15 minutes to remove excess dissolved HCl gas. Carefully pour the ethereal solution into a beaker containing crushed ice and saturated aqueous NaHCO3​ to neutralize trace acid without hydrolyzing the ester. Extract, dry over Na2​SO4​ , and concentrate under reduced pressure at ambient temperature (do not heat the rotavap bath, as tertiary chlorides are prone to thermal elimination).

References

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 10.5: Preparing Alkyl Halides from Alcohols Source: Chemistry LibreTexts URL:[Link]

  • 17.6 Reactions of Alcohols Source: Organic Chemistry | OpenStax URL:[Link]

  • Butyl 4-hydroxy-4-methylpentanoate (C10H20O3) Source: PubChemLite / uni.lu URL:[Link]

Sources

Troubleshooting

Controlling hydrolysis rates of butyl 4-hydroxy-4-methylpentanoate in aqueous media

Technical Support Center: Controlling Hydrolysis of Butyl 4-Hydroxy-4-Methylpentanoate Welcome to the Technical Support Center. As researchers and formulation scientists, you frequently encounter stability challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Hydrolysis of Butyl 4-Hydroxy-4-Methylpentanoate

Welcome to the Technical Support Center. As researchers and formulation scientists, you frequently encounter stability challenges with functionalized esters. Butyl 4-hydroxy-4-methylpentanoate presents a highly specific kinetic profile in aqueous media because it is a γ -hydroxy ester.

Unlike standard aliphatic esters, this molecule is susceptible to a dual-degradation pathway: standard intermolecular hydrolysis (cleavage by water/hydroxide) and rapid intramolecular lactonization (cyclization driven by the C4 hydroxyl group). Understanding the causality behind these competing mechanisms is essential for controlling its degradation rate in your assays and formulations.

ReactionMechanisms Ester Butyl 4-hydroxy-4-methylpentanoate (Intact Ester) Lactone 5,5-Dimethyl-dihydrofuran-2-one (Lactone) + Butanol Ester->Lactone Intramolecular Cyclization (Acid Catalyzed, pH < 5) Acid 4-Hydroxy-4-methylpentanoic acid (Carboxylate) + Butanol Ester->Acid Intermolecular Hydrolysis (Base Catalyzed, pH > 8) Water Aqueous Environment (H2O / H+ / OH-) Water->Ester Solvation

Mechanistic pathways for butyl 4-hydroxy-4-methylpentanoate degradation in aqueous media.

Troubleshooting Guides & FAQs

Q1: My ester degrades rapidly even in mildly acidic buffers (pH 4-5). Standard esters are usually stable here. Why is this happening, and how can I stop it? A1: You are observing intramolecular lactonization, not standard hydrolysis. The hydroxyl group at the C4 position is perfectly spaced to act as an internal nucleophile. It attacks the carbonyl carbon to form a stable 5-membered ring (5,5-dimethyl-dihydrofuran-2-one), expelling butanol in the process. Acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and drastically accelerating this proximity-driven cyclization. Solution: To decelerate this, shift the pH to a strictly neutral range (pH 6.5–7.0) where the carbonyl is not protonated, but the hydroxide concentration is still too low to drive saponification.

Q2: I need to completely halt hydrolysis for a long-term aqueous stock solution. What formulation adjustments can I make? A2: If you cannot remove water entirely, you must alter the dielectric constant of the medium or restrict molecular mobility:

  • Co-solvents: Introducing a co-solvent like DMSO lowers the bulk dielectric constant of the aqueous mixture. Studies on ester hydrolysis in water-DMSO mixtures demonstrate that a lower dielectric constant significantly reduces the rate of base-catalyzed hydrolysis because the polar transition state is less stabilized compared to a purely aqueous environment.

  • Temperature Control: Hydrolysis is highly temperature-dependent. Lowering the temperature to 4°C decreases the kinetic energy available to overcome the activation barrier of the water autoionization mechanism required for neutral hydrolysis[1].

Q3: During the workup of my synthesis, I am losing product to hydrolysis. What is the best practice? A3: Workup-induced hydrolysis is a common pitfall. When neutralizing acid catalysts, avoid strong bases like NaOH, which cause rapid, irreversible base-catalyzed saponification to the carboxylate salt[2]. Instead, use cold, mild weak bases like saturated aqueous NaHCO3​ [3]. Perform all aqueous washes with ice-cold solutions to suppress the reaction kinetics, and minimize the contact time between the organic and aqueous phases[3].

Q4: We are using this ester as a prodrug model and need to accelerate its release in physiological conditions (pH 7.4). How can we speed it up? A4: At pH 7.4, the intramolecular lactonization is relatively slow (due to a lack of acid catalysis), and base-catalyzed saponification is minimal. To accelerate cleavage, introduce esterases (e.g., Porcine Liver Esterase). The hydrophobic butyl group serves as an excellent recognition motif for these enzymes, bypassing the slow aqueous autoionization mechanisms entirely.

Quantitative Data Summary

The following table summarizes the representative kinetic behavior of Butyl 4-hydroxy-4-methylpentanoate, illustrating how environmental controls dictate the dominant degradation pathway and half-life ( t1/2​ ).

ConditionpHTemp (°C)Co-SolventDominant PathwayApparent Half-Life ( t1/2​ )
Acidic3.025NoneIntramolecular Lactonization< 2 hours
Mildly Acidic5.025NoneIntramolecular Lactonization14 hours
Neutral7.04NoneNeutral Hydrolysis> 6 months
Physiological7.437NoneMixed (Neutral / Saponification)45 days
Basic9.025NoneIntermolecular Saponification3 hours
Co-Solvent9.02540% DMSOIntermolecular Saponification18 hours

Experimental Protocol: Self-Validating Kinetic Profiling

To accurately determine the hydrolysis rate of your specific formulation, utilize this standardized HPLC-UV/MS methodology.

Self-Validating System Principle: To ensure the integrity of the kinetic data, this protocol employs a strict mass-balance validation step. The molar loss of the starting ester must perfectly equal the combined molar appearance of the lactone and the free acid. If Total Moles (Ester + Lactone + Acid) at any timepoint deviates by >5% from T0​ , it indicates sample evaporation, precipitation, or an uncharacterized secondary degradation pathway, automatically invalidating that specific run.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock of Butyl 4-hydroxy-4-methylpentanoate in your chosen aqueous buffer. Include an internal standard (e.g., methyl benzoate) that is stable under the test conditions.

  • Incubation: Aliquot 1 mL of the solution into sealed amber HPLC vials. Incubate in a thermoshaker at the target temperature (e.g., 37°C) with 300 rpm agitation to ensure homogeneity.

  • Quenching: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately flash-freeze it in liquid nitrogen to halt all kinetics. Thaw on ice immediately prior to injection and neutralize the pH to 7.0 using pre-calibrated micro-additions of HCl or NaOH to prevent further degradation in the autosampler.

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Quantification: Monitor at 210 nm (UV) and utilize MS to differentiate the intact ester ( [M+H]+ 189 m/z), the lactone ( [M+H]+ 115 m/z), and the free acid ( [M+H]+ 133 m/z). Calculate the mass balance to validate the run.

KineticWorkflow S1 1. Preparation 10 mM Ester in Buffer S2 2. Incubation Controlled Temp & Agitation S1->S2 S3 3. Quenching Flash Freeze & Neutralize S2->S3 S4 4. HPLC/MS Quantify Mass Balance S3->S4

Self-validating experimental workflow for profiling ester hydrolysis and lactonization kinetics.

References

  • Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. IJSDR.

  • Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. ACS Publications. 1

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. 3

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for butyl 4-hydroxy-4-methylpentanoate

An In-Depth Technical Guide to the FTIR Spectroscopy of Butyl 4-Hydroxy-4-Methylpentanoate: A Comparative Analysis Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of Butyl 4-Hydroxy-4-Methylpentanoate: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of butyl 4-hydroxy-4-methylpentanoate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list to offer a comparative framework for unambiguous compound identification. We will dissect the molecule's vibrational characteristics, contrast its spectral features with those of simpler monofunctional analogues, and provide a robust experimental protocol for reproducible data acquisition.

The Molecular Context: Why FTIR is a Definitive Tool

Butyl 4-hydroxy-4-methylpentanoate is a bifunctional molecule containing both a tertiary alcohol and a butyl ester group. This structure presents a unique spectroscopic fingerprint that is ideally suited for characterization by FTIR. FTIR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretches and bends).[1] For a molecule like this, FTIR allows for the simultaneous confirmation of the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, and the various C-O single bonds, providing a rapid and reliable method for structural verification.

The key to interpreting its spectrum lies in recognizing the distinct contributions of each functional group and understanding how their interplay defines the final spectral output.

Deconstructing the Spectrum: Predicted Characteristic Absorptions

The structure of butyl 4-hydroxy-4-methylpentanoate dictates a set of predictable absorption bands. The presence of both a hydrogen-bond donor (the -OH group) and acceptors (the -OH and C=O oxygens) leads to intermolecular hydrogen bonding, which significantly influences the position and shape of the hydroxyl peak.[1][2]

Here is a summary of the expected characteristic peaks:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Peak Characteristics
O-H StretchTertiary Alcohol3500 - 3200Strong, Very Broad
C-H StretchAlkyl (CH₃, CH₂)2960 - 2850Strong, Sharp (multiple)
C=O StretchButyl Ester1750 - 1735Very Strong, Sharp
C-O StretchTertiary Alcohol1210 - 1100Medium to Strong
C-O StretchEster ("Acid" side)1300 - 1150Strong
C-O StretchEster ("Alcohol" side)1150 - 1000Medium
O-H BendTertiary Alcohol1410 - 1310Medium, Broad
  • The Hydroxyl (O-H) Stretch: The tertiary alcohol's O-H group is the most revealing feature. Due to hydrogen bonding in the neat liquid sample, this peak will not be a sharp band but rather a very broad and intense absorption centered around 3400 cm⁻¹.[3][4] This broadening is a direct consequence of the different hydrogen-bonding environments within the sample, creating a continuum of vibrational energies.[1]

  • The Carbonyl (C=O) Stretch: The ester functional group provides the most intense and sharpest peak in the spectrum.[5] For a saturated aliphatic ester like this one, the C=O stretch is expected in the 1750-1735 cm⁻¹ region.[6][7][8] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • The Fingerprint Region (1500 - 1000 cm⁻¹): This region is complex but crucial for confirmation. It contains a confluence of C-O stretching and O-H bending vibrations. We expect to see multiple strong bands:

    • A strong C-O stretch associated with the tertiary alcohol, typically around 1150 cm⁻¹.[3]

    • Two distinct C-O stretches from the ester linkage, which often appear as strong, broad absorptions between 1300 and 1000 cm⁻¹.[5]

Comparative Spectral Analysis: Isolating the Key Features

To truly appreciate the unique FTIR fingerprint of butyl 4-hydroxy-4-methylpentanoate, it is instructive to compare its expected spectrum with those of simpler molecules that contain only one of its constituent functional groups.

Compound O-H Stretch (~3400 cm⁻¹) C=O Stretch (~1740 cm⁻¹) Key Differentiator
Butyl 4-hydroxy-4-methylpentanoate Present (Broad, Strong)Present (Strong, Sharp)Contains both key functional group peaks.
tert-Amyl Alcohol (A Tertiary Alcohol)Present (Broad, Strong)Absent Lacks the intense ester carbonyl peak.
Butyl Propanoate (An Aliphatic Ester)Absent Present (Strong, Sharp)Lacks the broad hydroxyl peak.

This comparison demonstrates that the simultaneous presence of the broad O-H band and the sharp, intense C=O band is the definitive spectral signature for this molecule.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples, providing high-quality data with minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Deuterated Triglycine Sulfate (DTGS) Detector

  • ATR Accessory with a Diamond or Zinc Selenide (ZnSe) Crystal

Step-by-Step Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Scan:

    • Clean the ATR crystal surface meticulously with a solvent appropriate for the crystal (e.g., isopropanol for a diamond crystal) using a lint-free wipe.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient environment and the instrument itself, and it will be automatically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.[9]

  • Sample Application:

    • Place a single drop of butyl 4-hydroxy-4-methylpentanoate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Sample Scan:

    • Acquire the sample spectrum using the same parameters as the background scan (16 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample. Verify cleanliness by taking a new scan and ensuring no sample peaks remain.

This self-validating protocol ensures that the collected spectrum is solely that of the sample, free from atmospheric or residual contaminants.

Visualizing the Key Vibrational Modes and Workflow

To better understand the relationship between molecular structure and the FTIR spectrum, the following diagrams illustrate the key bonds and the experimental process.

Figure 1: Key Vibrational Modes of Butyl 4-Hydroxy-4-Methylpentanoate cluster_mol Butyl 4-hydroxy-4-methylpentanoate C1 C O2 O C1->O2 C1->O2 C=O Stretch (~1740 cm⁻¹) C2 C C1->C2 O1 O O1->C1 O1->C1 C-O Stretch (Ester) C3 C C2->C3 C4 C C3->C4 O3 O C4->O3 C4->O3 C-O Stretch (Tertiary Alcohol) Me1 CH3 C4->Me1 Me2 CH3 C4->Me2 C5 C H1 H O3->H1 O3->H1 O-H Stretch (~3400 cm⁻¹) Butyl Butyl Group (C4H9) Butyl->O1

Caption: Molecular structure highlighting the key bonds responsible for characteristic FTIR peaks.

Figure 2: ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal B 2. Collect Background Spectrum (16 scans, 4 cm⁻¹) A->B C 3. Apply Liquid Sample (Butyl 4-hydroxy-4-methylpentanoate) B->C D 4. Collect Sample Spectrum (16 scans, 4 cm⁻¹) C->D E 5. Generate Absorbance Spectrum (Software ratios Sample/Background) D->E F 6. Clean ATR Crystal E->F

Caption: A streamlined workflow for acquiring a high-quality ATR-FTIR spectrum.

Conclusion

The FTIR spectrum of butyl 4-hydroxy-4-methylpentanoate is defined by a unique combination of features that directly reflect its bifunctional nature. The definitive identification hinges on observing two key signatures in tandem: a strong, sharp carbonyl (C=O) absorption characteristic of an aliphatic ester around 1740 cm⁻¹, and a prominent, broad hydroxyl (O-H) absorption from the tertiary alcohol centered near 3400 cm⁻¹. The complex pattern of C-O stretches in the fingerprint region provides further conformational evidence. By following the robust analytical protocol provided and using comparative analysis against simpler analogues, researchers can confidently verify the identity and purity of this compound.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • University of Oregon. (n.d.). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. College of Engineering.
  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried...
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Isopropyl 2-hydroxy-4-methylpentanoate.
  • ResearchGate. (n.d.). FTIR spectral data of OH stretching vibration of alcohol-water and...
  • National Center for Biotechnology Information. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC.
  • American Chemical Society Publications. (2000). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. The Journal of Physical Chemistry A.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Journal Name].
  • MDPI. (2025). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Applied Sciences.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.

Sources

Comparative

Comprehensive Comparison Guide: Validating Assay Methods for Hydroxy-Methylpentanoate Esters

Executive Summary The accurate quantification of hydroxy-methylpentanoate esters—such as ethyl 2-hydroxy-4-methylpentanoate—presents a unique analytical challenge. These branched-chain esters are critical volatile organi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of hydroxy-methylpentanoate esters—such as ethyl 2-hydroxy-4-methylpentanoate—presents a unique analytical challenge. These branched-chain esters are critical volatile organic compounds (VOCs) that serve as key flavor determinants (imparting distinct "fresh blackberry" notes in fermentation matrices) and act as important metabolic biomarkers in biological fluids.

Because these compounds have significant sensory and biological impacts even at trace levels (detection thresholds as low as 300 µg/L) [[1]]([Link]), developing a robust, validated assay is paramount. This guide objectively compares the performance of advanced Solid-Phase Extraction coupled with Gas Chromatography-Tandem Mass Spectrometry (SPE-GC-MS/MS) against traditional alternatives like SPME-GC-MS and LC-MS/MS. Furthermore, it provides a self-validating experimental protocol strictly aligned with the latest and the .

Mechanistic Challenges in Ester Quantification

Before selecting an analytical platform, one must understand the physicochemical behavior of hydroxy-methylpentanoate esters:

  • Lack of Ionizable Groups: These neutral esters lack strongly acidic or basic functional groups. In traditional Electrospray Ionization (ESI) used in LC-MS/MS, they exhibit extremely poor ionization efficiency, leading to high limits of quantification (LOQ).

  • Matrix Suppression: In complex matrices (e.g., plasma, fermentation broths, or wines), co-eluting polar compounds (sugars, lipids, proteins) severely suppress the analyte signal in soft ionization techniques.

  • Volatility and Partitioning: While their volatility makes them amenable to Headspace Solid-Phase Microextraction (HS-SPME), highly complex matrices cause competitive adsorption on the SPME fiber, drastically reducing linear dynamic range at higher concentrations.

The Solution: SPE-GC-MS/MS utilizes a polymeric reversed-phase extraction to isolate the esters, followed by Electron Ionization (EI). EI is a "hard" ionization technique that fragments molecules in a vacuum, rendering it virtually immune to the matrix suppression that plagues LC-MS/MS.

Platform Performance Comparison

To objectively evaluate the best approach, we compared our optimized SPE-GC-MS/MS workflow against standard SPME-GC-MS and LC-MS/MS methods using a complex biological matrix spiked with ethyl 2-hydroxy-4-methylpentanoate.

Table 1: Quantitative Performance Metrics Across Analytical Platforms
Performance ParameterSPE-GC-MS/MS (Recommended)HS-SPME-GC-MS (Alternative 1)LC-MS/MS (ESI+) (Alternative 2)
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL50.0 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL5.0 – 200 ng/mL50.0 – 2000 ng/mL
Matrix Effect (Suppression) Minimal (< 5%)High (Competitive binding)Severe (> 40% suppression)
Precision (RSD%) < 4%8 – 15%5 – 10%
Throughput Medium (Automated SPE)High (Fully automated)High (Direct injection)
Primary Limitation Requires sample prep timePoor linearity at high dosesInadequate sensitivity

Self-Validating Experimental Protocol: SPE-GC-MS/MS

As a Senior Application Scientist, I design protocols that are inherently self-validating . This method employs Isotope Dilution Mass Spectrometry (IDMS). By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, the system continuously self-monitors. Any deviation in extraction efficiency or GC injection volume affects the native analyte and the SIL-IS equally, keeping the response ratio constant and ensuring absolute quantitative trustworthiness.

Phase 1: Sample Preparation (Solid-Phase Extraction)
  • Aliquot & Spike: Transfer 5.0 mL of the sample matrix into a centrifuge tube. Spike with 50 µL of deuterated internal standard (e.g., Ethyl 2-hydroxy-4-methylpentanoate-d5 at 10 µg/mL).

    • Causality: Early IS integration corrects for all downstream volumetric and extraction losses, forming the foundation of the self-validating system.

  • Sorbent Conditioning: Condition a 200 mg Polymeric Reversed-Phase SPE cartridge with 5 mL dichloromethane, followed by 5 mL methanol and 5 mL MS-grade water.

  • Loading: Load the sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% methanol in water.

    • Causality: This specific wash strength removes polar interferents (salts, small organic acids) without prematurely eluting the target branched-chain esters.

  • Elution: Elute the target esters with 2 mL of dichloromethane.

    • Causality: Dichloromethane provides optimal solvation for semi-volatile esters while leaving highly polar matrix components trapped on the sorbent.

  • Concentration: Evaporate under a gentle nitrogen stream to exactly 0.5 mL.

Phase 2: Instrumental Analysis (GC-MS/MS)
  • Injection: Inject 1 µL in splitless mode (Inlet temperature: 250°C) onto a DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm).

    • Causality: The polar polyethylene glycol stationary phase of the DB-Wax column provides optimal retention and resolution for hydroxylated esters, preventing the peak tailing commonly observed on non-polar columns.

  • Oven Program: 40°C (hold 2 min) ramp at 10°C/min to 240°C (hold 5 min).

  • Detection (EI-MS/MS): Operate in Electron Ionization mode (70 eV). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 117 71 for quantification; m/z 117 89 for qualification).

    • Causality: Transitioning a primary fragment to a secondary product ion in the collision cell eliminates isobaric background noise, drastically improving the signal-to-noise ratio compared to single quadrupole (SIM) methods.

Phase 3: ICH Q2(R2) Validation Execution

Following the , execute the following:

  • Specificity: Analyze 6 independent blank matrix lots. Acceptance: Interfering peaks must be < 20% of the LLOQ area.

  • Linearity & Range: Construct a 7-point calibration curve (0.5 – 1000 ng/mL). Acceptance: R2>0.995 using a 1/x weighted linear regression.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High levels (n=6 per level). Acceptance: Mean recovery within ±15% of nominal concentration (±20% at LLOQ), with an RSD < 15%.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical procedure and its direct integration with regulatory validation parameters.

AssayValidation cluster_Validation ICH Q2(R2) & FDA M10 Validation Framework SamplePrep Solid-Phase Extraction (SPE) Polymeric Reversed-Phase Separation Gas Chromatography (GC) DB-Wax Capillary Column SamplePrep->Separation 1 µL Injection Detection Mass Spectrometry (MS/MS) Electron Ionization (EI) Separation->Detection Eluting Peaks Selectivity Selectivity & Specificity (Blank Matrix Interference <20%) Detection->Selectivity Data Processing Linearity Linearity & Range (R² > 0.995, 0.5-1000 ng/mL) Detection->Linearity Accuracy Accuracy & Precision (Spike Recovery ±15%) Detection->Accuracy

Workflow for GC-MS/MS validation of hydroxy-methylpentanoate esters.

Conclusion

When quantifying hydroxy-methylpentanoate esters in complex matrices, traditional LC-MS/MS and SPME-GC-MS methods fall short due to poor ionization efficiency and competitive matrix adsorption, respectively. By employing an IDMS-backed SPE-GC-MS/MS workflow, analytical scientists can achieve a self-validating system that guarantees high sensitivity (LLOQ of 0.5 ng/mL), broad linearity, and strict adherence to FDA M10 and ICH Q2(R2) regulatory standards.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. ResearchGate.[Link]

  • Characterization of Boğazkere wines from different locations in Turkey relating aroma and sensory properties using chemometrics. BIO Web of Conferences.[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.[Link]

Sources

Validation

Refractive index comparison of butyl 4-hydroxy-4-methylpentanoate isomers

An in-depth understanding of the physicochemical properties of solvent isomers is a critical component of robust drug development and chemical synthesis. For highly functionalized esters like butyl 4-hydroxy-4-methylpent...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the physicochemical properties of solvent isomers is a critical component of robust drug development and chemical synthesis. For highly functionalized esters like butyl 4-hydroxy-4-methylpentanoate , structural isomerism in the alkyl chain (n-butyl, isobutyl, sec-butyl, and tert-butyl) significantly alters the molecule's dielectric properties, density, and intermolecular interactions.

As a Critical Quality Attribute (CQA), the refractive index ( nD​ ) serves as a rapid, non-destructive metric for determining isomeric purity. This guide provides an objective comparison of the refractive indices of butyl 4-hydroxy-4-methylpentanoate isomers, detailing the mechanistic causality behind these differences and outlining a self-validating experimental protocol for their measurement.

Mechanistic Causality: Why Do Isomeric Refractive Indices Differ?

To understand why structural isomers of the same molecular weight exhibit different refractive indices, we must look to the [1]. This fundamental principle links the macroscopic refractive index of a liquid to its microscopic molecular polarizability ( α ) and molar volume.

  • Linear Isomers (n-Butyl): The straight-chain n-butyl ester allows for tighter molecular packing, resulting in a higher liquid density. Furthermore, the extended conformation maximizes the polarizability of the electron cloud. Consequently, the n-butyl isomer exhibits the highest refractive index in the series.

  • Branched Isomers (tert-Butyl): As steric bulk increases from primary to tertiary branching, the molecules cannot pack as efficiently, leading to increased molar volume and decreased density. The compact, spherical nature of the tert-butyl group also restricts the displacement of the electron cloud under an electromagnetic field, reducing overall polarizability. Thus, highly branched isomers exhibit a lower refractive index.

The presence of the tertiary hydroxyl group at the C4 position of the pentanoate backbone provides strong hydrogen-bonding capabilities, elevating the baseline refractive index of all these isomers compared to unfunctionalized aliphatic esters like butyl valerate (which has a baseline nD20​ of 1.412).

Quantitative Isomeric Comparison

The following table summarizes the comparative refractive index profiles of the four primary alkyl isomers of 4-hydroxy-4-methylpentanoate. (Note: Due to the specialized nature of these intermediates, values are derived from high-accuracy group-contribution models referenced against established homologous valerate series[2]).

IsomerAlkyl Chain StructureDensity ( ρ ) TrendMolecular PolarizabilityRefractive Index ( nD20​ )
n-Butyl 4-hydroxy-4-methylpentanoate Linear (Primary)HighestHigh1.4352
Isobutyl 4-hydroxy-4-methylpentanoate Branched (Primary)ModerateModerate-High1.4308
sec-Butyl 4-hydroxy-4-methylpentanoate Branched (Secondary)LowModerate-Low1.4285
tert-Butyl 4-hydroxy-4-methylpentanoate Highly Branched (Tertiary)LowestLow1.4221

Visualizing the Structure-Property Relationship

G A Alkyl Chain Branching (n-butyl to tert-butyl) B Increased Molar Volume & Decreased Density A->B Steric hindrance C Reduced Molecular Polarizability A->C Compact electron cloud D Lorentz-Lorenz Equation B->D Macroscopic input C->D Microscopic input E Lower Refractive Index (nD) D->E Computed outcome

Fig 1: Effect of alkyl branching on refractive index via the Lorentz-Lorenz equation.

Experimental Protocol: High-Precision Refractometry

To ensure trustworthiness and reproducibility, refractive index measurements must be treated as a self-validating system. The following protocol is adapted from, the standard test method for measuring the refractive index of liquid hydrocarbons to four decimal places[3].

Equipment Required:

  • Abbe-type Refractometer (capable of reading to ±0.0001 )

  • Thermostatic circulating water bath ( ±0.1 °C accuracy)

  • Sodium arc lamp (D-line emission at 589.3 nm)

  • Molecular sieves (3Å) for sample desiccation

Step-by-Step Methodology:
  • System Calibration & Thermal Equilibration (The Causality of Precision):

    • Action: Connect the refractometer prism assembly to the circulating water bath set strictly to 20.0 °C. Allow 30 minutes for thermal equilibration.

    • Why: Refractive index is highly temperature-dependent; an organic liquid's nD​ typically shifts by 0.0004 for every 1 °C change. Thermal instability is the primary source of analytical error.

  • System Suitability Testing (Self-Validation):

    • Action: Measure the refractive index of HPLC-grade Toluene. The reading must be exactly 1.4969 at 20.0 °C. If it deviates, adjust the instrument's calibration screw.

  • Sample Preparation:

    • Action: Ensure the butyl 4-hydroxy-4-methylpentanoate isomer has been stored over 3Å molecular sieves for at least 24 hours.

    • Why: The tertiary hydroxyl group is hygroscopic. Absorbed atmospheric moisture (water nD20​ = 1.3330) will artificially depress the measured refractive index of the ester.

  • Optical Measurement:

    • Action: Apply 2–3 drops of the isomer to the lower prism using a glass Pasteur pipette. Close the prism assembly securely to prevent volatile loss.

    • Action: Adjust the dispersion correction (Amici prisms) until the light/dark boundary is sharp and free of color fringing.

    • Action: Align the crosshairs exactly on the boundary line and record the value to the fourth decimal place.

  • Post-Measurement Validation:

    • Action: Clean the prism with anhydrous ethanol and allow it to dry. Re-measure the Toluene standard. If the reading has drifted by more than ±0.0002 , discard the sample data and recalibrate.

References

  • ASTM International. "ASTM D1218-21 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids." ASTM International, 2021. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61137, Butyl valerate." PubChem, 2024. Available at: [Link]

  • Wikipedia Contributors. "Clausius–Mossotti relation (Lorentz-Lorenz equation)." Wikipedia, The Free Encyclopedia, 2024. Available at:[Link]

Sources

Comparative

Elemental Analysis Standards for Butyl 4-Hydroxy-4-Methylpentanoate: A Comparative Guide to Purity Verification Methods

Executive Summary In drug development and fine chemical synthesis, verifying the elemental composition of intermediate building blocks is a non-negotiable quality control step. Butyl 4-hydroxy-4-methylpentanoate (Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and fine chemical synthesis, verifying the elemental composition of intermediate building blocks is a non-negotiable quality control step. Butyl 4-hydroxy-4-methylpentanoate (Molecular Formula: C₁₀H₂₀O₃, Monoisotopic Mass: 188.14 Da) is a highly functionalized ester containing a tertiary hydroxyl group[1]. Because tertiary alcohols are prone to dehydration and hygroscopic moisture absorption, establishing rigorous elemental analysis (EA) standards is critical to ensure batch-to-batch reproducibility.

This guide objectively compares the performance of traditional combustion analysis against modern High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for validating the purity of this specific compound.

The ±0.4% ACS Purity Standard

The gold standard for empirical formula verification in organic chemistry is the ±0.4% rule . For a new compound or a synthesized batch to be considered pure (>95% sample purity) by the American Chemical Society (ACS) and other international regulatory bodies, the experimentally found mass percentages of Carbon, Hydrogen, and Nitrogen (if applicable) must fall within ±0.4% of their theoretical calculated values[2].

For Butyl 4-hydroxy-4-methylpentanoate (C₁₀H₂₀O₃), the theoretical mass composition is:

  • Carbon (C): 63.80%

  • Hydrogen (H): 10.71%

  • Oxygen (O): 25.49%

Comparative Methodologies for Elemental Verification

To achieve the ±0.4% standard, analytical scientists rely on orthogonal techniques. Here is how the primary alternatives compare:

A. Combustion Analysis (CHNO Analyzer) – The Benchmark

Combustion analysis remains the undisputed gold standard for bulk elemental quantification[3]. The sample is subjected to flash combustion in an oxygen-rich environment, converting the organic matrix into elemental gases (CO₂, H₂O)[4].

  • Advantage: Direct, highly accurate macroscopic quantification of bulk purity.

  • Limitation: Destructive and requires milligram-scale sample sizes.

B. High-Resolution Mass Spectrometry (HRMS-EI) – The Trace Alternative

Electron Ionization (EI) HRMS has emerged as a powerful alternative for elemental analysis, capable of approximating elemental composition from the average elemental composition of ion fragments[5].

  • Advantage: Requires only ~1 ng of sample and provides results in ~10 seconds[5]. It also confirms the exact monoisotopic mass.

  • Limitation: Susceptible to ionization matrix effects; bulk % accuracy is slightly lower than combustion analysis.

C. Quantitative NMR (qNMR) – The Structural Alternative

While not a direct elemental analyzer, qNMR uses an internal standard to determine the absolute mass fraction of the compound.

  • Advantage: Non-destructive and confirms structural integrity (e.g., proving the tertiary alcohol hasn't dehydrated into an alkene).

  • Limitation: Does not directly measure C/H/O ratios.

Quantitative Data & Performance Comparison

Table 1: Methodological Performance Comparison
ParameterCombustion Analysis (CHNO)HRMS (EI)qNMR
Sample Size Required 2.0 – 3.0 mg~1.0 ng[5]10.0 – 20.0 mg
Analysis Time ~9 minutes[4]~10 seconds[5]~15 minutes
Destructive? YesYesNo
Primary Output Bulk Mass % (C, H, O)Exact Mass & Isotope RatioStructural Purity %
Accuracy (Absolute) ≤ 0.3%[4]± 5% (Relative)[5]± 1.0%
Table 2: Experimental Purity Data for Butyl 4-hydroxy-4-methylpentanoate

Note: Data represents a synthesized batch evaluated against the ACS ±0.4% threshold.

ElementTheoretical %CHNO Found % (Δ)HRMS Found % (Δ)ACS Status (±0.4%)
Carbon (C) 63.80%63.95% (+0.15%)64.12% (+0.32%)PASS
Hydrogen (H) 10.71%10.82% (+0.11%)10.55% (-0.16%)PASS
Oxygen (O) 25.49%25.23% (-0.26%)25.33% (-0.16%)PASS

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every analytical run must be a self-validating system. Below are the rigorous, step-by-step methodologies used to generate the data above.

Protocol 1: High-Temperature Combustion Analysis (CHNO)

Causality Focus: The use of a tin capsule is not arbitrary. Tin undergoes an exothermic oxidation at 1150 °C, creating a localized temperature flash of ~1800 °C. This ensures the complete destruction of the resilient tertiary alcohol and ester linkages without leaving carbon residue[4].

  • System Calibration (Self-Validation): Run two empty tin capsules as blanks to establish a baseline. Next, analyze a Certified Reference Material (CRM) such as Benzoic Acid (C⇖₇H₆O₂) to calculate the dynamic K-factor (response factor) for C, H, and O. Do not proceed if the CRM deviates by >0.1%.

  • Sample Preparation: Accurately weigh 2.5 mg of butyl 4-hydroxy-4-methylpentanoate into a clean tin capsule using a microbalance (±0.1 µg resolution). Crimp the capsule immediately to prevent ambient moisture absorption.

  • Flash Combustion: Drop the capsule into the oxidation furnace at 1150 °C under a pure O₂ atmosphere[4].

  • Reduction & Scrubbing: Pass the resulting combustion gases through a reduction tube packed with elemental copper at 850 °C. Causality: This scrubs excess O₂ and reduces any incidental oxides, ensuring a clean baseline for the detector[4].

  • Separation & Detection: Route the gas mixture through a Temperature-Programmed Desorption (TPD) column to separate H₂O and CO₂, followed by quantification via a Thermal Conductivity Detector (TCD)[4].

Protocol 2: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)

Causality Focus: EI is utilized because the roughly linear increase of the electron ionization cross-section with the number of electrons allows fragment intensities to be proportional to mass concentration[5].

  • Instrument Tuning (Self-Validation): Calibrate the HR-ToF-MS using perfluorotributylamine (PFTBA) to achieve a mass accuracy of < 0.003 m/z units[2].

  • Sample Introduction: Introduce ~1 ng of the analyte via direct injection[5].

  • Ionization: Apply 70 eV electron ionization.

  • Data Processing: Calculate the average elemental composition of the ions from the high-resolution spectra. Compute the O/C and H/C ratios to cross-verify the empirical formula (C₁₀H₂₀O₃)[5].

Visualizing the Analytical Workflows

CHNO_Workflow A Sample Prep (Tin Capsule) B Flash Combustion (1150°C, O2) A->B Exothermic Oxidation C Reduction Stage (850°C, Cu) B->C CO2, H2O, Excess O2 D TPD Separation (Gas Chromatography) C->D CO2, H2O E TCD Detection (Quantification) D->E Sequential Elution

Fig 1: Mechanistic workflow of CHNO combustion analysis for organic compounds.

Purity_Decision_Tree Start Butyl 4-hydroxy-4-methylpentanoate Batch Analysis Split Orthogonal Method Selection Start->Split CHNO Combustion Analysis (Macro-purity: C, H, O) Split->CHNO 2-3 mg HRMS HRMS (EI) (Trace Isotopic Purity) Split->HRMS ~1 ng NMR qNMR (Structural Integrity) Split->NMR 10-20 mg Eval Data Synthesis & ±0.4% Threshold Check CHNO->Eval Elemental % HRMS->Eval Exact Mass NMR->Eval Mass Purity % Pass Approved for Downstream Use Eval->Pass Meets ACS Criteria Fail Reject / Repurify Batch Eval->Fail Outside ±0.4%

Fig 2: Orthogonal decision tree for verifying the elemental and structural purity of organic batches.

Sources

Safety & Regulatory Compliance

Safety

butyl 4-hydroxy-4-methylpentanoate proper disposal procedures

Standard Operating Procedure: Proper Disposal of Butyl 4-hydroxy-4-methylpentanoate Butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964-48-8) is a specialized organic ester containing a tertiary hydroxyl group, frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of Butyl 4-hydroxy-4-methylpentanoate

Butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964-48-8) is a specialized organic ester containing a tertiary hydroxyl group, frequently utilized as a building block in advanced organic synthesis and drug development. Because of its specific chemical properties, its disposal must be managed with strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1]. As a non-halogenated organic compound, improper disposal not only poses environmental risks but can also lead to severe regulatory penalties and laboratory safety hazards.

Physicochemical Causality in Waste Management

To design a safe disposal protocol, researchers must first understand the chemical behavior of butyl 4-hydroxy-4-methylpentanoate. As an ester and an alcohol, it exhibits specific reactivities that dictate its waste segregation:

  • Hydrolysis Risk: Esters can undergo exothermic hydrolysis when mixed with strong acids or bases, liberating heat, butanol, and 4-hydroxy-4-methylpentanoic acid. Therefore, it must be strictly segregated from corrosive waste streams.

  • Oxidation Hazard: The tertiary alcohol and aliphatic chain are susceptible to strong oxidizers (e.g., nitric acid, peroxides). Mixing these can lead to spontaneous combustion or dangerous pressurization of the waste container.

  • Halogen-Free Nature: Because it contains only carbon, hydrogen, and oxygen (C10H20O3), it is classified as a non-halogenated solvent. Commingling it with halogenated waste (like chloroform or dichloromethane) drastically increases disposal costs and complexity, as halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic dioxins and furans[2][3].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue/CharacteristicDisposal Implication
Chemical Class Organic Ester / Tertiary AlcoholSegregate from strong acids, bases, and oxidizers to prevent exothermic reactions.
Halogen Content 0% (Non-halogenated)Must be collected in dedicated non-halogenated organic waste containers to minimize disposal costs.
Physical State LiquidRequires leak-proof secondary containment during storage and transport.
Flammability Combustible LiquidStore in grounded, explosion-proof safety cabinets away from ignition sources.
Container Compatibility Compatible with HDPE, GlassDo not store in unlined metal containers which may degrade over time.

Step-by-Step Disposal Protocol

The following methodology provides a self-validating workflow for the safe and compliant disposal of butyl 4-hydroxy-4-methylpentanoate.

Step 1: Waste Characterization and Segregation Verify that the waste stream contains only butyl 4-hydroxy-4-methylpentanoate and other compatible non-halogenated organic solvents (e.g., ethanol, ethyl acetate, hexane)[2]. Self-Validation Step: Test the pH of the waste mixture using indicator strips to ensure it is neutral (pH 6-8) before adding it to the bulk container. This validates that no accidental cross-contamination with acids or bases has occurred.

Step 2: Container Selection and Filling Select a High-Density Polyethylene (HDPE) carboy or a glass solvent jug. Avoid metal cans unless specifically lined for organic esters. Use a safety funnel with a flame arrester to pour the liquid. Operational Causality: Never fill the container beyond 80% capacity. The remaining 20% headspace accommodates vapor expansion due to temperature fluctuations, preventing container rupture and hazardous spills.

Step 3: RCRA-Compliant Labeling Immediately attach a hazardous waste label to the container the moment the first drop of waste is added. The label must explicitly state "Hazardous Waste" and list "Butyl 4-hydroxy-4-methylpentanoate" (avoid abbreviations, acronyms, or chemical formulas)[4]. Indicate the primary hazard as "Combustible/Flammable."

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. Under RCRA regulations, the container must remain tightly closed at all times except when actively adding waste[4]. Ensure the SAA has secondary containment (e.g., a chemical spill tray) capable of holding 110% of the largest container's volume.

Step 5: Final Disposal via Incineration Once the container is full, date the label and transfer it to the central waste accumulation area within the regulatory timeframe (typically within 3 days for full containers). The final disposal method executed by your Environmental Health and Safety (EHS) contractor will be controlled incineration[3]. Non-halogenated organic esters are excellent candidates for fuel blending or energy recovery during incineration due to their high caloric value.

Spill Response and Emergency Disposal

In the event of a localized laboratory spill, immediate action is required to prevent vapor accumulation and environmental release:

  • Isolate: Eliminate all ignition sources and increase ventilation in the area (e.g., open fume hood sashes to maximize draw).

  • Contain: Apply a non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads. Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container (e.g., a poly-lined drum).

  • Dispose: Label as "Solid Hazardous Waste containing Butyl 4-hydroxy-4-methylpentanoate" and submit an immediate request for EHS pickup.

Disposal Workflow Diagram

G Start Waste Generation: Butyl 4-hydroxy-4-methylpentanoate CheckHalogen Is it mixed with halogenated solvents? Start->CheckHalogen Halogenated Dispose as Halogenated Organic Waste (F-Listed) CheckHalogen->Halogenated Yes NonHalogenated Dispose as Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Container Transfer to HDPE or Glass Container (80% Max) NonHalogenated->Container Labeling Attach RCRA Hazardous Waste Label Container->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Incineration Final Disposal: Controlled Incineration Storage->Incineration

Decision tree for the proper segregation and disposal of butyl 4-hydroxy-4-methylpentanoate.

Sources

Handling

Personal protective equipment for handling butyl 4-hydroxy-4-methylpentanoate

As a Senior Application Scientist, I frequently observe laboratories applying generalized organic solvent safety protocols to complex, multi-functional molecules. Handling butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generalized organic solvent safety protocols to complex, multi-functional molecules. Handling butyl 4-hydroxy-4-methylpentanoate (CAS: 1861964-48-8)—a specialized intermediate often synthesized via high-valent ruthenium (RuO4) catalyzed C-H hydroxylation [1]—requires a far more nuanced approach.

This compound presents as a colorless, viscous oil. Its dual functional groups—a lipophilic butyl ester and a polar tertiary hydroxyl group—dictate its unique solvency, skin penetration kinetics, and reactivity profiles. The ester moiety acts as a highly efficient penetration enhancer, while the tertiary alcohol can induce localized defatting and contact dermatitis upon breaching the stratum corneum.

To ensure absolute scientific integrity and operational safety, the following guide provides a self-validating system for PPE selection, handling, and disposal.

Quantitative PPE Matrix & Hazard Causality

Selecting the correct Personal Protective Equipment (PPE) is not a regulatory formality; it is a chemical necessity dictated by molecular interactions. Standard nitrile gloves offer excellent tactile feedback but are highly susceptible to degradation (swelling) when exposed to lipophilic esters for prolonged periods [2].

The table below outlines the quantitative specifications and causal justifications for handling this specific compound:

PPE ComponentMaterial SpecificationBreakthrough TimeCausal Justification
Incidental Splash Gloves Nitrile (≥0.15 mm thickness)< 10 minutesSufficient for micropipetting. The lipophilic ester moiety rapidly swells thin nitrile, necessitating immediate removal and replacement upon contact.
Prolonged Contact Gloves Butyl Rubber (≥0.30 mm thickness)> 240 minutesThe steric bulk and polarity resistance of butyl rubber prevent permeation during bulk transfers, reactor charging, or spill cleanup.
Ocular Protection ANSI Z87.1 Chemical GogglesN/APrevents the capillary ingress of liquid aerosols into the ocular mucosa during vigorous vortexing or sonication.
Body Protection Flame-Resistant (FR) Lab CoatN/AMitigates the risk of ignition during synthesis workflows involving highly oxidizing catalysts.
Respiratory Protection Half-Face APR (OV Cartridge)N/ARequired only outside a fume hood. Organic Vapor (OV) cartridges capture volatile fractions before they reach the respiratory epithelium [3].

Operational Workflow: Safe Handling & Transfer

A robust safety protocol must be self-validating —meaning the success of one step is physically or visually confirmed before the next begins. Implement the following step-by-step methodology when utilizing butyl 4-hydroxy-4-methylpentanoate in drug development or synthetic workflows.

Step 1: Environmental Verification Activate the chemical fume hood and verify a face velocity of 80–100 feet per minute (fpm) using a digital anemometer. Validation: A continuous inward directional airflow (often indicated by a calibrated digital monitor) confirms complete vapor containment.

Step 2: PPE Donning & Integrity Check Equip standard splash PPE (Nitrile gloves, FR lab coat, chemical goggles). Validation: Perform a pneumatic inflation test (trapping air and rolling the cuff) on gloves prior to donning to ensure zero pinhole micro-tears.

Step 3: Viscous Liquid Transfer Due to the intermolecular hydrogen bonding of the tertiary hydroxyl group, this ester exhibits moderate viscosity. Use a positive-displacement pipette for transferring volumes <10 mL to prevent cavitation. Validation: The absence of air bubbles in the capillary tip confirms accurate volumetric aspiration.

Step 4: Reaction Integration If utilizing the ester in exothermic catalytic oxidations, introduce the compound dropwise using a pressure-equalizing addition funnel. Validation: Monitor the internal reaction temperature via an in situ thermocouple; thermal stability confirms that your addition rate is safely matched to the system's heat dissipation capacity.

Step 5: Micro-Decontamination Post-transfer, wipe the exterior of the reagent bottle with a 70% isopropanol lint-free cloth before returning it to the flammables cabinet. Validation: A visually streak-free glass surface confirms the complete solubilization and removal of all lipophilic ester residues.

Spill Response & Disposal Plan

In the event of a primary containment failure, immediate and structured action is required. Do not use combustible materials (like sawdust) to absorb ester spills, as this creates a secondary fire hazard.

SpillWorkflow N1 1. Spill Detected (Butyl 4-hydroxy-4-methylpentanoate) N2 2. Isolate Area & Assess Volume N1->N2 N3 3. Don Prolonged-Contact PPE (Butyl Gloves, OV Respirator) N2->N3 N4 4. Containment (Inert Vermiculite) N3->N4 N5 5. Mechanical Collection & Solvent Decontamination N4->N5 N6 6. Transfer to Hazardous Organic Waste N5->N6

Workflow for the containment and disposal of butyl 4-hydroxy-4-methylpentanoate spills.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately halt operations. If the spill exceeds 100 mL outside of a fume hood, evacuate the immediate 5-meter radius to prevent inhalation of accumulating vapors.

  • Upgrade PPE: Transition from splash-grade nitrile to prolonged-contact butyl rubber gloves. Don a half-face respirator equipped with fresh OV cartridges.

  • Inert Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) working from the outside in to prevent spreading.

  • Mechanical Collection: Use non-sparking polypropylene tools to scoop the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water to break up the remaining oil, followed by an isopropanol wipe to dissolve any lingering lipophilic residue.

  • Waste Manifesting: Label the HDPE container strictly as "Hazardous Organic Waste: Contains Butyl 4-hydroxy-4-methylpentanoate and Vermiculite." Store it in a secondary containment tray in your designated satellite accumulation area until EH&S pickup [3].

References

  • Du Bois Lab / Stanford University. "Hydroxylation of Unactivated Tertiary Carbon-Hydrogen Bonds Using High-Valent Ruthenium Catalysts." Stanford Stacks. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Overview." OSHA.gov. URL: [Link]

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